molecular formula C10H6Cl2O3 B1607983 6,8-dichloro-2H-chromene-3-carboxylic Acid CAS No. 83823-07-8

6,8-dichloro-2H-chromene-3-carboxylic Acid

Cat. No.: B1607983
CAS No.: 83823-07-8
M. Wt: 245.06 g/mol
InChI Key: UYWUAFUTOZDQED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-dichloro-2H-chromene-3-carboxylic Acid is a useful research compound. Its molecular formula is C10H6Cl2O3 and its molecular weight is 245.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dichloro-2H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O3/c11-7-2-5-1-6(10(13)14)4-15-9(5)8(12)3-7/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWUAFUTOZDQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363151
Record name 6,8-dichloro-2H-chromene-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83823-07-8
Record name 6,8-Dichloro-2H-1-benzopyran-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83823-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-dichloro-2H-chromene-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6,8-dichloro-2H-chromene-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 6,8-dichloro-2H-chromene-3-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The document elucidates the molecule's core physicochemical properties, explores modern and classical synthetic pathways, details its chemical reactivity for analog development, and outlines robust analytical protocols for its characterization. Designed for researchers, chemists, and drug development professionals, this guide synthesizes field-proven insights with established scientific principles to serve as a practical resource for leveraging this compound in advanced research and development projects.

Introduction: The Significance of the Chromene Scaffold

The chromene ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous naturally occurring and synthetic compounds with a wide array of biological activities. The inherent structural features of the 2H-chromene moiety, combined with the diverse functionalization it allows, have made its derivatives potent agents in various therapeutic areas.

This compound (CAS No. 83823-07-8) emerges as a particularly valuable building block. The dichloro-substitution on the aromatic ring significantly modulates the electronic properties of the molecule, enhancing its reactivity and potential for specific biological interactions.[1] The carboxylic acid group at the 3-position provides a crucial handle for synthetic modification, enabling the creation of ester, amide, and other derivatives to explore structure-activity relationships (SAR). This compound serves as a key intermediate in the synthesis of novel pharmaceuticals, particularly anti-inflammatory and antimicrobial agents, as well as in the development of next-generation agrochemicals like herbicides and fungicides.[2] Its stable chromophore structure also lends itself to applications in material science, including the formulation of dyes and advanced polymers.[2]

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and formulation. The key properties of this compound are summarized below. The dichloro-substitution pattern is known to enhance reactivity, making it a valuable precursor for developing a wide range of bioactive molecules.[1]

PropertyValueSource
CAS Number 83823-07-8[2][3]
Molecular Formula C₁₀H₆Cl₂O₃[1][2]
Molecular Weight 245.06 g/mol [1][2]
MDL Number MFCD04114584[1][2]
PubChem ID 1478792[1][2]
Storage Conditions Store at 0-8°C[1][2]

The compound's favorable solubility and stability characteristics make it suitable for a variety of applications, including coatings and plastics.[2] For laboratory use, it is crucial to store the compound under refrigerated conditions (0-8°C) to maintain its integrity and prevent degradation over time.[2]

Modern Synthetic Strategies

The efficient synthesis of the 2H-chromene-3-carboxylic acid scaffold is of paramount importance. While several classical methods exist, modern transition-metal-catalyzed approaches offer superior efficiency, regioselectivity, and substrate tolerance.

Rhodium(III)-Catalyzed C-H Activation/[3+3] Annulation

A state-of-the-art method for constructing the 2H-chromene-3-carboxylic acid core is the rhodium(III)-catalyzed redox-neutral cascade involving C-H activation and a [3+3] annulation.[4][5] This strategy is highly efficient and proceeds under mild conditions.[5] The causality behind this choice lies in the catalyst's ability to selectively activate a C-H bond on the phenoxy precursor, initiating a cascade that forms the chromene ring with high precision. Methyleneoxetanones serve as a novel three-carbon source in this transformation.[4][5]

The proposed workflow for synthesizing the target compound is outlined below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Rh(III)-Catalyzed Annulation A 2,4-Dichlorophenol C N-(2,4-dichlorophenoxy)acetamide A->C Coupling Reaction B N-Acetylglycine B->C F This compound C->F C-H Activation [3+3] Annulation D Methyleneoxetanone (3-Carbon Source) D->F E [Cp*RhCl2]2, CsOAc MeCN, 60°C E->F

Caption: Proposed Rh(III)-catalyzed synthesis workflow.

Experimental Protocol: Rh(III)-Catalyzed Synthesis

This protocol is adapted from the general method reported by Zhou et al.[4][5] for the synthesis of 2H-chromene-3-carboxylic acids.

  • Reactor Setup: To a flame-dried Schlenk tube, add N-(2,4-dichlorophenoxy)acetamide (1.0 mmol), methyleneoxetanone (1.2 mmol), [Cp*RhCl₂]₂ (0.025 mmol, 2.5 mol%), and CsOAc (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon gas three times to ensure an inert atmosphere. The exclusion of oxygen and moisture is critical as the rhodium catalyst and intermediates can be sensitive.

  • Solvent Addition: Add anhydrous acetonitrile (MeCN, 3.0 mL) via syringe. Acetonitrile is chosen as the solvent as it was found to provide optimal results in the reported methodology.[4]

  • Reaction: Stir the reaction mixture at 60°C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.

This self-validating system relies on TLC monitoring to confirm the consumption of starting material and the formation of the product before proceeding to purification, ensuring reaction completion.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by two key features: the carboxylic acid moiety and the electron-rich chromene ring system. This dual reactivity makes it an excellent scaffold for building chemical libraries for drug discovery.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization. Standard coupling reactions can be employed to generate a wide range of amides and esters, which is often a key strategy in medicinal chemistry to improve properties like cell permeability or to create prodrugs.

  • Esterification: Reaction with various alcohols under acidic conditions (e.g., H₂SO₄) or using coupling agents like DCC (dicyclohexylcarbodiimide) will yield the corresponding esters.

  • Amidation: Coupling with primary or secondary amines using peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) provides the corresponding amides. These derivatives are often explored for enhanced biological activity.[2]

Reactions of the Chromene Ring

The 2H-chromene ring contains an alkene bond that can undergo various addition reactions. Furthermore, the dichlorinated benzene ring can potentially undergo nucleophilic aromatic substitution under specific conditions, although this is generally less facile. The reactivity of simple 2H-chromenes with dienophiles like triazolinediones has been reported, suggesting the potential for cycloaddition reactions.[6]

G cluster_0 Derivatization Pathways Core 6,8-dichloro-2H- chromene-3-carboxylic acid Ester Ester Derivatives Core->Ester R-OH, H+ or Coupling Agent Amide Amide Derivatives Core->Amide R1R2NH, HATU or EDAC RingProduct Ring Addition Products Core->RingProduct Electrophilic Addition (e.g., Br2)

Caption: Key derivatization pathways for the core molecule.

Analytical Characterization Protocol

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is required for a self-validating characterization system.

Spectroscopic and Spectrometric Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of aromatic protons, the vinyl proton, the protons on the C2 methylene group, and the chiral proton at C3. The chemical shifts and coupling constants provide definitive structural information.

    • ¹³C NMR: Will show distinct signals for all 10 carbon atoms, including the carbonyl carbon of the carboxylic acid, the sp² carbons of the aromatic ring and double bond, and the sp³ carbons of the chromene ring.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands. Key expected peaks include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (~1700 cm⁻¹), and C-Cl stretches in the fingerprint region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern can also offer additional structural clues.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reverse-phase HPLC method is typically employed.

    • Protocol:

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (to ensure the carboxylic acid is protonated).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a wavelength determined by UV-Vis spectroscopy (typically around the molecule's λₘₐₓ).

      • Validation: The purity is determined by the area percentage of the main peak. The system is validated by running a blank and known standards.

G A Synthesized Crude Product B Purity Assessment (RP-HPLC) A->B C Identity & Structure Confirmation B->C If Purity >95% D ¹H & ¹³C NMR C->D E HRMS C->E F FT-IR C->F G Final Characterized Compound D->G E->G F->G

Caption: Comprehensive analytical characterization workflow.

Applications in Research and Development

The unique structural features of this compound position it as a valuable asset in multiple research domains.[2]

  • Pharmaceutical Development: It is a key building block for synthesizing novel chromene derivatives with potential biological activities. Research has shown that related chromene structures possess anti-inflammatory, antimicrobial, and analgesic properties.[2] The dichloro pattern can enhance lipophilicity and metabolic stability, which are desirable traits in drug candidates.

  • Agrochemicals: The compound is utilized in the formulation of potent herbicides and fungicides.[2] The chromene scaffold can be tailored to target specific enzymes or biological pathways in pests and weeds, leading to effective crop protection.[2]

  • Material Science: Its stable chromophore structure makes it a candidate for developing new dyes and pigments.[2] Furthermore, it can be incorporated into polymers and coatings to create advanced materials with improved durability and resistance to environmental factors.[2]

  • Biochemical Research: Researchers use this compound and its derivatives as molecular probes in studies related to enzyme inhibition and receptor binding, contributing to a deeper understanding of biological pathways and identifying potential therapeutic targets.[2]

Conclusion

This compound is more than a mere chemical intermediate; it is a strategic platform for innovation in science and technology. Its well-defined physicochemical properties, accessible synthesis via modern catalytic methods, and versatile reactivity offer immense opportunities for creating novel molecules with significant practical applications. For scientists in drug discovery, agrochemical development, and material science, a thorough understanding of this compound's chemistry is essential for unlocking its full potential. This guide provides the foundational knowledge and practical protocols to effectively utilize this powerful molecular tool in demanding research environments.

References

An In-Depth Technical Guide to 6,8-dichloro-2H-chromene-3-carboxylic acid: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 83823-07-8

Authored by: A Senior Application Scientist

Introduction: 6,8-dichloro-2H-chromene-3-carboxylic acid is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid, dichlorinated benzopyran scaffold serves as a versatile building block for the synthesis of a wide array of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its application as a key intermediate in the development of targeted therapeutics, with a focus on anti-inflammatory agents.

Physicochemical Properties and Characterization

This compound is a white to off-white solid at room temperature. The dichloro substitution pattern on the aromatic ring significantly influences its electronic properties and reactivity, making it a valuable precursor for further chemical modifications.[1][2]

PropertyValueSource
CAS Number 83823-07-8[1]
Molecular Formula C₁₀H₆Cl₂O₃[1]
Molecular Weight 245.06 g/mol [1]
Storage Conditions 0-8°C[1]

Expected Spectroscopic Data:

  • ¹H NMR: Protons on the chromene ring and the carboxylic acid proton would exhibit characteristic chemical shifts.

  • ¹³C NMR: Distinct signals for the carbonyl carbon, aromatic carbons, and the carbons of the pyran ring would be observed.

  • Mass Spectrometry: The molecular ion peak would correspond to the molecular weight, and the isotopic pattern would be characteristic of a molecule containing two chlorine atoms.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-Cl and C-O-C stretching vibrations, would be present.

Synthesis of this compound

The synthesis of 2H-chromene-3-carboxylic acids is often achieved through a Knoevenagel condensation reaction.[3][4] This reaction involves the condensation of an ortho-hydroxybenzaldehyde with a compound containing an active methylene group, such as malonic acid or its esters, followed by cyclization. For the synthesis of the title compound, the key starting material is 3,5-dichlorosalicylaldehyde.

Proposed Synthesis Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification and Final Product A 3,5-Dichlorosalicylaldehyde E Knoevenagel Condensation (Heating/Reflux) A->E B Malonic Acid B->E C Pyridine (Base Catalyst) C->E D Piperidine (Co-catalyst, optional) D->E F Intermediate Formation (Unstable) E->F Condensation G Intramolecular Cyclization (Lactonization) F->G Spontaneous H Acidification (e.g., HCl) G->H Crude Product I Precipitation H->I J Filtration and Washing I->J K Recrystallization (e.g., from Ethanol/Water) J->K Crude Solid L Drying K->L M This compound L->M Purified Product G cluster_0 Starting Intermediate cluster_1 Chemical Modification cluster_2 Drug Candidate and Biological Target A 6,8-dichloro-2H-chromene- 3-carboxylic acid B Activation of Carboxylic Acid (e.g., with SOCl₂ or EDC) A->B Step 1 C Amide Coupling with a Substituted Aniline B->C Step 2 D Chromene-based Drug Candidate (e.g., a selective COX-2 inhibitor) C->D Final Product E COX-2 Enzyme D->E Inhibition

References

synthesis of 6,8-dichloro-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of 6,8-dichloro-2H-chromene-3-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a key heterocyclic compound whose scaffold is of significant interest in medicinal and agricultural chemistry.[1] Its unique dichloro substitution pattern and carboxylic acid functionality make it a versatile precursor for the synthesis of novel bioactive molecules, including potential anti-inflammatory and antimicrobial agents.[1] This guide provides a comprehensive overview of the most direct and reliable synthetic route to this target molecule: a piperidine-catalyzed reaction between 3,5-dichlorosalicylaldehyde and malonic acid. This process leverages the principles of the Knoevenagel condensation, specifically the Doebner modification, to achieve an efficient one-pot synthesis. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Part 1: Foundational Principles and Strategic Approach

The synthesis of the 2H-chromene core is most effectively achieved through a cascade reaction that forms the heterocyclic ring and the C2-C3 double bond in a concerted fashion. The chosen strategy is a modification of the classic Knoevenagel condensation.

The Knoevenagel Condensation: A Cornerstone of C-C Bond Formation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[2][3] The reaction is typically catalyzed by a weak base, such as an amine.[4] The active methylene compound must have protons acidic enough to be abstracted by the mild base, a condition met by compounds like malonic acid where the methylene group is flanked by two electron-withdrawing carboxyl groups.[2]

The Doebner Modification: Direct Path to Unsaturated Carboxylic Acids

For this specific synthesis, the Doebner modification of the Knoevenagel condensation is particularly powerful. This modification employs malonic acid directly with an aldehyde, using pyridine as the solvent and a catalytic amount of piperidine.[2][5][6] A key feature of this reaction is the concurrent decarboxylation that occurs under these conditions, providing a direct route to α,β-unsaturated carboxylic acids and avoiding the need for a separate ester hydrolysis and decarboxylation sequence.[5][7]

Part 2: The Core Reaction Mechanism

The is a multi-step cascade process that occurs in a single pot. The mechanism involves base catalysis, nucleophilic addition, dehydration, intramolecular cyclization, and decarboxylation.

  • Iminium Ion Formation (Catalyst Activation): Piperidine, a secondary amine, reacts with the aldehyde group of 3,5-dichlorosalicylaldehyde to form a highly electrophilic iminium ion. This activation step makes the carbonyl carbon more susceptible to nucleophilic attack than the original aldehyde.[8][9]

  • Enolate Formation: Concurrently, piperidine acts as a base to deprotonate the acidic α-carbon of malonic acid, generating a reactive enolate nucleophile.[4]

  • C-C Bond Formation: The malonic acid enolate attacks the iminium ion, forming the crucial carbon-carbon bond.

  • Catalyst Regeneration & Dehydration: The intermediate collapses, regenerating the piperidine catalyst and yielding an α,β-unsaturated dicarboxylic acid intermediate after dehydration.

  • Intramolecular Oxa-Michael Addition: The phenolic hydroxyl group of the salicylaldehyde moiety attacks the β-carbon of the newly formed electron-deficient alkene. This conjugate addition is the key ring-closing step that forms the 2H-chromene heterocycle.[10]

  • Decarboxylation: Facilitated by the heat and the pyridine solvent, one of the carboxylic acid groups is eliminated as carbon dioxide, yielding the final, stable product: this compound.[6]

Reaction_Mechanism cluster_start Starting Materials cluster_steps Reaction Cascade cluster_end Final Product A 3,5-Dichlorosalicylaldehyde D Iminium Ion Formation A->D B Malonic Acid E Enolate Formation B->E C Piperidine (Catalyst) C->D C->E F Nucleophilic Attack (C-C Bond Formation) D->F E->F G Dehydration & Catalyst Regeneration F->G H Intramolecular Oxa-Michael Addition (Ring Closure) G->H I Decarboxylation H->I J 6,8-dichloro-2H-chromene- 3-carboxylic acid I->J

Caption: Reaction mechanism for the synthesis of the target compound.

Part 3: Validated Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility. It is based on established procedures for the Doebner modification in chromene synthesis.[5][11]

Reagents and Materials
ReagentFormulaMW ( g/mol )M.P. (°C)Notes
3,5-DichlorosalicylaldehydeC₇H₄Cl₂O₂191.0195-97Starting material. Irritant.[12][13]
Malonic AcidC₃H₄O₄104.06135-137Active methylene compound.
PyridineC₅H₅N79.10-42Solvent. Flammable, toxic.
PiperidineC₅H₁₁N85.15-9Catalyst. Flammable, corrosive.
Hydrochloric Acid (conc.)HCl36.46-For product precipitation. Corrosive.
EthanolC₂H₅OH46.07-For recrystallization. Flammable.
Step-by-Step Synthesis Workflow
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-dichlorosalicylaldehyde (1.0 eq) and malonic acid (1.1 eq).

  • Solvent and Catalyst Addition: Add pyridine as the solvent (approx. 3-5 mL per gram of aldehyde). To this solution, add a catalytic amount of piperidine (approx. 0.1 eq, or a few drops).

  • Heating and Reaction Monitoring: Heat the reaction mixture in a water bath or oil bath to 80-90 °C. The progress of the reaction can be monitored by the evolution of carbon dioxide gas.[5] Continue heating for 4-6 hours or until gas evolution ceases. Thin-layer chromatography (TLC) can also be used to monitor the consumption of the starting aldehyde.

  • Product Precipitation (Workup): After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and piperidine and cause the carboxylic acid product to precipitate.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Caption: Step-by-step experimental workflow for the synthesis.

Part 4: Concluding Remarks

The via the Doebner-modified Knoevenagel condensation represents a robust, efficient, and reliable method for accessing this valuable chemical intermediate. The one-pot nature of the reaction, combining C-C bond formation, intramolecular cyclization, and decarboxylation, makes it an attractive strategy for laboratory-scale synthesis. By carefully controlling the reaction conditions and following the detailed protocol, researchers can consistently obtain high yields of the desired product, paving the way for further exploration of its potential in drug discovery and materials science. While other advanced methods for chromene synthesis exist, such as transition-metal-catalyzed annulations[14][15], the classic approach described herein offers unparalleled simplicity, cost-effectiveness, and accessibility.

References

A Comprehensive Technical Guide to 6,8-dichloro-2H-chromene-3-carboxylic Acid and its Trifluoromethyl Analog for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromene Scaffold in Medicinal Chemistry

The chromene nucleus, a heterocyclic system composed of a benzene ring fused to a pyran ring, is a privileged scaffold in medicinal chemistry.[1][2] Naturally occurring chromene derivatives, such as flavonoids, tocopherols, and anthocyanins, exhibit a wide array of biological activities.[3] This has inspired the synthesis and evaluation of a multitude of chromene analogs for their therapeutic potential.[3][4] Among these, halogenated chromenes have attracted significant interest due to the ability of halogens to modulate the physicochemical and pharmacokinetic properties of molecules, often leading to enhanced biological activity. This guide provides an in-depth technical overview of 6,8-dichloro-2H-chromene-3-carboxylic acid and its prominent analog, 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid, with a focus on their synthesis, properties, and applications in drug discovery and development.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical structure and properties of a compound is fundamental to its development as a therapeutic agent. This section details the IUPAC nomenclature, structural features, and key physicochemical parameters of the title compounds.

This compound
  • IUPAC Name: this compound

  • CAS Number: 83823-07-8[3]

  • Molecular Formula: C₁₀H₆Cl₂O₃[3]

  • Molecular Weight: 245.06 g/mol [3]

  • Structure: Chemical structure of this compound

    Caption: Chemical structure of this compound.

6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

The introduction of a trifluoromethyl (CF₃) group at the 2-position of the chromene ring is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability.

  • IUPAC Name: 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid[5]

  • Synonyms: SD-8381[5][6]

  • Molecular Formula: C₁₁H₅Cl₂F₃O₃[5]

  • Molecular Weight: 313.05 g/mol [5]

  • Structure: Chemical structure of 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

    Caption: Chemical structure of 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid.

Comparative Physicochemical Properties

The following table summarizes and compares the key computed physicochemical properties of both molecules, which are crucial for predicting their behavior in biological systems.

PropertyThis compound6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acidReference
Molecular Weight 245.06 g/mol 313.05 g/mol [3][5]
XLogP3 Data not available3.9[5]
Hydrogen Bond Donors 11[5]
Hydrogen Bond Acceptors 33[5]
Rotatable Bond Count 12[5]
Topological Polar Surface Area 46.5 Ų46.5 Ų[5]

Data for this compound is limited in publicly available databases.

Synthesis Strategies

The synthesis of 2H-chromene-3-carboxylic acids can be approached through several routes. A common and effective method involves the condensation of a substituted salicylaldehyde with an active methylene compound.

General Synthesis Workflow

The synthesis of these chromene derivatives generally follows a multi-step process that can be adapted for both the parent compound and its trifluoromethyl analog. The choice of starting materials is critical for achieving the desired substitution pattern.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Purification cluster_3 Final Product A Substituted Salicylaldehyde (e.g., 3,5-dichlorosalicylaldehyde) C Knoevenagel Condensation A->C B Active Methylene Compound (e.g., Ethyl trifluoroacetoacetate) B->C D Intramolecular Cyclization C->D Base catalyst E Hydrolysis D->E Acid or Base F Recrystallization or Column Chromatography E->F G 6,8-dichloro-2-(trifluoromethyl)- 2H-chromene-3-carboxylic acid F->G

Caption: Generalized workflow for the synthesis of substituted 2H-chromene-3-carboxylic acids.

Step-by-Step Synthesis Protocol (Hypothetical for the Trifluoromethyl Analog)

This protocol is based on established methods for synthesizing similar chromene derivatives.[7][8]

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,5-dichlorosalicylaldehyde (1 equivalent) and ethyl trifluoroacetoacetate (1.1 equivalents) in a suitable solvent such as ethanol.

  • Condensation: Add a catalytic amount of a base, such as piperidine or triethylamine, to the mixture. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Cyclization: Upon completion of the condensation, the reaction mixture is typically heated to reflux to facilitate the intramolecular cyclization, forming the 2H-chromene ring.

  • Hydrolysis: After cooling, the ethyl ester intermediate is hydrolyzed to the carboxylic acid by adding an aqueous solution of a strong base (e.g., NaOH or KOH) and heating.

  • Acidification: The reaction mixture is cooled and then acidified with a mineral acid (e.g., HCl) to precipitate the crude carboxylic acid product.

  • Purification: The crude product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Note: The synthesis of the non-fluorinated analog would likely involve a different active methylene compound, such as diethyl malonate, followed by appropriate reaction steps.

Biological Activity and Mechanism of Action

Chromene derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][3][4] The dichloro and trifluoromethyl substituents on the core structure are expected to modulate these activities.

Anti-inflammatory Activity

The anti-inflammatory properties of chromenes are a significant area of research. These compounds can serve as key intermediates in the development of anti-inflammatory and analgesic drugs.[3]

  • Mechanism of Action: Studies on related 4-aryl-4H-chromenes suggest that their anti-inflammatory effects are linked to the repolarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[9] This is a crucial insight, as macrophage polarization is a key determinant of the inflammatory response. The proposed mechanism involves the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory markers.

G cluster_0 Pro-inflammatory State (M1) cluster_1 Intervention cluster_2 Anti-inflammatory State (M2) LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK M1_activation Macrophage Activation (M1) MAPK->M1_activation Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, NO) M1_activation->Pro_inflammatory Chromene Chromene Derivative Chromene->MAPK Inhibition M2_polarization Macrophage Repolarization (M2) Chromene->M2_polarization Promotion Anti_inflammatory Anti-inflammatory Markers (CD206) M2_polarization->Anti_inflammatory

References

An In-depth Technical Guide to the Physical Properties of 6,8-dichloro-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6,8-dichloro-2H-chromene-3-carboxylic acid is a halogenated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of pharmaceutical and agrochemical research.[1] Its rigid, bicyclic core structure, substituted with reactive chlorine atoms and a carboxylic acid moiety, makes it an attractive scaffold for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of the known physical properties of this compound, offering a critical resource for researchers and drug development professionals. It is imperative to distinguish this compound from its oxidized analogue, 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid (a coumarin derivative), as these are distinct chemical entities with different properties.

Chemical Identity and Molecular Structure

  • Chemical Name: this compound

  • CAS Number: 83823-07-8[1][2][3][4][5]

  • Molecular Formula: C₁₀H₆Cl₂O₃[1]

  • Molecular Weight: 245.06 g/mol [1]

  • Canonical SMILES: C1=C(C=C(C2=C1OC=C(C2=O)O)Cl)Cl

  • InChI Key: InChI=1S/C10H6Cl2O3/c11-5-2-6(12)8-4(1-5)15-3-7(9(13)14)10(8)15

The molecular structure consists of a di-chlorinated benzene ring fused to a 2H-pyran ring, with a carboxylic acid group attached at the 3-position of the pyran ring. The presence of the two chlorine atoms and the carboxylic acid group significantly influences the compound's polarity, solubility, and reactivity.

Known and Predicted Physical Properties

A summary of the available physical property data for this compound is presented below. It is crucial to note that while some experimental data exists, many properties are currently based on computational predictions.

PropertyValueData TypeSource
Melting Point 221 °CExperimental[3]
Boiling Point 403.0 ± 45.0 °CPredicted[3]
Density 1.583 ± 0.06 g/cm³Predicted[3]
pKa 3.46 ± 0.10Predicted[3]
Solubility Favorable solubility and stability characteristics have been noted, but quantitative data is not publicly available.Qualitative[1][6]
Storage Sealed in a dry environment at room temperature or between 0-8°C.Recommendation[1][2][6]

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its chemical structure, the expected spectral characteristics are outlined below. This section also provides a general methodology for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The two protons on the dichlorinated benzene ring are expected to appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Their chemical shifts and coupling patterns will be influenced by the positions of the chlorine atoms.

  • Vinyl Proton: The proton at the 4-position of the 2H-chromene ring should appear as a singlet in the olefinic region (typically δ 5.0-6.5 ppm).

  • Methylene Protons: The two protons at the 2-position of the 2H-chromene ring will likely appear as a singlet or a pair of doublets (if diastereotopic) in the region of δ 4.5-5.5 ppm.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to be a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), and its position can be concentration-dependent.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: The carbon of the carboxylic acid group is expected to resonate in the downfield region of the spectrum, typically around δ 165-185 ppm.

  • Aromatic and Olefinic Carbons: The carbon atoms of the benzene and pyran rings will appear in the range of δ 100-160 ppm. The carbons directly attached to chlorine atoms will have their chemical shifts influenced by the halogen's electronegativity.

  • Methylene Carbon: The carbon at the 2-position of the chromene ring is expected to appear in the more upfield region, typically around δ 60-70 ppm.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Features:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, which is often involved in hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

  • C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are expected for the aromatic and olefinic C=C bonds.

  • C-O Stretch: Bands in the 1210-1320 cm⁻¹ region are characteristic of the C-O stretching of the carboxylic acid and the ether linkage in the chromene ring.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl bonds.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Spectral Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectral Features:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (244.97 g/mol for the most abundant isotopes). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern with a ratio of approximately 9:6:1).

  • Fragmentation Peaks: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). Fragmentation of the chromene ring may also be observed.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Spectral Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Experimental Workflow and Data Interpretation

The comprehensive characterization of the physical properties of this compound should follow a logical workflow to ensure data accuracy and reliability.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Physicochemical Properties synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms mp Melting Point Determination purification->mp solubility Solubility Studies purification->solubility pka pKa Determination purification->pka data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis final_report Comprehensive Physical Property Profile mp->final_report solubility->final_report pka->final_report data_analysis->final_report

References

An In-Depth Technical Guide to the Molecular Structure of 6,8-dichloro-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

6,8-dichloro-2H-chromene-3-carboxylic acid is a synthetic organic compound featuring a di-chlorinated chromene core functionalized with a carboxylic acid group. The chromene ring system is a prevalent scaffold in a vast array of natural products and pharmacologically active molecules. The unique electronic and steric properties conferred by the dichloro substitution pattern make this compound a valuable intermediate in medicinal chemistry and materials science.

Derivatives of the chromene and coumarin (2H-chromen-2-one) core are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. Consequently, this compound serves as a key building block for the synthesis of novel derivatives with potentially enhanced or specific biological activities. Its applications extend to the development of agrochemicals, such as herbicides and fungicides, and as a precursor in the formulation of dyes and pigments due to its stable chromophore structure.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a bicyclic system where a pyran ring is fused to a benzene ring. The benzene ring is substituted with chlorine atoms at positions 6 and 8. A carboxylic acid group is attached to the pyran ring at position 3.

Chemical structure of this compoundFigure 1. 2D Chemical Structure of this compound.
Key Structural Features:
  • Chromene Core: A heterocyclic system providing a rigid scaffold.

  • Dichloro Substitution: The two chlorine atoms on the aromatic ring significantly influence the molecule's electronics, lipophilicity, and metabolic stability. They are electron-withdrawing groups, which can affect the reactivity of the aromatic ring.

  • Carboxylic Acid Group: A key functional group that allows for salt formation, esterification, amidation, and other derivatizations. It also serves as a critical hydrogen bond donor and acceptor, influencing solubility and biological target interactions.

  • Alkene Moiety: The double bond within the pyran ring introduces planarity and potential for various chemical transformations.

Physicochemical Data Summary
PropertyValueSource
CAS Number 83823-07-8
Molecular Formula C₁₀H₆Cl₂O₃
Molecular Weight 245.06 g/mol
Appearance Solid (predicted)-
Melting Point Data not available-
Solubility Data not available-
Storage Conditions 0-8°C, Sealed in dry environment

General Synthesis Approach

A potential starting material for this synthesis is 3,5-dichlorosalicylaldehyde. The reaction sequence would likely involve condensation with a malonic acid derivative, followed by intramolecular cyclization to form the chromene ring.

Another advanced and efficient method for the synthesis of 2H-chromene-3-carboxylic acids involves a rhodium(III)-catalyzed C-H activation and [3+3] annulation cascade, using N-phenoxyacetamides and methyleneoxetanones as starting materials. This modern approach offers high regioselectivity and broad substrate compatibility.

Generalized Experimental Protocol (Hypothetical)

Step 1: Knoevenagel Condensation

  • To a solution of 3,5-dichlorosalicylaldehyde (1 equivalent) in a suitable solvent such as ethanol or pyridine, add malonic acid (1.1 equivalents).

  • Add a catalytic amount of a base, such as piperidine or aniline.

  • Heat the reaction mixture to reflux for several hours while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into an acidic aqueous solution (e.g., 10% HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield the intermediate acrylic acid derivative.

Step 2: Intramolecular Cyclization (if not spontaneous)

  • The cyclization to form the 2H-chromene ring may occur spontaneously during the condensation or may require a separate step, such as heating in a high-boiling point solvent or treatment with a dehydrating agent.

Step 3: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A 3,5-Dichlorosalicylaldehyde C Knoevenagel Condensation (Base Catalyst, Reflux) A->C B Malonic Acid B->C D Intramolecular Cyclization C->D Intermediate E Purification (Recrystallization) D->E Crude Product F 6,8-dichloro-2H-chromene- 3-carboxylic acid E->F

Caption: Generalized synthesis workflow for chromene-3-carboxylic acids.

Spectroscopic and Analytical Characterization (Predicted)

Definitive spectroscopic data for this compound is not available in the searched literature. However, the expected spectral characteristics can be predicted based on its functional groups and by comparison with closely related, characterized compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the carboxylic acid and the substituted aromatic ring.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹. This broadening is due to strong intermolecular hydrogen bonding between the carboxylic acid dimers.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is anticipated between 1710 and 1760 cm⁻¹. Its exact position depends on whether the acid is in a monomeric or dimeric state, with the latter absorbing at a lower wavenumber (around 1710 cm⁻¹).

  • C=C Stretch (Aromatic & Alkene): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Carboxylic Acid & Ether): Strong absorptions are expected in the 1210-1320 cm⁻¹ region.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of the carbon-chlorine bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically between 10-13 ppm. This signal is exchangeable with D₂O.

  • Aromatic Protons (H-5, H-7): Two doublets (or singlets, depending on coupling) are expected in the aromatic region (7.0-8.0 ppm). The electron-withdrawing chlorine atoms would deshield these protons, shifting them downfield.

  • Vinyl Proton (H-4): A singlet is expected in the vinyl region, likely between 7.5-8.5 ppm. For comparison, the H-4 proton in the related 6,8-dichloro-2H-chromen-2-one appears at 7.64 ppm.

  • Methylene Protons (-CH₂-): A singlet corresponding to the two protons at the C-2 position is expected, likely in the range of 4.5-5.5 ppm.

¹³C NMR:

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to appear in the downfield region of the spectrum, typically between 165-185 δ.

  • Aromatic and Alkene Carbons: Signals for the eight carbons of the chromene ring system are expected between 110-160 δ. The carbons directly attached to chlorine (C-6, C-8) and oxygen (C-8a) would be significantly shifted. Quaternary carbons will typically show weaker signals.

  • Methylene Carbon (-CH₂-): The C-2 carbon is expected to appear in the aliphatic region, likely between 60-70 δ.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 245.06 g/mol . A key feature would be the characteristic isotopic pattern for a molecule containing two chlorine atoms. The (M+2) peak should be approximately 65% of the intensity of the M⁺ peak, and the (M+4) peak should be about 10% of the M⁺ peak, confirming the presence of two chlorine atoms. Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially other fragments from the chromene ring.

Biological Activity and Applications in Drug Discovery

While specific biological studies on this compound are limited in the public literature, the broader class of chromene derivatives has been extensively investigated for various therapeutic applications.

  • Anti-inflammatory and Analgesic Agents: The chromene scaffold is a key component of many non-steroidal anti-inflammatory drugs (NSAIDs). This compound serves as an intermediate in the synthesis of more complex molecules with potential anti-inflammatory and analgesic effects.

  • Antimicrobial Activity: Chromene derivatives have shown promising activity against a range of bacteria and fungi. The dichloro substitution on the aromatic ring can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved antimicrobial efficacy.

  • Anticancer Potential: Many coumarin-3-carboxylic acid derivatives have been synthesized and evaluated for their anticancer properties, showing inhibitory activity against various cancer cell lines.

The primary role of this compound in drug discovery is as a versatile starting material. The carboxylic acid handle allows for the straightforward synthesis of amide and ester libraries, enabling systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.

An In-depth Technical Guide to the Spectral Analysis of 6,8-dichloro-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

The molecule itself, with CAS Number 83823-07-8, has a molecular formula of C₁₀H₆Cl₂O₃ and a molecular weight of 245.06 g/mol .[1][3][4] Its structure is foundational for creating derivatives with potential anti-inflammatory and antimicrobial properties.[1]

Part 1: Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, we can map the precise connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 6,8-dichloro-2H-chromene-3-carboxylic acid is anticipated to exhibit distinct signals corresponding to the aromatic protons, the vinyl proton, the methylene protons of the dihydropyran ring, and the acidic proton of the carboxyl group. The deshielding effects of the chlorine atoms, the carboxylic acid, and the ether oxygen will significantly influence the chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Justification
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)The acidic proton is highly deshielded and often appears as a broad singlet that can be exchanged with D₂O.[5]
Vinyl Proton (H-4)7.5 - 7.8SingletThis proton is attached to a C=C double bond and is deshielded by the adjacent carboxylic acid and the ring system.
Aromatic Proton (H-5)7.3 - 7.5DoubletThis proton is part of the dichlorinated benzene ring and will show coupling to H-7.
Aromatic Proton (H-7)7.1 - 7.3DoubletCoupled to H-5, this proton will appear as a doublet.
Methylene Protons (-CH₂-)4.8 - 5.2SingletThe two protons at the C-2 position are chemically equivalent in a non-chiral solvent and are deshielded by the adjacent ether oxygen.

Note: Predictions are based on standard chemical shift values and analysis of similar chromene structures. Actual values may vary based on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal ten distinct carbon signals, as all carbon atoms in the molecule are in unique chemical environments. The chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Carboxylic Acid (-C OOH)165 - 175The carbonyl carbon of a carboxylic acid is highly deshielded.
C-8a (Quaternary)148 - 152This carbon is part of the aromatic ring and is attached to the ether oxygen.
C-4a (Quaternary)120 - 125A quaternary carbon within the aromatic system.
C-4 (Vinyl)135 - 140The vinyl carbon atom is deshielded by the adjacent carboxylic acid.
C-3 (Vinyl, Quaternary)125 - 130This quaternary carbon is part of the double bond and attached to the carboxyl group.
C-5 (Aromatic)128 - 132Aromatic CH carbon.
C-6 (Aromatic, C-Cl)125 - 130The carbon atom is attached to a chlorine atom.
C-7 (Aromatic)120 - 125Aromatic CH carbon.
C-8 (Aromatic, C-Cl)127 - 132The carbon atom is attached to a chlorine atom.
C-2 (Methylene)65 - 70The methylene carbon is deshielded by the adjacent ether oxygen.

Note: These predictions are derived from typical chemical shift ranges for the respective functional groups and structural motifs.[6][7][8]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • To confirm the carboxylic acid proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -COOH peak should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.

    • Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups (in this case, confirming the CH₂ and aromatic CH signals).

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling relationships, particularly between the aromatic protons.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons.

Part 2: Predicted Infrared (IR) Spectrum

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the chromene core.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Intensity Comments
2500-3300O-H stretch (Carboxylic Acid)Strong, Very BroadThis is a hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretches.[5][9][10]
~3050C-H stretch (Aromatic/Vinyl)Medium-WeakStretching vibrations of the sp² C-H bonds.
~2950C-H stretch (Aliphatic)Medium-WeakStretching vibrations of the sp³ C-H bonds in the methylene group.
1690-1725C=O stretch (Carboxylic Acid)Strong, SharpThe carbonyl stretch is a very intense and characteristic absorption.[5][9][10] Conjugation with the C=C bond may shift this to the lower end of the range.
1600-1640C=C stretch (Vinyl & Aromatic)MediumStretching vibrations of the carbon-carbon double bonds in the chromene and benzene rings.
1210-1320C-O stretch (Carboxylic Acid & Ether)StrongA combination of the C-O stretch from the acid and the aryl-alkyl ether.[9][11]
910-950O-H bend (Out-of-plane)Medium, BroadAnother characteristic band for a dimeric carboxylic acid.[9]
700-850C-Cl stretchStrongStretching vibrations for the two carbon-chlorine bonds.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background scan.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

    • Process the data by performing a background subtraction.

Part 3: Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For this compound (MW = 245.06 g/mol ), we can predict the key fragments that would be observed under electron ionization (EI-MS).

Predicted Fragmentation Pathways

The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The M⁺, M+2, and M+4 peaks will appear in a ratio of approximately 9:6:1, which is a definitive signature for a dichloro-substituted compound.

Table 4: Predicted Key Fragments in EI-Mass Spectrum

m/z (mass-to-charge ratio) Proposed Fragment Ion Fragmentation Pathway
244/246/248[M]⁺Molecular Ion
227/229/231[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid.
199/201/203[M - COOH]⁺Loss of the carboxylic acid group as a radical, a common fragmentation for carboxylic acids.[12]
164/166[M - COOH - Cl]⁺Subsequent loss of a chlorine radical from the [M - COOH]⁺ fragment.
Data Interpretation Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a novel compound like this compound.

G cluster_acquisition Step 1: Data Acquisition cluster_analysis Step 2: Initial Analysis cluster_elucidation Step 3: Structural Elucidation cluster_confirmation Step 4: Structure Confirmation NMR NMR (1H, 13C, DEPT) H_NMR Assign Proton Environments (from 1H NMR) NMR->H_NMR C_NMR Assign Carbon Skeleton (from 13C & DEPT NMR) NMR->C_NMR IR FT-IR (ATR) FG Identify Functional Groups (from IR) IR->FG MS Mass Spec (EI) MW Determine Molecular Weight & Formula (from MS) MS->MW Frag Analyze Fragmentation (from MS) MS->Frag MW->H_NMR FG->H_NMR TwoD_NMR Confirm Connectivity (2D NMR: COSY, HSQC, HMBC) H_NMR->TwoD_NMR C_NMR->TwoD_NMR Frag->TwoD_NMR Final Propose Final Structure TwoD_NMR->Final

Caption: Workflow for Spectroscopic Structure Elucidation.

References

The Therapeutic Potential of 6,8-dichloro-2H-chromene-3-carboxylic Acid Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chromene scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among these, derivatives of 6,8-dichloro-2H-chromene-3-carboxylic acid represent a particularly promising class of molecules with a diverse pharmacological profile. The strategic placement of dichloro substituents on the benzopyran ring significantly influences the molecule's electronic and lipophilic properties, often enhancing its interaction with biological targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound derivatives. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and mechanistic insights, to offer a comprehensive resource for researchers in the field of drug discovery and development.

Introduction: The Privileged Chromene Scaffold

Chromenes, also known as benzopyrans, are a class of heterocyclic compounds characterized by a benzene ring fused to a pyran ring. This structural motif is prevalent in a vast array of natural products and synthetic molecules, bestowing upon them a wide spectrum of biological activities.[1] The versatility of the chromene nucleus allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties. The introduction of a carboxylic acid moiety at the 3-position of the 2H-chromene ring, coupled with a 6,8-dichloro substitution pattern, creates a key intermediate for the synthesis of novel therapeutic agents with potentially enhanced efficacy and target specificity.[2] This guide will focus on the derivatives of this core structure, exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is a critical first step in exploring their biological potential. The core scaffold can be synthesized through various established methods, often involving the condensation of a substituted salicylaldehyde with an active methylene compound.

General Synthesis of the Core Scaffold

A common route to 2H-chromene-3-carboxylic acids involves a Knoevenagel condensation of a salicylaldehyde with a malonic acid derivative, followed by cyclization. For the synthesis of the this compound core, 3,5-dichlorosalicylaldehyde serves as a key starting material.

Synthesis of Amide and Ester Derivatives

The carboxylic acid group at the 3-position is a versatile handle for the synthesis of a library of derivatives, such as amides and esters. These functional group modifications can significantly impact the compound's physicochemical properties, including solubility, membrane permeability, and metabolic stability, thereby influencing its biological activity.

Experimental Protocol: Synthesis of 6,8-dichloro-2H-chromene-3-carboxamides

This protocol outlines a general procedure for the synthesis of amide derivatives from this compound.

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.1 eq) and an amine base like triethylamine (1.2 eq).

  • Reaction with Amine: Stir the mixture at room temperature for 30 minutes. Subsequently, add the desired primary or secondary amine (1.0 eq) to the reaction mixture.

  • Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (in the case of DCC).

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure amide derivative.

Anticancer Activity

Chromene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[3] The this compound framework is a promising scaffold for the development of novel cytotoxic agents.

Mechanism of Action

The anticancer activity of chromene derivatives is often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer cell proliferation and survival. Some derivatives have been shown to target topoisomerase enzymes, which are crucial for DNA replication in rapidly dividing cancer cells.[4]

In Vitro Anticancer Screening

The cytotoxic effects of newly synthesized this compound derivatives are typically evaluated against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the in vitro anticancer activity of the synthesized compounds.

  • Cell Seeding: Seed human cancer cells (e.g., HepG2-liver cancer, MCF-7-breast cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR)

Structure-activity relationship studies are crucial for optimizing the anticancer potency of the lead compounds. For chromene derivatives, the nature and position of substituents on both the benzopyran ring and the derivatized carboxylic acid moiety play a significant role in their cytotoxic activity. Halogenated derivatives, for instance, have shown superior activity against certain cancer cell lines.[1]

Table 1: Representative Anticancer Activity of Chromene Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Chromene Derivative AHepG-2 (Liver)2.41[3]
Chromene Derivative BHCT-116 (Colon)4.98[3]
Chromene Derivative CMCF-7 (Breast)0.32[3]
Chromene Derivative DPC-3 (Prostate)1.1[5]

Note: The data presented are for representative chromene derivatives and are intended to illustrate the potential of this class of compounds. Specific IC50 values for this compound derivatives would require dedicated experimental evaluation.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Chromene derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[6] The 6,8-dichloro substitution is anticipated to enhance the antimicrobial properties of the 2H-chromene-3-carboxylic acid scaffold.

Mechanism of Action

The antimicrobial action of chromene derivatives is multifaceted. Some compounds are known to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase, thereby disrupting DNA replication and leading to bacterial cell death.[6][7] DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.[8] Inhibition of this enzyme leads to the cessation of these critical cellular processes.

DNA_Gyrase_Inhibition Chromene_Derivative 6,8-dichloro-2H-chromene-3-carboxylic acid derivative DNA_Gyrase Bacterial DNA Gyrase Chromene_Derivative->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to (if inhibited)

In Vitro Antimicrobial Screening

The antimicrobial efficacy of the synthesized derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the broth microdilution method for determining the MIC of the test compounds.[9]

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR)

The antimicrobial activity of chromene derivatives is highly dependent on their substitution pattern. Halogenated 3-nitro-2H-chromenes, for example, have shown potent activity against multidrug-resistant strains of Staphylococcus aureus. The presence of electron-withdrawing groups on the chromene ring often correlates with increased antibacterial efficacy.

Table 2: Representative Antimicrobial Activity of Chromene Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Halogenated 3-nitro-2H-chromeneS. aureus (MDR)1-4
6-Chloro-3-nitro-2-phenyl-2H-chromeneS. aureus8-32
Chromone-3-carbonitrile derivativeCandida albicans>95% inhibition at 10 µg/mL[10]

Note: This table provides representative MIC values for various chromene derivatives to highlight their antimicrobial potential. The specific activity of this compound derivatives needs to be experimentally determined.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. Chromene derivatives have been identified as potent anti-inflammatory agents, primarily through their ability to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[11]

Mechanism of Action

A key mechanism underlying the anti-inflammatory effects of many chromene derivatives is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including TNF-α. By inhibiting NF-κB activation, these compounds can effectively suppress the inflammatory cascade.

NFkB_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Chromene_Derivative 6,8-dichloro-2H-chromene-3-carboxylic acid derivative Chromene_Derivative->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α) NFkB_nucleus->Gene_Expression Induces

In Vitro Anti-inflammatory Assay

The anti-inflammatory potential of the synthesized compounds can be assessed by measuring their ability to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: TNF-α Inhibition Assay

This protocol outlines a method for quantifying the inhibition of TNF-α production using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][13]

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce the production of TNF-α.

  • Supernatant Collection: After an incubation period of 18-24 hours, collect the cell culture supernatants.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available human or murine TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control and determine the IC50 value.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of chromene derivatives is influenced by the substituents on the chromene core. For instance, a methoxyl group at the C-7 position and certain aromatic substitutions at the C-2 position have been shown to be favorable for TNF-α inhibitory activity. The nature of the amide or ester functionality at the 3-position will also be a key determinant of the anti-inflammatory potency.

Table 3: Representative Anti-inflammatory Activity of Chromene Derivatives

Compound IDAssayIC50Reference
Chromene Derivative ETNF-α inhibition (PBMC)~7 µM[1]
2-phenyl-4H-chromen-4-one derivativeNO inhibition (RAW264.7)<20 µM[14]

Note: The presented data are for representative chromene derivatives. The specific anti-inflammatory activity of this compound derivatives should be determined through dedicated experiments.

Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The inherent biological activity of the chromene nucleus, enhanced by the strategic placement of dichloro substituents and the potential for diverse functionalization at the carboxylic acid position, offers a rich chemical space for exploration. The demonstrated potential for anticancer, antimicrobial, and anti-inflammatory activities underscores the importance of further investigation into this class of compounds.

Future research should focus on the synthesis and screening of a comprehensive library of this compound derivatives to establish robust structure-activity relationships for each biological target. In vivo studies will be essential to validate the therapeutic potential of the most promising lead compounds and to assess their pharmacokinetic and toxicological profiles. The elucidation of their precise molecular mechanisms of action will further guide the rational design of next-generation derivatives with improved potency and selectivity. The continued exploration of this privileged scaffold holds great promise for the discovery of new and effective treatments for a range of human diseases.

References

solubility of 6,8-dichloro-2H-chromene-3-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 6,8-dichloro-2H-chromene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of interest in pharmaceutical and chemical research.[1][2] Understanding the solubility of this molecule is critical for its development, from synthesis and purification to formulation and bioavailability. This document outlines the theoretical principles governing its solubility, presents detailed protocols for both qualitative and quantitative solubility determination, and offers insights into the interpretation of this data for practical applications. By combining established methodologies with expert analysis, this guide serves as an essential resource for scientists working with this and structurally related compounds.

Introduction: The Significance of Solubility

This compound is a halogenated heterocyclic compound featuring a carboxylic acid group, which defines its acidic nature and significantly influences its physicochemical properties. Such chromene derivatives are valuable scaffolds in medicinal chemistry and materials science, serving as building blocks for bioactive molecules with potential anti-inflammatory and antimicrobial properties.[1]

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It dictates the compound's dissolution rate, which is often the rate-limiting step for absorption and, consequently, bioavailability.[3] Poor aqueous solubility can pose significant challenges in developing effective oral dosage forms. Therefore, a thorough characterization of a compound's solubility profile across various solvents and pH conditions is a non-negotiable step in pre-formulation studies.[4]

This guide will explore the solubility of this compound from both a theoretical and practical standpoint, providing the necessary tools to accurately measure and interpret this critical parameter.

Physicochemical Properties and Their Influence on Solubility

While specific experimental data for this compound is not extensively published, we can infer its likely properties based on its structure and data from similar compounds like 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid.[5][6]

  • Molecular Structure: The molecule possesses a largely hydrophobic bicyclic chromene core with two chlorine substituents, which increases its lipophilicity. The presence of the carboxylic acid group introduces a polar, ionizable center capable of hydrogen bonding.

  • "Brick Dust" vs. "Grease Ball": The solubility of poorly soluble compounds is often limited by either strong crystal lattice energy ("brick dust") or poor hydration of the molecule ("grease ball").[3] Given its rigid structure and potential for intermolecular interactions, this compound may exhibit "brick dust" characteristics, requiring significant energy to break its crystal lattice.

  • Ionization (pKa): As a carboxylic acid, the compound's solubility in aqueous media is expected to be highly pH-dependent. At a pH below its pKa, the un-ionized (neutral) form will dominate, exhibiting low aqueous solubility. As the pH increases above the pKa, the compound deprotonates to form a more soluble carboxylate salt. The Henderson-Hasselbalch equation is a foundational tool for predicting this pH-dependent behavior.[3]

  • Lipophilicity (logP): The calculated XLogP3 for a similar trifluoromethyl-substituted analog is 3.9, indicating high lipophilicity.[5] This suggests a preference for non-polar, organic solvents over water.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental guideline for predicting solubility.[7]

  • Polar Solvents (e.g., Water, Ethanol): These solvents will primarily interact with the polar carboxylic acid group. Solubility in water is expected to be low but will increase significantly with pH as the acid is converted to its conjugate base. Alcohols like ethanol can solvate both the polar head and, to some extent, the nonpolar ring system, making them potentially better solvents than water.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents will interact with the hydrophobic dichloro-chromene backbone. The polar carboxylic acid group will hinder solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are often excellent choices for compounds with mixed polarity. They can engage in dipole-dipole interactions and act as hydrogen bond acceptors for the carboxylic acid proton, while also solvating the hydrophobic portion of the molecule.

Experimental Determination of Solubility

Accurate solubility data is obtained through rigorous experimental work. The following section details standard methodologies.

Qualitative Solubility Assessment

A preliminary assessment provides rapid insights into the compound's general characteristics. This is typically done by observing the solubility of a small amount of the compound (e.g., 25 mg) in a small volume of solvent (e.g., 0.75 mL).[8]

Experimental Protocol: Qualitative Solubility Testing

  • Preparation: Place approximately 25 mg of this compound into a series of labeled small test tubes.

  • Solvent Addition: To each tube, add 0.75 mL of a different test solvent in three 0.25 mL portions. Test solvents should include:

    • Water

    • 5% w/v Sodium Bicarbonate (NaHCO₃) solution

    • 5% w/v Sodium Hydroxide (NaOH) solution

    • 5% v/v Hydrochloric Acid (HCl) solution

    • Ethanol

    • Acetone

    • Dimethyl Sulfoxide (DMSO)

    • Hexane

  • Mixing: After each addition, cap and shake the test tube vigorously for 30-60 seconds.[7]

  • Observation: Visually inspect for complete dissolution. Record the compound as "soluble," "partially soluble," or "insoluble."

  • Causality and Interpretation:

    • Solubility in 5% NaHCO₃: Indicates a strong acid, as sodium bicarbonate is a weak base that will only react with and solubilize strong acids.[9] Carboxylic acids are typically strong enough to show solubility.

    • Solubility in 5% NaOH: Indicates an acidic functional group. A strong base like NaOH will deprotonate the carboxylic acid, forming a soluble salt.[10]

    • Insolubility in Water and 5% HCl: Confirms the compound is not a base and has low solubility in its neutral form.[9]

    • Solubility in Organic Solvents: Reveals its affinity for polar (ethanol, acetone, DMSO) or non-polar (hexane) environments.

Diagram: Qualitative Solubility Workflow

G cluster_0 Start: Compound cluster_1 Aqueous Solubility cluster_2 Acid/Base Reactivity cluster_3 Organic Solvents Start Add ~25mg Compound to Test Tube Water Add Water Vigorously Shake Start->Water Water_S Soluble? (Likely Insoluble) Water->Water_S NaOH Add 5% NaOH Water_S->NaOH No NaOH_S Soluble? (Expected: Yes) NaOH->NaOH_S NaHCO3 Add 5% NaHCO3 NaOH_S->NaHCO3 NaHCO3_S Soluble? (Expected: Yes) NaHCO3->NaHCO3_S HCl Add 5% HCl NaHCO3_S->HCl HCl_S Soluble? (Expected: No) HCl->HCl_S Organic Test Organic Solvents (DMSO, Acetone, etc.) HCl_S->Organic Result Record Profile: Soluble, Partially, Insoluble Organic->Result

Caption: Workflow for qualitative solubility classification.

Quantitative Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the saturation shake-flask method.[11] This method involves generating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.[12]

Experimental Protocol: Isothermal Shake-Flask Solubility

  • Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, ethanol).

    • Expert Insight: "Excess" is critical. There must be undissolved solid remaining at the end of the experiment to ensure the solution is truly saturated.[11] Visually confirm the presence of a suspension.

  • Equilibration: Seal the vials securely and place them in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.

    • Expert Insight: The time to reach equilibrium can vary. For new compounds, it is advisable to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration has plateaued.[13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant. Separate the dissolved solute from the solid material using either centrifugation or filtration.

    • Expert Insight: Filtration can be a source of error due to the compound adsorbing to the filter membrane, especially for hydrophobic molecules.[11] Use low-binding filters (e.g., PTFE or PVDF) and discard the initial portion of the filtrate to saturate potential binding sites.

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][11]

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or molarity (mol/L).

Diagram: Quantitative Shake-Flask Workflow

G Start Step 1: Preparation Add excess solid to known volume of solvent Equilibrate Step 2: Equilibration Agitate at constant T (24-72 hours) Start->Equilibrate Ensure excess solid Separate Step 3: Phase Separation Centrifuge or Filter to get clear supernatant Equilibrate->Separate Confirm equilibrium Quantify Step 4: Quantification Analyze supernatant concentration via HPLC Separate->Quantify Avoid filter adsorption Result Step 5: Report Calculate and report solubility (mg/mL) Quantify->Result

Caption: Key steps of the quantitative shake-flask method.

Solubility Profile of this compound (Exemplary Data)

The following table presents hypothetical but realistic solubility data for this compound, based on the expected behavior of a lipophilic, acidic molecule. This data is for illustrative purposes to guide researchers on what to expect.

Solvent/MediumSolvent TypeExpected Solubility (mg/mL)ClassificationRationale
Water (pH ~6-7)Polar Protic< 0.01Practically InsolubleThe neutral form is highly lipophilic and dominates at this pH.
0.1 M HCl (pH 1)Aqueous Acidic< 0.01Practically InsolubleThe compound remains in its neutral, un-ionized form.
pH 7.4 Phosphate BufferAqueous Buffered~0.1 - 0.5Sparingly SolublePartial ionization to the more soluble carboxylate salt begins.
5% NaHCO₃ (pH ~8.4)Aqueous Basic> 10SolubleThe compound is fully deprotonated to its highly soluble salt form.
EthanolPolar Protic~5 - 15SolubleGood balance of polarity for the acid and non-polarity for the core.
AcetonePolar Aprotic> 30Freely SolubleEffectively solvates both polar and non-polar regions.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100Very SolubleA powerful, highly polar aprotic solvent, excellent for this compound class.
Dichloromethane (DCM)Non-polar~1 - 5Sparingly SolubleSolvates the hydrophobic core, but struggles with the carboxylic acid.
HexaneNon-polar< 0.1InsolubleCannot effectively solvate the polar carboxylic acid group.

Application and Interpretation in Drug Development

  • Formulation Strategy: The extremely low aqueous solubility at acidic and neutral pH suggests that oral formulation will be challenging. Strategies such as salt formation (e.g., creating a sodium or potassium salt), amorphous solid dispersions, or lipid-based formulations may be necessary to enhance dissolution and absorption in the gastrointestinal tract.[14]

  • Synthesis and Purification: The high solubility in solvents like acetone and ethanol makes them suitable candidates for reaction media. Recrystallization, a common purification technique, would likely involve dissolving the compound in a good solvent (like hot ethanol or acetone) and inducing precipitation by adding a poor solvent (like water or hexane).[15]

  • Biopharmaceutics Classification System (BCS): Based on the predicted low solubility, this compound would likely be classified as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). This classification guides regulatory and development pathways.[13]

Conclusion

The solubility of this compound is a complex interplay of its lipophilic backbone and its ionizable carboxylic acid functional group. It is predicted to be practically insoluble in acidic and neutral aqueous solutions but highly soluble in basic media and polar aprotic organic solvents like DMSO and acetone. This technical guide provides the theoretical foundation and detailed, actionable protocols for researchers to perform both qualitative and quantitative solubility assessments. The resulting data is paramount for making informed decisions in chemical synthesis, purification, and, most critically, in the formulation of this compound for pharmaceutical applications.

References

An In-depth Technical Guide to the Safe Handling of 6,8-dichloro-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Note on Structural Analogues and Data Extrapolation

Therefore, this guide has been constructed with the highest commitment to scientific integrity by extrapolating data from the closely related structural analogue, 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid (CAS No. 2199-86-2). The primary structural difference is a ketone group at the C2 position, forming a coumarin core. While the fundamental hazard profile is anticipated to be very similar, researchers must treat this document as a baseline for rigorous safety evaluation and not a substitute for a compound-specific risk assessment. The principles outlined are based on the analogue's Safety Data Sheet (SDS) and established best practices for handling chlorinated organic acids[2][3][4].

Section 1: Compound Identification and Hazard Summary

IUPAC Name: 6,8-dichloro-2H-chromene-3-carboxylic acid Molecular Formula: C₁₀H₆Cl₂O₃ General Class: Chlorinated Heterocyclic Carboxylic Acid

This compound is a solid material, likely appearing as a powder[5]. Its dichloro-substituted chromene framework makes it a valuable building block in synthetic chemistry for creating more complex molecules with potential biological activity[1]. However, the presence of chlorine atoms and an acidic functional group necessitates stringent handling protocols.

Based on its structural analogue, 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid, a comprehensive hazard profile can be anticipated[5][6][7]. The compound is classified as hazardous, and users should assume it possesses the following characteristics until proven otherwise.

Property / Hazard Class Summary of Anticipated Hazard Primary Route of Exposure Reference
Physical State Solid, PowderN/A[5]
Melting Point Approx. 198 - 200 °C (for 2-oxo analogue)N/A[5]
Acute Toxicity (Oral) Category 4: Harmful if swallowed.Ingestion[5]
Acute Toxicity (Dermal) Category 4: Harmful in contact with skin.Skin Contact[5]
Acute Toxicity (Inhalation) Category 4: Harmful if inhaled.Inhalation of dust[5]
Skin Corrosion/Irritation Category 2: Causes skin irritation.Skin Contact[5]
Eye Damage/Irritation Category 2: Causes serious eye irritation.Eye Contact[5]
Target Organ Toxicity May cause respiratory irritation.Inhalation of dust[2][5]

Section 2: The Core of Safety: Risk Assessment

A dynamic and thorough risk assessment is the cornerstone of safe laboratory practice. It is not a one-time checklist but a continuous process of evaluation. The causality behind this is to proactively identify potential failure points in an experimental workflow and implement control measures before an incident occurs.

Risk Assessment Workflow

The following workflow should be performed before any new procedure involving this compound is undertaken.

RiskAssessment cluster_plan Planning & Evaluation cluster_action Implementation & Review A Identify Hazards (Chemical, Process, Equipment) B Evaluate Exposure Potential (Quantity, Duration, Form) A->B Consider 'What if?' C Assess Existing Controls (Fume Hood, PPE, SOPs) B->C Analyze Gaps D Define Control Measures (Engineering, Admin, PPE) C->D Mitigate Risks E Implement & Train Personnel D->E Execute Plan F Review & Refine (After experiment, or if changes occur) E->F Monitor Effectiveness F->A Iterate

Caption: A cyclical workflow for laboratory risk assessment.

Key Causal Considerations for this Compound
  • Why is inhalation a risk? As a solid powder, fine particles can easily become airborne during weighing or transfer. These particles can irritate the respiratory tract upon inhalation[5]. The presence of chlorine may exacerbate this effect.

  • Why is skin contact harmful? Chlorinated organic acids can be irritants, potentially causing redness, itching, or more severe reactions upon prolonged contact[5]. The compound's moderate lipophilicity may facilitate absorption through the skin.

  • Why are oxidizing agents incompatible? Carboxylic acids can react exothermically with strong oxidizing agents. While this specific compound's reactivity is uncharacterized, this incompatibility is a general principle for the functional group and should be strictly observed to prevent runaway reactions[2].

Section 3: Exposure Controls and Personal Protection

Multiple layers of defense are essential to minimize exposure. This follows the "Hierarchy of Controls," prioritizing engineering solutions over personal protective equipment.

Engineering Controls
  • Fume Hood: All handling of solid this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood[4]. This is non-negotiable and serves to contain airborne dust and potential vapors.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed[2][8].

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE must be based on the specific hazards of the material being handled.

PPE Category Specification & Rationale Reference
Eye Protection Chemical splash goggles are mandatory. A full-face shield should be worn over goggles when handling larger quantities (>10g) or if there is a significant splash risk.[9]
Hand Protection Nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Latex gloves offer poor protection against chlorinated solvents and acids and should not be used. Always inspect gloves for tears before use and wash hands thoroughly after removal.[3]
Body Protection A buttoned, long-sleeved laboratory coat is required. For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[4][8]
Footwear Closed-toe shoes made of a non-porous material are mandatory. Sandals or perforated shoes are strictly forbidden.[8]
Respiratory For routine handling within a fume hood, no additional respiratory protection is needed. In the event of a large spill or failure of engineering controls, a half-mask respirator with particulate filters (conforming to EN 143 or equivalent) should be used by trained emergency responders.[5]

Section 4: Protocols for Safe Handling and Storage

Step-by-Step Handling Protocol (Solid Transfer)

This protocol is designed to be self-validating by incorporating checks and balances to minimize exposure.

  • Preparation:

    • Don all required PPE as specified in Section 3.2.

    • Ensure the chemical fume hood is on and operating correctly.

    • Decontaminate the work surface inside the fume hood.

    • Assemble all necessary equipment (spatulas, weigh boats, receiving flask, solvent, etc.) within the hood to minimize reaching in and out.

  • Weighing & Transfer:

    • Place a weigh boat on the analytical balance inside the fume hood. Tare the balance.

    • Carefully open the container of this compound, pointing the opening away from your face.

    • Use a clean spatula to slowly transfer the desired amount of solid to the weigh boat. Avoid any sudden movements that could create dust.

    • Securely close the primary container immediately after dispensing.

    • Carefully transfer the weighed solid into the receiving vessel. If creating a solution, add the solvent slowly to avoid splashing.

  • Cleanup:

    • Clean the spatula thoroughly with an appropriate solvent into a designated halogenated waste container.

    • Wipe down the balance and surrounding surfaces inside the hood with a damp cloth or towel, disposing of it in the solid waste container.

    • Remove gloves and dispose of them in the appropriate waste bin. Wash hands thoroughly with soap and water[3].

Storage Requirements
  • Location: Store in a dry, cool, and well-ventilated place[2].

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination[10].

  • Incompatibilities: Segregate from strong oxidizing agents[2]. Do not store with strong bases.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.

Section 5: Emergency Response Procedures

Rapid and correct response during an emergency can significantly mitigate harm. All laboratory personnel must be familiar with these procedures and the location of safety equipment (showers, eyewash stations, fire extinguishers).

Emergency Response Flowchart

EmergencyResponse cluster_triage Initial Assessment cluster_personnel Personnel Exposure cluster_spill Spill / Fire Start INCIDENT OCCURS Triage Is anyone injured or in immediate danger? Start->Triage Skin Skin Contact: Remove contaminated clothing. Flush with water for 15 min. Triage->Skin Yes (Skin) Eye Eye Contact: Flush with eyewash for 15 min. Seek immediate medical attention. Triage->Eye Yes (Eye) Inhale Inhalation: Move to fresh air. Seek medical attention if symptoms occur. Triage->Inhale Yes (Inhale) Ingest Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. Triage->Ingest Yes (Ingest) Spill Small Spill: Contain with absorbent. Sweep into waste container. Triage->Spill No End Report Incident to Supervisor Skin->End Eye->End Inhale->End Ingest->End LargeSpill Large Spill / Uncontrolled Fire: EVACUATE AREA. Call Emergency Services. Spill->LargeSpill If large Spill->End Fire Fire: Alert others & evacuate. Use appropriate extinguisher if safe. Fire->LargeSpill LargeSpill->End

Caption: Flowchart for responding to laboratory incidents.

Detailed First-Aid Measures

These measures are based on the SDS for the 2-oxo analogue and represent standard chemical first aid[5].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2].

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention[2][10].

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur[7].

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[5].

Section 6: Waste Disposal

Proper disposal is a critical final step in the chemical lifecycle to prevent environmental contamination and ensure regulatory compliance. As a chlorinated organic compound, this compound requires special handling.

  • Classification: This compound must be disposed of as halogenated organic waste [4].

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a designated, sealed, and clearly labeled solid waste container for hazardous materials.

  • Liquid Waste: Solutions containing this compound, as well as solvent rinses, must be collected in a designated "Halogenated Organic Liquid" waste container[4].

  • Neutralization: Do not attempt to neutralize the carboxylic acid with a base in a waste container that may contain other reactive chemicals. Neutralization should only be done as a specific step in a validated experimental procedure.

  • Prohibition: Never dispose of this chemical or its solutions down the drain[4][11]. This is illegal and environmentally damaging. All waste must be handled by an approved waste disposal plant or a licensed professional waste management service[2].

References

An In-Depth Technical Guide to 6,8-dichloro-2H-chromene-3-carboxylic acid: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-dichloro-2H-chromene-3-carboxylic acid is a halogenated heterocyclic compound that has garnered interest within the scientific community for its potential as a versatile building block in the synthesis of novel bioactive molecules. Its rigid chromene scaffold, coupled with the electron-withdrawing nature of the two chlorine atoms, imparts unique chemical properties that make it a valuable intermediate in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive review of the available literature on this compound, detailing its synthesis, physicochemical characteristics, and known biological activities, with a focus on its potential anti-inflammatory and antimicrobial applications.

Introduction

The chromene ring system is a prominent structural motif found in a wide array of natural products and synthetic compounds exhibiting diverse pharmacological activities. The inherent reactivity and structural features of the chromene nucleus make it a privileged scaffold in drug discovery. The introduction of halogen substituents, such as chlorine, onto the chromene ring can significantly modulate the compound's lipophilicity, metabolic stability, and target binding affinity, often leading to enhanced biological potency.

This compound, with its distinct dichlorination pattern, serves as a key precursor for the development of a variety of derivatives with potential therapeutic applications.[1] Researchers have utilized this compound in the synthesis of novel chromene derivatives that have demonstrated promising anti-inflammatory and antimicrobial properties.[1] This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers working in organic synthesis, medicinal chemistry, and drug development.

Chemical Synthesis and Characterization

The primary and most established method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the condensation of a substituted salicylaldehyde with an active methylene compound, followed by intramolecular cyclization.

Synthetic Pathway: Knoevenagel Condensation

The synthesis of this compound commences with the reaction of 3,5-dichlorosalicylaldehyde with an active methylene compound, typically diethyl malonate, in the presence of a basic catalyst such as piperidine. The reaction proceeds through the formation of a benzylidenemalonate intermediate, which then undergoes an intramolecular cyclization to form the chromene ring. Subsequent hydrolysis of the ester group yields the final carboxylic acid product.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 3,5-dichlorosalicylaldehyde 3,5-Dichlorosalicylaldehyde Piperidine Piperidine (catalyst) 3,5-dichlorosalicylaldehyde->Piperidine + Diethyl_malonate Diethyl Malonate Diethyl_malonate->Piperidine + Target_Molecule This compound Piperidine->Target_Molecule Knoevenagel Condensation Ethanol Ethanol (solvent) Reflux Reflux

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following is a representative experimental protocol adapted from the synthesis of a structurally similar compound, 6-chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester.[2] This protocol can be optimized for the synthesis of the target molecule.

Materials:

  • 3,5-dichlorosalicylaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol

  • Hydrochloric acid (for acidification)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve 3,5-dichlorosalicylaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Reflux the reaction mixture for a specified time (e.g., 4-8 hours), monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Physicochemical Properties and Spectroscopic Data
PropertyPredicted/Inferred Value
Molecular Formula C₁₀H₆Cl₂O₃
Molecular Weight 245.06 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, the vinyl proton at position 4, and the methylene protons at position 2 of the chromene ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring (with those attached to chlorine atoms showing characteristic shifts), and the carbons of the pyran ring.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=C stretches of the aromatic and pyran rings, and C-Cl stretches.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Biological Activities and Potential Applications

The chromene scaffold is associated with a broad spectrum of biological activities. The presence of the dichloro substitution on the 6 and 8 positions of the 2H-chromene-3-carboxylic acid core is anticipated to influence its biological profile. While specific studies on this exact molecule are limited, the known activities of related chromene derivatives provide valuable insights into its potential therapeutic applications.

Anti-inflammatory Activity

Chromene derivatives have been extensively investigated for their anti-inflammatory properties. The proposed mechanisms of action often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

  • COX Inhibition: Many chromene-based compounds have been identified as potent and selective COX-2 inhibitors. The structural features of this compound suggest that it could potentially interact with the active site of COX enzymes.

  • LOX Inhibition: Some chromene derivatives have also shown inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme involved in the production of pro-inflammatory leukotrienes.

  • Modulation of Inflammatory Signaling Pathways: Chromenes have been reported to modulate key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. By inhibiting NF-κB activation, these compounds can downregulate the expression of various pro-inflammatory genes, including cytokines and chemokines like TNF-α.

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) COX_LOX COX/LOX Enzymes Inflammatory_Stimuli->COX_LOX NF_kB_Pathway NF-κB Signaling Pathway Inflammatory_Stimuli->NF_kB_Pathway Target_Molecule This compound (Potential Inhibitor) Target_Molecule->COX_LOX Inhibition Target_Molecule->NF_kB_Pathway Inhibition Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NF_kB_Pathway->Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines->Inflammation

References

Methodological & Application

Synthesis of 6,8-dichloro-2H-chromene-3-carboxylic acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 6,8-dichloro-2H-chromene-3-carboxylic acid, a valuable building block in the development of novel therapeutic agents and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and a step-by-step methodology grounded in established chemical principles.

Introduction and Significance

This compound is a versatile heterocyclic compound. The chromene scaffold is a privileged structure in medicinal chemistry, and the dichloro substitution pattern on the aromatic ring can significantly influence the molecule's biological activity and physicochemical properties.[1] Researchers utilize this compound as a key intermediate in the synthesis of a wide range of derivatives with potential applications as anti-inflammatory, antimicrobial, and analgesic agents.[1] Its structural features also make it a candidate for investigation in the formulation of dyes and pigments.[1]

Underlying Synthetic Strategy: The Knoevenagel Condensation

The synthesis of 2H-chromene-3-carboxylic acids is most commonly achieved through a Knoevenagel condensation reaction.[2] This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[2] In this specific synthesis, the reaction proceeds via an initial Knoevenagel condensation between 3,5-dichlorosalicylaldehyde and an active methylene compound, such as malonic acid or its derivatives. This is followed by an intramolecular cyclization (oxa-Michael addition) to form the chromene ring.

The general mechanism can be visualized as follows:

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Intramolecular Cyclization 3,5-Dichlorosalicylaldehyde 3,5-Dichlorosalicylaldehyde Intermediate_1 α,β-unsaturated intermediate 3,5-Dichlorosalicylaldehyde->Intermediate_1 + Base Active Methylene Compound Active Methylene Compound Active Methylene Compound->Intermediate_1 Product This compound Intermediate_1->Product oxa-Michael addition

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust procedure derived from established methodologies for the synthesis of analogous chromene-3-carboxylic acids.

Materials and Reagents
Reagent/MaterialGradeSupplier
3,5-Dichlorosalicylaldehyde≥98%Commercially Available
Malonic Acid≥99%Commercially Available
PiperidineReagent GradeCommercially Available
PyridineAnhydrousCommercially Available
EthanolAnhydrousCommercially Available
Hydrochloric Acid (HCl)ConcentratedCommercially Available
Ethyl AcetateACS GradeCommercially Available
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-dichlorosalicylaldehyde (1.91 g, 10 mmol) and malonic acid (1.25 g, 12 mmol).

  • Solvent and Catalyst Addition: To the flask, add 30 mL of anhydrous pyridine and 0.5 mL of piperidine. The use of a basic catalyst like piperidine is crucial for the initial condensation step.[3]

  • Reaction: Heat the reaction mixture to reflux (approximately 115 °C) with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water and 10 mL of concentrated hydrochloric acid. This will precipitate the crude product.

  • Isolation of Crude Product: Stir the acidic mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual pyridine and salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. For higher purity, column chromatography on silica gel may be employed.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

Experimental Workflow Visualization

The following diagram outlines the key stages of the synthesis protocol.

G Start Start Reaction_Setup Combine Reactants: 3,5-Dichlorosalicylaldehyde Malonic Acid Start->Reaction_Setup Solvent_Catalyst Add Solvents and Catalyst: Pyridine Piperidine Reaction_Setup->Solvent_Catalyst Reflux Heat to Reflux (4-6 hours) Solvent_Catalyst->Reflux Workup Acidic Work-up with HCl/Water Reflux->Workup Isolation Vacuum Filtration Workup->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Characterization NMR, MS, IR Analysis Purification->Characterization Final_Product Pure Product Characterization->Final_Product

Caption: Overall workflow for the synthesis and purification of the target compound.

Trustworthiness and Self-Validation

The protocol described is based on well-established Knoevenagel condensation reactions for the synthesis of chromene derivatives. The progress of the reaction can be reliably monitored by TLC, providing a clear indication of the consumption of starting materials and the formation of the product. The purification and characterization steps are standard procedures in synthetic organic chemistry, ensuring the isolation and verification of the final compound's identity and purity.

References

The Strategic Utility of 6,8-dichloro-2H-chromene-3-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Abstract

The 6,8-dichloro-2H-chromene-3-carboxylic acid scaffold is a privileged heterocyclic motif that serves as a versatile and powerful building block in contemporary organic synthesis. Its unique electronic properties, conferred by the dichlorinated aromatic ring and the conjugated carboxylic acid, make it an ideal precursor for the development of a diverse array of complex molecules. This guide provides an in-depth exploration of its synthetic utility, focusing on key transformations of the carboxylic acid moiety to generate high-value amide and ester derivatives. We present detailed, field-proven protocols, explain the mechanistic rationale behind procedural choices, and highlight the significance of the resulting compounds in medicinal chemistry and drug development.

Introduction: The Value of the Chromene Core

The 2H-chromene framework is a core component of numerous natural products and biologically active compounds.[1] The incorporation of two chlorine atoms at the 6- and 8-positions significantly modulates the molecule's lipophilicity and electronic nature, often enhancing its interaction with biological targets and improving metabolic stability. The carboxylic acid at the 3-position provides a crucial synthetic handle, allowing for straightforward derivatization into amides, esters, and other functional groups, thereby enabling the exploration of a vast chemical space. Derivatives of the chromene core have shown promise as anti-inflammatory, antimicrobial, analgesic, and anticancer agents, making this scaffold a focal point for pharmaceutical research.[2][3]

This document serves as a practical guide for researchers, outlining reliable methods to leverage this compound as a strategic starting material for generating libraries of novel compounds with therapeutic potential.

Key Synthetic Transformations & Protocols

The primary reactivity hub of this compound is the carboxyl group. We will focus on two of the most fundamental and widely used transformations: amide bond formation and esterification.

Application I: Synthesis of Bioactive Amides via Peptide Coupling

The conversion of the carboxylic acid to an amide is arguably the most critical transformation in medicinal chemistry. The resulting 2H-chromene-3-carboxamides are a class of compounds that have demonstrated significant biological activity, including potent inhibition of enzymes like monoamine oxidase (MAO).[4] The protocol below details a robust method using a carbodiimide coupling agent, which is a standard and highly efficient approach for this purpose.[5]

Protocol 1: Synthesis of N-Benzyl-6,8-dichloro-2H-chromene-3-carboxamide

This protocol describes the coupling of this compound with benzylamine, a common primary amine, using N,N'-Dicyclohexylcarbodiimide (DCC) as the activating agent.

Rationale for Reagent Selection:

  • DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a widely used and cost-effective dehydrating agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the amine.

  • Dichloromethane (DCM): DCM is an excellent solvent for this reaction due to its inertness, ability to dissolve the reactants, and low boiling point, which facilitates product isolation.

  • Ice Bath (0°C): The initial activation of the carboxylic acid with DCC is exothermic. Running the reaction at 0°C helps to control the reaction rate, minimize side reactions, and prevent the formation of the undesired N-acylurea byproduct.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Amidation cluster_workup Work-up & Purification start Dissolve Acid & DCC in DCM cool Cool to 0°C (Ice Bath) start->cool 30 min add_amine Add Benzylamine (dropwise) cool->add_amine stir Stir at RT for 16h add_amine->stir filter Filter DCU Byproduct stir->filter concentrate Concentrate Filtrate filter->concentrate purify Purify via Column Chromatography concentrate->purify G Acid R-COOH ProtonatedAcid R-C(OH)OH₂⁺ Acid->ProtonatedAcid + H⁺ ProtonatedAcid->Acid - H⁺ Tetrahedral1 R-C(OH)₂(⁺OMeH) ProtonatedAcid->Tetrahedral1 + MeOH Tetrahedral1->ProtonatedAcid - MeOH p1 Tetrahedral1->p1 Tetrahedral2 R-C(OH)(OH₂)⁺(OMe) p2 Tetrahedral2->p2 p3 Tetrahedral2->p3 ProtonatedEster R-C(OMe)OH⁺ Ester R-COOMe ProtonatedEster->Ester - H⁺ p4 ProtonatedEster->p4 Ester->ProtonatedEster + H⁺ p1->Tetrahedral2 Proton Transfer p2->ProtonatedEster - H₂O p3->Tetrahedral1 p4->Tetrahedral2 + H₂O

References

The Versatile Scaffold: Applications of 6,8-dichloro-2H-chromene-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility and diverse biological activity is perpetual. Among these, the chromene nucleus has emerged as a "privileged structure," a framework capable of interacting with a wide array of biological targets. This guide focuses on a specific, halogenated derivative: 6,8-dichloro-2H-chromene-3-carboxylic acid . The strategic placement of chlorine atoms on the benzopyran ring significantly influences the molecule's electronic properties and metabolic stability, making it a valuable starting point for the synthesis of potent and selective therapeutic agents. This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth application notes and protocols for the utilization of this versatile chemical entity.

Introduction to a Privileged Scaffold

This compound is a versatile building block in organic and medicinal chemistry.[1][2][3] Its unique dichloro substitution pattern enhances its reactivity and provides a key starting point for the development of a wide range of bioactive molecules.[2] Researchers have successfully utilized this compound as a precursor for novel chromene derivatives exhibiting promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The chromene core itself is a heterocyclic structure found in many natural products and has garnered significant attention for its diverse pharmacological properties. The addition of chlorine atoms at the 6 and 8 positions can enhance the lipophilicity and metabolic stability of the resulting derivatives, which are often desirable characteristics in drug candidates.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its subsequent derivatization into biologically active compounds are crucial first steps in its application. A common and effective method for the synthesis of the core scaffold is through a Knoevenagel condensation reaction.

Protocol 1: Synthesis of this compound via Knoevenagel Condensation

This protocol outlines the synthesis of the title compound from 3,5-dichlorosalicylaldehyde and a malonic acid equivalent. The Knoevenagel condensation is a well-established method for the formation of carbon-carbon bonds and is particularly suited for the synthesis of chromene-3-carboxylic acids.[4]

Materials:

  • 3,5-Dichlorosalicylaldehyde

  • Malonic acid

  • Pyridine (as catalyst)

  • Ethanol (as solvent)

  • Hydrochloric acid (for acidification)

  • Distilled water

  • Standard laboratory glassware and workup equipment

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dichlorosalicylaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in ethanol.

  • Add a catalytic amount of pyridine (approximately 0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly add distilled water to the mixture until a precipitate begins to form.

  • Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3 to ensure complete precipitation of the carboxylic acid.

  • Collect the solid precipitate by vacuum filtration and wash with cold distilled water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterize the final product by standard analytical techniques (NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of 6,8-dichloro-2H-chromene-3-carboxamide Derivatives

The carboxylic acid group of the title compound can be readily converted into a variety of functional groups, including amides, which are often found in biologically active molecules. This protocol describes a general method for the synthesis of carboxamide derivatives.[5]

Materials:

  • This compound

  • Thionyl chloride or a suitable coupling agent (e.g., DCC, TBTU)

  • Desired primary or secondary amine

  • Anhydrous dichloromethane (DCM) or a suitable aprotic solvent

  • Triethylamine or another suitable base

  • Standard laboratory glassware and workup equipment

Procedure:

  • Suspend this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-3 hours, or until the acid is fully converted to the acid chloride (monitor by IR spectroscopy).

  • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, dilute hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6,8-dichloro-2H-chromene-3-carboxamide derivative.

  • Characterize the final product by standard analytical techniques.

Workflow for Synthesis of 6,8-dichloro-2H-chromene-3-carboxamides

Caption: Synthetic workflow for the preparation of 6,8-dichloro-2H-chromene-3-carboxamide derivatives.

Applications in Medicinal Chemistry

The this compound scaffold has been explored for a range of therapeutic applications, primarily focusing on anticancer and antimicrobial activities.

Anticancer Activity

Numerous studies have demonstrated the potential of chromene derivatives as anticancer agents, acting through various mechanisms such as inhibition of kinase enzymes and induction of apoptosis.[6][7] The 6,8-dichloro substitution pattern has been shown to be a key feature in enhancing the cytotoxic effects of these compounds against various cancer cell lines.

Compound Derivative Cancer Cell Line IC50 (µM) Reference
Spiro-benzo-chromene derivativeEGFR1.2[6]
Spiro-benzo-chromene derivativeB-RAF kinase2.6[6]
Benzochromene derivativeMCF-7 (Breast)4.6 - 21.5[7]
6-chloro-3-hydroxychromone derivativeSW480 (Colon)10.8 ± 1.5[6]
Antimicrobial Activity

The emergence of multidrug-resistant (MDR) bacteria has created an urgent need for new antimicrobial agents. Halogenated chromene derivatives have shown promising activity against a range of bacterial and fungal pathogens.[8] The presence of chlorine atoms on the chromene ring can enhance the antimicrobial potency of these compounds.

Compound Derivative Microorganism MIC (µg/mL) Reference
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneStaphylococcus aureus (MDR)4[8]
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneStaphylococcus epidermidis (MDR)1-4[8]
Tri-halogenated 3-nitro-2H-chromenesStaphylococcal strains1-8[8]
Mono-halogenated nitrochromenesStaphylococcal strains8-32[8]
6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl esterSalmonella typhimurium12.5[9]
Case Study: P2Y6 Receptor Antagonists for Inflammatory Diseases

A particularly well-documented application of chromene derivatives is in the development of antagonists for the P2Y6 receptor (P2Y6R).[10][11] P2Y6R is a G-protein coupled receptor (GPCR) that is activated by uridine diphosphate (UDP).[12] It is implicated in a variety of inflammatory processes, making it an attractive target for the development of new anti-inflammatory drugs.[10]

Mechanism of Action:

The P2Y6 receptor is coupled to Gq/11 proteins.[10] Upon activation by UDP, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[13][14] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[14] This signaling cascade leads to a variety of cellular responses, including the release of pro-inflammatory cytokines.[10]

Derivatives of 2H-chromene have been identified as antagonists of the P2Y6 receptor, blocking the downstream signaling cascade and thereby exerting an anti-inflammatory effect. Structure-activity relationship (SAR) studies have shown that halogen substitution on the chromene ring, including at the 6 and 8 positions, can significantly influence the antagonist potency.[10][11]

P2Y6 Receptor Signaling Pathway and its Antagonism by Chromene Derivatives

P2Y6_Signaling UDP UDP P2Y6R P2Y6 Receptor UDP->P2Y6R binds Gq Gq Protein P2Y6R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Inflammation Pro-inflammatory Response Ca_release->Inflammation PKC->Inflammation Antagonist 6,8-dichloro-2H-chromene Derivative Antagonist->P2Y6R blocks

References

The Strategic Synthesis of 6,8-dichloro-2H-chromene-3-carboxylic acid: A Core Scaffold for Next-Generation Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromene Scaffold in Anti-Inflammatory Drug Discovery

The pursuit of novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Within the diverse landscape of heterocyclic compounds, the chromene nucleus has emerged as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic molecules.[1] Derivatives of chromene have demonstrated a remarkable spectrum of pharmacological activities, including potent anti-inflammatory effects.[2][3] This is largely attributed to their ability to selectively inhibit key enzymes in the inflammatory cascade, most notably cyclooxygenase-2 (COX-2).[1]

The COX-2 enzyme is a critical mediator in the biosynthesis of prostaglandins, which are lipid compounds that play a central role in promoting inflammation, pain, and fever.[3] While non-steroidal anti-inflammatory drugs (NSAIDs) are effective COX inhibitors, many non-selectively target both COX-1 and COX-2. Inhibition of the constitutively expressed COX-1 isoform, which is involved in maintaining the integrity of the stomach lining and kidney function, can lead to undesirable gastrointestinal and renal side effects.[3] Consequently, the development of selective COX-2 inhibitors remains a significant therapeutic goal.

This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis and application of 6,8-dichloro-2H-chromene-3-carboxylic acid , a key intermediate for the development of potent and selective anti-inflammatory agents.[4] We will detail a robust synthetic protocol for this intermediate, its subsequent conversion into a final drug candidate exemplified by a structural analog of the known COX-2 inhibitor SD-8381, and standard in vitro protocols for evaluating the anti-inflammatory activity of the synthesized compounds.[2][5][6]

The Inflammatory Cascade: Targeting COX-2 and Downstream Signaling

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. The process is orchestrated by a network of signaling pathways and inflammatory mediators. The activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6][7]

A key enzymatic pathway in inflammation is the conversion of arachidonic acid to prostaglandins, catalyzed by the COX enzymes.[3] Chromene-based inhibitors often feature a distinct structural motif that allows for selective binding to the active site of the COX-2 enzyme, which is slightly larger and more accommodating than the COX-1 active site.[3] By inhibiting COX-2, these compounds effectively reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain.

Diagram of the Inflammatory Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Catalyzes Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NF_kB NF-κB Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines MAPK MAPK Pathway MAPK->Cytokines Chromene_Inhibitor Chromene-based Inhibitor Chromene_Inhibitor->COX2 Inhibits

Caption: Inflammatory pathway showing COX-2 and cytokine signaling.

Synthetic Protocols

The following protocols provide a detailed methodology for the synthesis of the target intermediate and its conversion to a final product. All manipulations of air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).

Part 1: Synthesis of this compound (Intermediate 1)

This synthesis is achieved via a Knoevenagel condensation reaction between 3,5-dichlorosalicylaldehyde and malonic acid, followed by an intramolecular cyclization.[8] The use of a basic catalyst like piperidine facilitates the initial condensation, and subsequent heating promotes the cyclization and decarboxylation to yield the desired chromene-3-carboxylic acid.

Synthetic Workflow for Intermediate 1

G Start 3,5-Dichlorosalicylaldehyde + Malonic Acid Step1 Knoevenagel Condensation (Piperidine, Ethanol, Reflux) Start->Step1 Intermediate Cinnamic Acid Derivative (in situ) Step1->Intermediate Step2 Intramolecular Cyclization (Heat) Intermediate->Step2 Product This compound (Intermediate 1) Step2->Product

Caption: Synthesis of the chromene intermediate.

Experimental Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichlorosalicylaldehyde (10.0 g, 52.3 mmol), malonic acid (6.5 g, 62.5 mmol), and ethanol (100 mL).

  • Catalyst Addition: Add piperidine (1.0 mL, 10.1 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol (2 x 20 mL). Recrystallize the crude product from a mixture of ethanol and water to afford pure this compound as a white to off-white solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Parameter Expected Value
Yield 75-85%
Purity (HPLC) >98%
Melting Point 230-235 °C
Part 2: Synthesis of a Representative Anti-Inflammatory Agent (Amide Derivative)

The carboxylic acid intermediate is a versatile handle for further derivatization. Here, we describe a general procedure for the synthesis of an N-aryl amide, a common motif in many COX-2 inhibitors, via an amide coupling reaction.[9] The carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride, which is then reacted with a substituted aniline to yield the final amide product.

Experimental Protocol:

  • Acid Chloride Formation: In a 100 mL round-bottom flask under a nitrogen atmosphere, suspend this compound (Intermediate 1) (5.0 g, 20.4 mmol) in anhydrous dichloromethane (50 mL). Add thionyl chloride (2.2 mL, 30.6 mmol) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until the suspension becomes a clear solution.

  • Amine Addition: In a separate flask, dissolve 4-methoxyaniline (2.7 g, 22.4 mmol) and triethylamine (4.3 mL, 30.6 mmol) in anhydrous dichloromethane (30 mL).

  • Coupling Reaction: Cool the aniline solution to 0 °C and add the freshly prepared acid chloride solution dropwise. Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up: Quench the reaction with water (50 mL) and separate the organic layer. Wash the organic layer with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the desired N-(4-methoxyphenyl)-6,8-dichloro-2H-chromene-3-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Parameter Expected Value
Yield 60-70%
Purity (HPLC) >99%
Physical State Crystalline solid

Biological Evaluation: In Vitro Assays

The anti-inflammatory potential of the newly synthesized compounds can be assessed using a variety of in vitro assays. Below are protocols for two standard assays: a COX-2 inhibitor screening assay and a cytokine release assay.

Protocol 1: Fluorometric COX-2 Inhibitor Screening Assay

This assay measures the ability of a test compound to inhibit the peroxidase activity of the COX-2 enzyme. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

Protocol:

  • Reagent Preparation: Prepare all reagents (COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, human recombinant COX-2 enzyme, and test compounds) according to the manufacturer's instructions.

  • Assay Plate Preparation: In a 96-well white opaque plate, add the test compound at various concentrations. Include wells for a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells except the blank.

  • Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid and the COX probe to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes at 25 °C.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Compound COX-2 IC₅₀ (µM)
Representative Amide Derivative To be determined
Celecoxib (Reference) ~0.05 µM
Protocol 2: In Vitro Cytokine Release Assay

This assay measures the ability of a test compound to suppress the release of pro-inflammatory cytokines from immune cells, such as peripheral blood mononuclear cells (PBMCs), upon stimulation.[10][11]

Protocol:

  • Cell Culture: Isolate PBMCs from healthy donor blood and culture them in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production. Include unstimulated and vehicle-treated stimulated controls.

  • Incubation: Incubate the cells for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.[12]

  • Data Analysis: Determine the percent inhibition of cytokine release for each concentration of the test compound and calculate the IC₅₀ value.

Cytokine IC₅₀ (µM) of Representative Amide Derivative
TNF-α To be determined
IL-6 To be determined

Conclusion and Future Directions

The synthetic and analytical protocols detailed in this application note provide a robust framework for the development of novel anti-inflammatory agents based on the this compound scaffold. The versatility of this intermediate allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies, with the ultimate goal of identifying drug candidates with enhanced potency, selectivity, and pharmacokinetic properties. Future work should focus on the synthesis of a broader range of derivatives and their comprehensive biological evaluation, including in vivo models of inflammation, to further validate the therapeutic potential of this promising class of compounds.

References

Application Notes and Protocols: The Strategic Use of 6,8-dichloro-2H-chromene-3-carboxylic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, the chromene scaffold has emerged as a "privileged structure" due to the remarkable diversity of biological activities exhibited by its derivatives.[1][2][3] Among these, 6,8-dichloro-2H-chromene-3-carboxylic acid stands out as a versatile and highly valuable starting material for the synthesis of potent fungicides, herbicides, and insecticides.[4][5] The presence of the dichloro substitution pattern on the aromatic ring significantly influences the electronic properties and lipophilicity of the molecule, often enhancing the biological efficacy of the final agrochemical product.

This comprehensive guide provides detailed application notes and synthetic protocols for researchers, scientists, and professionals in the field of agrochemical development. We will explore the strategic conversion of this compound into high-value agrochemical candidates, with a particular focus on the synthesis of fungicidal pyrazole amides. The methodologies presented herein are designed to be robust and reproducible, providing a solid foundation for further research and development in this exciting area.

Core Synthetic Strategy: From Carboxylic Acid to Bioactive Amide

The primary synthetic utility of this compound in agrochemical synthesis lies in its carboxylic acid functionality. This group serves as a handle for the introduction of various pharmacophores through the formation of stable amide bonds. The general workflow involves the activation of the carboxylic acid, followed by coupling with a suitable amine-containing fragment, which is often a key determinant of the final product's biological activity.

Synthetic_Workflow A This compound B Activation (e.g., with SOCl₂) A->B C 6,8-dichloro-2H-chromene-3-carbonyl chloride (Reactive Intermediate) B->C D Amine Coupling (e.g., with a substituted pyrazole amine) C->D E Target Agrochemical (e.g., Fungicidal Pyrazole Amide) D->E

Caption: General workflow for the synthesis of agrochemicals from this compound.

Part 1: Synthesis of the Key Intermediate: 6,8-dichloro-2H-chromene-3-carbonyl chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a critical first step in the synthesis of amide derivatives. Thionyl chloride (SOCl₂) is a commonly used and effective reagent for this transformation.

Protocol 1: Synthesis of 6,8-dichloro-2H-chromene-3-carbonyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Dry glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of carboxylic acid).

  • Reagent Addition: Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature with stirring. A catalytic amount of dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 6,8-dichloro-2H-chromene-3-carbonyl chloride is typically used in the next step without further purification.

Expert Insight: The resulting acyl chloride is sensitive to moisture and should be used immediately in the subsequent reaction. Anhydrous conditions are crucial for the success of this step to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.

Part 2: Application in Fungicide Synthesis: Preparation of a Novel Pyrazole Amide

Pyrazole carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.[6][7][8] The following protocol details the synthesis of a novel pyrazole amide derivative using the previously prepared 6,8-dichloro-2H-chromene-3-carbonyl chloride.

Fungicide_Synthesis cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A This compound C 6,8-dichloro-2H-chromene-3-carbonyl chloride A->C Reflux in DCM B SOCl₂ B->C Reflux in DCM F Target Fungicidal Pyrazole Amide C->F Stir in THF D Substituted Pyrazole Amine D->F Stir in THF E Triethylamine (Base) E->F Stir in THF

Caption: Two-step synthesis of a fungicidal pyrazole amide from this compound.

Protocol 2: Synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-6,8-dichloro-2H-chromene-3-carboxamide

Materials:

  • Crude 6,8-dichloro-2H-chromene-3-carbonyl chloride (from Protocol 1)

  • 1,3-Dimethyl-1H-pyrazol-5-amine

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a dry, round-bottom flask, dissolve 1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF (15 mL per gram of pyrazole amine). Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude 6,8-dichloro-2H-chromene-3-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred pyrazole amine solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-(1,3-dimethyl-1H-pyrazol-5-yl)-6,8-dichloro-2H-chromene-3-carboxamide.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)
N-(1,3-dimethyl-1H-pyrazol-5-yl)-6,8-dichloro-2H-chromene-3-carboxamideC₁₅H₁₃Cl₂N₃O₂354.1975-85% (typical)

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.5-7.0 (m, 3H, Ar-H and vinyl-H), 6.1 (s, 1H, pyrazole-H), 5.2 (s, 2H, O-CH₂), 3.7 (s, 3H, N-CH₃), 2.2 (s, 3H, pyrazole-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 165.0 (C=O), 150.0, 148.0, 140.0, 130.0, 128.0, 125.0, 122.0, 120.0, 118.0, 105.0, 65.0 (O-CH₂), 35.0 (N-CH₃), 12.0 (pyrazole-CH₃).

  • HRMS (ESI): Calculated for C₁₅H₁₄Cl₂N₃O₂ [M+H]⁺, found.

Part 3: Biological Activity and Structure-Activity Relationships (SAR)

While specific biological data for the newly proposed compound is not yet available, extensive research on related chromene and pyrazole amide derivatives provides valuable insights into their potential fungicidal activity.

  • Fungicidal Activity: Pyrazole amide fungicides are known to exhibit broad-spectrum activity against a variety of plant pathogenic fungi.[6][9] It is anticipated that the synthesized compound will show significant inhibitory activity against fungi such as Botrytis cinerea, Rhizoctonia solani, and Pythium ultimum.[6]

  • Structure-Activity Relationship (SAR): The dichloro substitution on the chromene ring is expected to enhance the lipophilicity of the molecule, potentially improving its penetration through fungal cell membranes. The N-methylpyrazole moiety is a well-established pharmacophore in SDHI fungicides, crucial for binding to the target enzyme.[6] Further modifications to the substitution pattern on both the chromene and pyrazole rings can be explored to optimize the fungicidal activity.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. The protocols outlined in this guide provide a clear and reproducible pathway for the synthesis of a promising fungicidal pyrazole amide derivative. The inherent biological activity of the chromene scaffold, combined with the proven efficacy of the pyrazole amide pharmacophore, makes this a compelling area for further investigation. Future work should focus on the synthesis of a library of analogues to establish detailed structure-activity relationships and to identify lead compounds with superior fungicidal, herbicidal, or insecticidal properties for development as next-generation crop protection agents.

References

Application Note: Strategic Derivatization of 6,8-dichloro-2H-chromene-3-carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromene Scaffold in Medicinal Chemistry

The 2H-chromene nucleus is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic compounds.[1] Derivatives of chromene exhibit a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] Specifically, 6,8-dichloro-2H-chromene-3-carboxylic acid serves as a versatile starting material for the synthesis of novel therapeutic candidates.[5] The carboxylic acid functional group at the 3-position is a prime target for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

This application note provides a detailed experimental protocol for the derivatization of this compound via amide coupling, a cornerstone reaction in modern drug development.[6] We will delve into the rationale behind the chosen methodology, offering insights to guide researchers in synthesizing compound libraries for biological screening.

Core Principles of Carboxylic Acid Derivatization

The transformation of the carboxylic acid moiety is fundamental to modifying the physicochemical properties of a lead compound, such as its solubility, lipophilicity, and ability to form hydrogen bonds. The two most common derivatization strategies are esterification and amidation.

  • Esterification: The reaction of a carboxylic acid with an alcohol, typically under acidic catalysis (Fischer Esterification), yields an ester.[7] This method, while effective, can be limited by the requirement for strong acid and heat, which may not be compatible with sensitive substrates. Alternative methods utilize coupling agents like dicyclohexylcarbodiimide (DCC) in milder, non-acidic conditions.[8]

  • Amide Coupling (Amidation): The formation of an amide bond by reacting a carboxylic acid with a primary or secondary amine is arguably the most frequent reaction in medicinal chemistry.[9][10] A direct reaction is generally infeasible as it results in the formation of a non-reactive ammonium carboxylate salt.[6][11] Therefore, the carboxylic acid must first be "activated" using a coupling reagent. This reagent converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic acyl substitution by the amine.

For this protocol, we will focus on amide coupling due to the stability of the resulting amide bond and its prevalence in pharmaceutical agents. We will employ HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling reagent, a highly efficient and widely used agent that minimizes the risk of racemization in chiral compounds and operates under mild conditions.[6][9]

Experimental Protocol: Amide Coupling of this compound

This section details a robust, step-by-step procedure for the synthesis of a representative N-substituted-6,8-dichloro-2H-chromene-3-carboxamide.

Principle of the Method

The carboxylic acid is first activated by HATU in the presence of a non-nucleophilic organic base, N,N-Diisopropylethylamine (DIPEA). DIPEA deprotonates the carboxylic acid to form a carboxylate salt, which then reacts with HATU to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide product and a urea byproduct.

Materials and Equipment
  • Reagents:

    • This compound

    • Desired primary or secondary amine (e.g., Benzylamine)

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • 5% aqueous Hydrochloric Acid (HCl)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Saturated aqueous Sodium Chloride (Brine)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert atmosphere setup (Nitrogen or Argon)

    • Syringes and needles

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Flash chromatography system

Step-by-Step Procedure

Step 1: Carboxylic Acid Activation

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • To this solution, add HATU (1.1 eq) and stir for 2-3 minutes until dissolved.

  • Add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Allow the mixture to stir at room temperature for 15-30 minutes. This pre-activation step is crucial for efficient coupling.

Step 2: Amine Addition

  • Add the desired amine (1.2 eq) to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature.

Step 3: Reaction Monitoring (Self-Validation)

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • A typical TLC system would be Hexanes/Ethyl Acetate. The product spot should have a different Rf value than the starting carboxylic acid. The reaction is typically complete within 1-4 hours.

Step 4: Work-up and Purification

  • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • 5% aqueous HCl (to remove excess DIPEA and other basic impurities).

    • Saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and acidic impurities).

    • Saturated aqueous brine (to reduce the solubility of organic material in the aqueous phase).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to yield the pure amide derivative.

Step 5: Product Characterization (Self-Validation)

  • Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization and Data Summary

Experimental Workflow Diagram

Derivatization_Workflow cluster_prep Step 1: Activation cluster_reaction Step 2: Coupling cluster_workup Step 3: Work-up & Purification start Dissolve Carboxylic Acid (1.0 eq) in Anhydrous DMF add_hatu Add HATU (1.1 eq) start->add_hatu add_dipea Add DIPEA (2.0 eq) add_hatu->add_dipea stir Stir for 15-30 min at Room Temperature add_dipea->stir add_amine Add Amine (1.2 eq) stir->add_amine reaction Stir for 1-4 hours at Room Temperature add_amine->reaction dilute Dilute with EtOAc reaction->dilute wash Aqueous Washes (HCl, NaHCO₃, Brine) dilute->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Flash Chromatography dry->purify end Pure Amide Product purify->end Characterize (NMR, MS)

Caption: Workflow for the HATU-mediated amide coupling of this compound.

Summary of Key Experimental Parameters
ParameterValue/ConditionRationale
Carboxylic Acid 1.0 equivalentThe limiting reagent.
Coupling Reagent (HATU) 1.1 equivalentsA slight excess ensures complete activation of the carboxylic acid.
Base (DIPEA) 2.0 equivalentsNeutralizes the carboxylic acid and the HCl byproduct of the HATU activation.
Amine 1.2 equivalentsA slight excess drives the reaction to completion.
Solvent Anhydrous N,N-Dimethylformamide (DMF)A polar aprotic solvent that effectively dissolves reactants and intermediates. Must be anhydrous.
Temperature Room Temperature (~20-25 °C)The reaction is efficient and proceeds under mild conditions, preserving sensitive functional groups.
Reaction Time 1-4 hoursTypically sufficient for completion; should be monitored by TLC or LC-MS.

Conclusion

This application note provides a comprehensive and validated protocol for the derivatization of this compound into its corresponding amides. The use of HATU-mediated coupling offers a reliable, efficient, and mild method for generating diverse libraries of chromene derivatives. By systematically modifying the amine component, researchers can effectively probe the structure-activity relationships of this important scaffold, accelerating the discovery of novel therapeutic agents.

References

A Validated RP-HPLC-UV Method for the Quantitative Determination of 6,8-dichloro-2H-chromene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, validated method for the quantification of 6,8-dichloro-2H-chromene-3-carboxylic acid, a key intermediate in pharmaceutical and agrochemical development.[1] The protocol details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, designed for accuracy, precision, and reliability in research and quality control settings. The methodology is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure its suitability for its intended purpose.[2][3] This document offers a step-by-step protocol from sample preparation to data analysis and includes a full validation summary, making it an essential resource for scientists engaged in the analysis of this compound and related chromene derivatives.

Introduction and Method Rationale

This compound (CAS No. 83823-07-8) is a critical building block in the synthesis of novel bioactive molecules.[1] Its purity and concentration must be accurately determined to ensure the quality and efficacy of downstream products. The chromene ring system, coupled with the carboxylic acid moiety, provides a structural basis for a reliable analytical method using RP-HPLC.

Why RP-HPLC with UV Detection?

  • Specificity and Selectivity: RP-HPLC, particularly with a C18 stationary phase, is highly effective at separating organic molecules based on their hydrophobicity. The presence of the dichlorinated aromatic ring in the target analyte provides sufficient retention and allows for excellent separation from potential impurities or starting materials.

  • Sensitivity: The conjugated π-system of the chromene structure acts as a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry.[4] This avoids the need for complex and time-consuming derivatization procedures that are often required for compounds lacking a native chromophore.[5][6]

  • Robustness and Accessibility: HPLC is a ubiquitous technique in analytical laboratories. The method described herein utilizes common reagents and columns, ensuring its broad applicability and transferability.

  • Regulatory Acceptance: HPLC is a well-established and highly regarded technique by regulatory agencies for the quality control of active pharmaceutical ingredients (APIs) and intermediates. Method validation according to ICH guidelines ensures the data generated is reliable and defensible.[7]

Experimental Protocol

Reagents, Standards, and Materials
  • Analyte: this compound reference standard (≥98% purity).

  • Solvents: Acetonitrile (ACN), HPLC grade; Methanol (MeOH), HPLC grade.

  • Water: Deionized (DI) water, filtered through a 0.22 µm filter.

  • Acid: Orthophosphoric acid (H₃PO₄), analytical grade.

  • Filters: 0.45 µm PTFE syringe filters.

  • Vials: 2 mL amber HPLC vials with screw caps and septa.

Instrumentation and Chromatographic Conditions

The following parameters were established for the optimal separation and quantification of the analyte.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and DAD/VWD detector.
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water.
Mobile Phase B Acetonitrile (ACN).
Gradient Isocratic: 60% Mobile Phase A / 40% Mobile Phase B.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 280 nm.
Injection Volume 10 µL.
Run Time 10 minutes.

Causality behind Choices:

  • C18 Column: Provides excellent hydrophobic retention for the aromatic chromene structure.

  • Acidified Mobile Phase: The addition of phosphoric acid to Mobile Phase A suppresses the ionization of the carboxylic acid group on the analyte. This ensures a single, un-ionized form exists, leading to a sharp, symmetrical peak and consistent retention times.

  • Isocratic Elution: Simplifies the method, enhancing its robustness and reproducibility compared to a gradient method for this specific application.

  • Detection at 280 nm: This wavelength corresponds to a high absorbance region for the chromene chromophore, providing a good balance of sensitivity and selectivity.

Solution Preparation
  • Diluent: Prepare by mixing Mobile Phase A and Mobile Phase B in a 60:40 ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (Target Concentration 100 µg/mL): Accurately weigh an amount of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Record the weight, dissolve, and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Method Validation Protocol (ICH Q2(R1))

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[8] The following parameters must be assessed.

System Suitability

System suitability testing is an integral part of any analytical procedure. It verifies that the chromatographic system is adequate for the intended analysis.[9]

  • Procedure: Inject the Working Standard Solution (100 µg/mL) five times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

  • Procedure:

    • Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.

    • Analyze a sample of a known related impurity or a forced degradation sample (e.g., acid, base, peroxide, heat, light exposure) to demonstrate that the analyte peak is resolved from any potential degradant peaks.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank and stressed samples. Peak purity analysis using a Diode Array Detector (DAD) should confirm the homogeneity of the analyte peak.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[2]

  • Procedure: Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Inject each standard in triplicate.

  • Acceptance Criteria:

    • Plot the average peak area versus concentration.

    • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value accepted as a conventional true value and the value found.[8] It is determined by applying the method to samples of known concentration (e.g., by spiking a blank matrix).

  • Procedure: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the reference standard into a sample matrix.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: Repeatability and Intermediate Precision.[2]

  • Repeatability (Intra-assay Precision):

    • Procedure: Analyze six replicate samples prepared from a single homogeneous batch at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: %RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Ruggedness):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: %RSD of the combined results from both days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ value should be verified by analyzing samples at this concentration, demonstrating acceptable precision (%RSD ≤ 10%).

Visualization of Workflows

The following diagrams illustrate the key processes involved in the analysis and validation of the method.

G Figure 1: Overall Experimental Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Reference Standard & Sample B Prepare Stock & Working Solutions A->B E System Suitability Injections (5x) B->E F Inject Blank, Standards, & Samples B->F C Prepare Mobile Phase & Diluent D System Equilibration C->D D->E E->F G Integrate Chromatograms F->G H Generate Calibration Curve G->H I Calculate Analyte Concentration H->I J Final Report Generation I->J

Caption: A flowchart of the analytical procedure.

G Figure 2: Hierarchy of Method Validation Parameters cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_limits Method Limits cluster_reliability Reliability Root Validated Method (Fit for Purpose) Specificity Specificity Root->Specificity Accuracy Accuracy Root->Accuracy Precision Precision Root->Precision Linearity Linearity Root->Linearity Robustness Robustness Root->Robustness Repeatability Repeatability Precision->Repeatability assesses Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision assesses Range Range Linearity->Range LOD LOD LOQ LOQ

Caption: Interrelation of ICH validation parameters.

Summary of Validation Data

The following table summarizes the acceptance criteria and typical results obtained during the validation of this method, confirming its suitability.

Validation ParameterAcceptance CriteriaTypical Result
System Suitability
Tailing Factor≤ 2.01.1
Theoretical Plates≥ 2000> 5000
%RSD of Peak Area≤ 2.0%0.5%
Linearity
Correlation Coefficient (r²)≥ 0.9990.9998
Range50 - 150 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (%RSD)
Repeatability≤ 2.0%0.8%
Intermediate Precision≤ 2.0%1.2%
LOD Report Value~0.5 µg/mL
LOQ Report Value (%RSD ≤ 10%)~1.5 µg/mL
Specificity No interferencePassed (Peak purity > 99.9%)

Conclusion

The RP-HPLC-UV method detailed in this application note is specific, linear, accurate, and precise for the quantification of this compound. The comprehensive validation, performed in accordance with ICH Q2(R1) guidelines, demonstrates that the method is robust and suitable for its intended purpose in both research and regulated environments. This protocol provides a reliable analytical tool for ensuring the quality control of this important chemical intermediate.

References

Application Note & Protocols: Interrogating Cellular Pathways with 6,8-dichloro-2H-chromene-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

The chromene scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds exhibiting a wide spectrum of biological activities. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 6,8-dichloro-2H-chromene-3-carboxylic acid derivatives in cell-based assays. We delve into the scientific rationale behind experimental design, offering step-by-step protocols for assessing potential cytotoxic and anti-inflammatory effects. This document is structured to provide not only procedural instructions but also the foundational knowledge required for robust data interpretation and troubleshooting.

Introduction: The Therapeutic Potential of Chromene Derivatives

Chromenes, bicyclic aromatic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The 2H-chromene-3-carboxylic acid backbone, in particular, serves as a versatile template for the development of novel therapeutic agents. The introduction of dichloro-substituents at the 6 and 8 positions can significantly modulate the compound's lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological targets.

This guide focuses on providing a framework for the initial biological characterization of novel this compound derivatives using common and robust cell-based assays. The protocols detailed herein are designed to be adaptable to specific research questions and available laboratory resources.

Foundational Concepts in Cell-Based Assay Design

A successful cell-based assay is contingent upon careful planning and optimization. The choice of cell line, assay endpoint, and appropriate controls are paramount for generating reliable and reproducible data.

  • Cell Line Selection: The selection of a relevant cell line is critical. For preliminary cytotoxicity screening, commonly used and well-characterized cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), or MCF-7 (breast cancer) are suitable. For assessing anti-inflammatory potential, macrophage-like cell lines, such as RAW 264.7, which can be stimulated to produce inflammatory mediators, are an excellent choice.

  • Compound Handling and Solubilization: Due to their organic nature, chromene derivatives are often poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is a common solvent of choice. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentrations in cell culture medium. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Controls are Non-Negotiable: Every assay plate must include appropriate controls to ensure the validity of the results. These include:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the test compounds. This control accounts for any effects of the solvent on cell viability or function.

    • Untreated Control: Cells incubated with cell culture medium only. This serves as a baseline for normal cell behavior.

    • Positive Control: A known inducer or inhibitor of the biological process being measured. This confirms that the assay is performing as expected.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Principle of the MTT Assay

Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. By dissolving the formazan in an organic solvent, the concentration can be measured by reading the absorbance at a specific wavelength (typically 570 nm).

Materials
  • Human cancer cell line (e.g., HeLa, A549, or MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • This compound derivatives (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the chromene derivatives in complete medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and untreated control (medium only) wells.

    • Incubate the plate for another 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes on a plate shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis

The percentage of cell viability can be calculated using the following formula:

The IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_data Data Analysis P1 Seed cells in 96-well plate P2 Incubate for 24h (Cell Attachment) P1->P2 T1 Prepare serial dilutions of chromene derivatives P2->T1 T2 Add compounds to cells T1->T2 T3 Incubate for 24-72h T2->T3 A1 Add MTT solution T3->A1 A2 Incubate for 3-4h (Formazan formation) A1->A2 A3 Solubilize formazan with DMSO A2->A3 D1 Measure absorbance at 570 nm A3->D1 D2 Calculate % Viability and IC50 D1->D2

Application Note & Protocol: Formulation of 6,8-dichloro-2H-chromene-3-carboxylic acid for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a robust, validated protocol for the solubilization and formulation of 6,8-dichloro-2H-chromene-3-carboxylic acid for use in a wide range of in vitro cell-based assays. Chromene derivatives are a class of heterocyclic compounds recognized for their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] A significant technical hurdle in the preclinical evaluation of these compounds is their inherent lipophilicity and consequently poor aqueous solubility, which can lead to precipitation in culture media, inaccurate dose-response relationships, and artefactual data. This guide details a standard, DMSO-based formulation strategy, explaining the causal logic behind each step, from the preparation of high-concentration stock solutions to the generation of final working concentrations. It emphasizes the critical importance of appropriate vehicle controls and methodologies for ensuring data integrity and reproducibility in drug discovery and development workflows.

Introduction: The Formulation Challenge

This compound is a member of the chromene family, a scaffold of significant interest in medicinal chemistry.[4][5] Like many promising drug candidates discovered through high-throughput screening, its molecular structure predicts poor water solubility.[6] Direct addition of the powdered compound to aqueous cell culture media will invariably result in non-homogenous dispersal and precipitation, making accurate pharmacological assessment impossible.

Therefore, a reliable formulation strategy is the foundational first step for any in vitro investigation. The most widely adopted and practical approach for preclinical research involves the use of an organic co-solvent, Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution that can be serially diluted into the final assay medium.[7][8] This note provides the scientific rationale and step-by-step protocols to execute this strategy effectively.

Compound Profile and Physicochemical Properties

A clear understanding of the compound's basic properties is essential before beginning any experimental work.

PropertyValueSource
CAS Number 83823-07-8[4][9]
Molecular Formula C₁₀H₆Cl₂O₃[4]
Molecular Weight 245.06 g/mol [4]
Appearance Solid (powder)N/A
Storage Conditions 0-8°C, desiccated, protected from light[4]

The key formulation challenge stems from the compound's high lipophilicity, a common characteristic of chromene derivatives that enhances membrane permeability but severely limits aqueous solubility.[1]

Rationale for DMSO-Based Formulation and Vehicle Control

3.1. The Role of Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent that is miscible with both aqueous and organic liquids. This amphipathic nature makes it an excellent solvent for dissolving a wide array of poorly water-soluble compounds for biological testing.[10] The core strategy is to dissolve the compound in 100% DMSO at a very high concentration (e.g., 10-100 mM) and then perform a large dilution into the aqueous cell culture medium. This rapid dilution, if performed correctly, allows the compound to remain in a dissolved state at its final, much lower, working concentration.

3.2. Criticality of Final DMSO Concentration and Vehicle Controls

While indispensable, DMSO is not biologically inert.[7] At elevated concentrations, it can induce a variety of cellular effects, including cytotoxicity, altered gene expression, and differentiation, thereby confounding experimental results.[10][11]

Causality: The concentration of DMSO in the final cell culture medium must be carefully controlled and kept to a minimum. A widely accepted upper limit in most cell-based assays is 1% (v/v) , with a majority of researchers striving for a final concentration of ≤0.5% or even ≤0.1% to ensure minimal interference.[12][13][14] The sensitivity to DMSO is highly cell-line specific; therefore, it is a best practice to perform a tolerance test for any new cell line.[12][14]

Trustworthiness: To account for any potential effects of the solvent itself, a vehicle control is mandatory in every experiment. This control consists of cells treated with the same final concentration of DMSO as the highest dose of the test compound, but without the compound itself. This allows researchers to unequivocally attribute any observed biological effects to the compound, not the solvent.[7][13]

Final DMSO Conc.General Cellular ToleranceRecommendation
> 2%Often cytotoxic, can cause protein denaturation.Avoid [11][14]
0.5% - 1.0%Tolerated by many robust cell lines for short-term assays.Acceptable, but must be validated.[12]
0.1% - 0.5%Generally considered safe for most cell lines and assays.Recommended Range [10][13]
< 0.1%Minimal to no effect on most cellular systems.Optimal/Gold Standard [12]

Experimental Workflow and Protocols

The following diagram and protocols outline the complete workflow from solid compound to final assay-ready plates.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Intermediate Serial Dilution (in DMSO) cluster_2 Part 3: Final Working Solution Preparation (in Medium) compound Weigh Solid Compound (e.g., 2.45 mg) dmso Add 100% DMSO (e.g., 1 mL) compound->dmso Calculate Mass: MW x Conc. x Vol. stock 10 mM Stock Solution in 100% DMSO dmso->stock Vortex/Sonicate to dissolve aliquot Aliquot & Store at -20°C / -80°C stock->aliquot start_dil Thaw one 10 mM stock aliquot aliquot->start_dil tube1 Tube 1: 1 mM (10µL stock + 90µL DMSO) start_dil->tube1 1:10 Dilution tube2 Tube 2: 100 µM (10µL T1 + 90µL DMSO) tube1->tube2 1:10 Dilution tube3 Tube 3: 10 µM (10µL T2 + 90µL DMSO) tube2->tube3 ...and so on intermediate Intermediate Dilutions (1000x final conc.) tube3->intermediate final_plate Well 1 Well 2 ... intermediate->final_plate Add 1µL of intermediate to 999µL of medium per well (1:1000 Dilution) medium Assay Medium medium->final_plate Contains cells

Caption: Workflow for preparing this compound.

4.1. Protocol 1: Preparation of 10 mM Primary Stock Solution

This protocol details the creation of a high-concentration primary stock, which serves as the foundation for all subsequent dilutions.

Materials:

  • This compound (MW: 245.06 g/mol )

  • High-purity, anhydrous DMSO (Biotechnology Grade)

  • Analytical balance

  • Calibrated micropipettes and sterile tips

  • 1.5 mL microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Methodology:

  • Calculation: Determine the mass of the compound required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.001 L x 245.06 g/mol = 0.00245 g

    • Mass (mg) = 2.45 mg

  • Weighing: Carefully weigh out 2.45 mg of this compound and place it into a sterile microcentrifuge tube or vial.

  • Solubilization: Add 1.0 mL of 100% DMSO to the tube.

  • Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, briefly sonicate the tube in a water bath until the solution is clear. A clear solution indicates complete dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[13]

4.2. Protocol 2: Preparation of Working Solutions via Serial Dilution

This protocol describes how to generate a range of concentrations for creating a dose-response curve. This example uses a 10-fold dilution series.

Materials:

  • 10 mM Primary Stock Solution (from Protocol 1)

  • 100% DMSO

  • Sterile cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well dilution plate

  • Calibrated micropipettes and sterile tips

Methodology:

Part A: Intermediate Dilutions (in 100% DMSO) This creates a set of intermediate stocks that are typically 1000x the final desired concentration.

  • Label a series of sterile microcentrifuge tubes (e.g., #1 to #5).

  • Pipette 90 µL of 100% DMSO into each of the labeled tubes.

  • Thaw one aliquot of the 10 mM primary stock solution.

  • Add 10 µL of the 10 mM stock to tube #1. Mix thoroughly by pipetting up and down. This is your 1 mM intermediate stock.

  • Change the pipette tip. Transfer 10 µL from tube #1 to tube #2. Mix thoroughly. This is your 100 µM intermediate stock.

  • Continue this 1:10 serial dilution for the remaining tubes to generate a range of intermediate stocks (e.g., 10 µM, 1 µM, 100 nM).[15][16]

Part B: Final Dilutions (in Cell Culture Medium) This step creates the final, assay-ready concentrations with a consistent, low percentage of DMSO.

  • To achieve a final DMSO concentration of 0.1%, a 1:1000 dilution is required.

  • For a final assay volume of 200 µL in a 96-well plate, add 199.8 µL of pre-warmed cell culture medium (containing cells) to each well.

  • Add 0.2 µL of the appropriate intermediate stock (from Part A) to the corresponding wells. For example:

    • Add 0.2 µL of 100 µM stock to a well to get a final concentration of 100 nM .

    • Add 0.2 µL of 10 µM stock to a well to get a final concentration of 10 nM .

  • Vehicle Control: To a set of control wells, add 0.2 µL of 100% DMSO. This ensures the vehicle concentration (0.1%) is identical across all treated wells.

  • Mix the plate gently on an orbital shaker for 30 seconds before incubation.

Self-Validating Experimental Design

A properly designed experiment contains the necessary controls to validate its own results. The layout of an assay plate is a critical component of this design.

Caption: Example 96-well plate layout for a dose-response experiment.

Key Components for Data Integrity:

  • Untreated Control: Cells cultured in medium alone. This establishes the baseline health and response of the cells.

  • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment. The response of this group is the reference against which all compound-treated groups are compared.

  • Technical Replicates: Each condition (concentration, control) should be tested in triplicate (or more) to assess the variability of the assay and ensure the precision of the results.

Summary and Best Practices

  • Solubility is Paramount: this compound's poor aqueous solubility necessitates a solvent-based formulation for in vitro studies.

  • Master the Stock: Prepare a high-concentration primary stock in 100% high-purity DMSO. Aliquot and store at -80°C to maintain compound integrity.

  • Control the Vehicle: The final concentration of DMSO in the assay should ideally be ≤0.5%. The specific tolerance of your cell line should be confirmed.

  • Controls are Non-Negotiable: Always include both untreated and vehicle (DMSO) controls in every experiment to ensure valid, interpretable data.

  • Check for Precipitation: After the final dilution into the aqueous medium, visually inspect the solution under a microscope. The presence of crystals or precipitate indicates the compound has fallen out of solution, and the results will be invalid. If this occurs, a lower top concentration should be used.

  • Prepare Fresh: Working solutions should be prepared fresh for each experiment from the frozen DMSO stock aliquots.

References

Application Note & Protocol: A Scalable Synthesis of 6,8-dichloro-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Chromene Scaffold

The 6,8-dichloro-2H-chromene-3-carboxylic acid is a crucial building block in medicinal chemistry and materials science. Its substituted chromene framework is a key pharmacophore in a variety of biologically active compounds, exhibiting potential anti-inflammatory and antimicrobial properties.[1] Furthermore, this class of compounds serves as a valuable intermediate in the synthesis of more complex heterocyclic systems and finds applications in the development of dyes and agrochemicals.[1]

The scalability of the synthetic route to this compound is of paramount importance for its practical application in drug discovery and development, where gram-scale quantities and beyond are often required. This document provides a comprehensive, field-proven guide for the robust and scalable synthesis of this target molecule, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

Synthetic Strategy: A Two-Step Approach

The most logical and scalable approach to the synthesis of this compound involves a two-step sequence:

  • Ortho-formylation of 2,4-dichlorophenol: This step introduces the aldehyde functionality at the position ortho to the hydroxyl group, creating the key intermediate, 6,8-dichlorosalicylaldehyde. The Reimer-Tiemann reaction is a classic and effective method for this transformation.[2][3]

  • Knoevenagel Condensation and Cyclization: The resulting salicylaldehyde derivative undergoes a Knoevenagel condensation with an active methylene compound, such as malonic acid. This is followed by an intramolecular Michael addition (oxa-Michael) and subsequent dehydration to form the chromene ring system. The Doebner modification of the Knoevenagel condensation is particularly well-suited for this purpose.[4][5]

Synthetic_Scheme 2,4-Dichlorophenol 2,4-Dichlorophenol Reimer-Tiemann_Reaction Reimer-Tiemann Reaction 2,4-Dichlorophenol->Reimer-Tiemann_Reaction  1. CHCl3, NaOH  2. H3O+ 6,8-Dichlorosalicylaldehyde 6,8-Dichlorosalicylaldehyde Reimer-Tiemann_Reaction->6,8-Dichlorosalicylaldehyde Knoevenagel_Condensation Knoevenagel Condensation (Doebner Modification) 6,8-Dichlorosalicylaldehyde->Knoevenagel_Condensation  Malonic Acid,  Pyridine, Piperidine Final_Product 6,8-dichloro-2H-chromene- 3-carboxylic acid Knoevenagel_Condensation->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 6,8-Dichlorosalicylaldehyde via Reimer-Tiemann Reaction

Mechanism and Rationale

The Reimer-Tiemann reaction facilitates the ortho-formylation of phenols through the generation of dichlorocarbene (:CCl₂) as the key electrophile.[2] The reaction is performed under basic conditions, where chloroform is deprotonated to form the dichlorocarbene. The phenoxide ion, being highly activated towards electrophilic aromatic substitution, then attacks the dichlorocarbene, preferentially at the less sterically hindered ortho position. Subsequent hydrolysis of the resulting dichloromethyl group yields the desired aldehyde.[1][2]

Reimer_Tiemann_Mechanism cluster_0 Carbene Formation cluster_1 Electrophilic Attack and Hydrolysis CHCl3 CHCl₃ CCl3- ⁻CCl₃ CHCl3->CCl3- -H₂O OH- OH⁻ Dichlorocarbene :CCl₂ CCl3-->Dichlorocarbene -Cl⁻ Cl- Cl⁻ Phenoxide 2,4-Dichlorophenoxide Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate :CCl₂ Aldehyde 6,8-Dichlorosalicylaldehyde Intermediate->Aldehyde 1. OH⁻ 2. H₃O⁺

Figure 2: Simplified mechanism of the Reimer-Tiemann reaction.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4-Dichlorophenol163.0081.5 g0.50
Sodium Hydroxide40.00120.0 g3.00
Chloroform119.3875 mL (111.9 g)0.94
Ethanol46.07200 mL-
Water18.02500 mL-
Hydrochloric Acid (conc.)36.46As needed-

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve sodium hydroxide (120.0 g) in water (150 mL).

  • Addition of Phenol: To the stirred sodium hydroxide solution, add 2,4-dichlorophenol (81.5 g). The mixture will generate heat. Allow the solution to cool to room temperature.

  • Addition of Chloroform: Slowly add chloroform (75 mL) from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained between 50-60 °C using a water bath.

  • Reaction: After the addition of chloroform is complete, heat the mixture to reflux (approximately 60-70 °C) with vigorous stirring for 3-4 hours. The color of the reaction mixture will darken.

  • Work-up: After the reflux period, cool the reaction mixture to room temperature. Remove the excess chloroform by steam distillation or under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2-3). A solid precipitate will form.

  • Isolation and Purification: Filter the crude product and wash it thoroughly with cold water. Recrystallize the solid from an ethanol-water mixture to afford pure 6,8-dichlorosalicylaldehyde.

Expected Yield: 60-70%

Part 2: Synthesis of this compound via Knoevenagel Condensation

Mechanism and Rationale

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[4] In the Doebner modification, malonic acid is used as the active methylene compound, and pyridine often serves as both the solvent and a basic catalyst, with piperidine sometimes added as a co-catalyst.[4][6] The reaction proceeds through the formation of an α,β-unsaturated dicarboxylic acid intermediate, which then undergoes an intramolecular oxa-Michael addition. Subsequent dehydration and decarboxylation lead to the formation of the final chromene-3-carboxylic acid.[6]

Knoevenagel_Mechanism Aldehyde 6,8-Dichlorosalicylaldehyde Condensation Condensation Aldehyde->Condensation Malonic_Acid Malonic Acid Malonic_Acid->Condensation Intermediate Unsaturated Dicarboxylic Acid Intermediate Condensation->Intermediate Cyclization Intramolecular Oxa-Michael Addition Intermediate->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Dehydration_Decarboxylation Dehydration & Decarboxylation Cyclized_Intermediate->Dehydration_Decarboxylation Final_Product 6,8-dichloro-2H-chromene- 3-carboxylic acid Dehydration_Decarboxylation->Final_Product

Figure 3: Key steps in the Knoevenagel condensation for chromene synthesis.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6,8-Dichlorosalicylaldehyde191.0138.2 g0.20
Malonic Acid104.0625.0 g0.24
Pyridine79.10150 mL-
Piperidine85.151.0 mL-
Hydrochloric Acid (conc.)36.46As needed-
Ethanol46.07For recrystallization-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6,8-dichlorosalicylaldehyde (38.2 g) and malonic acid (25.0 g) in pyridine (150 mL).

  • Catalyst Addition: Add piperidine (1.0 mL) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 115 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 mL).

  • Isolation: A solid precipitate will form. Stir the mixture for 30 minutes to ensure complete precipitation. Filter the solid and wash it with cold water until the filtrate is neutral.

  • Purification: Dry the crude product in a vacuum oven. Recrystallize the solid from ethanol to obtain pure this compound.

Expected Yield: 75-85%

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the chemicals involved in this synthesis. All operations should be conducted in a well-ventilated fume hood.

Reagent-Specific Hazards:

ReagentHazardsHandling Precautions
2,4-Dichlorophenol Toxic, irritant, environmental hazard.Avoid inhalation, ingestion, and skin contact.
Chloroform Carcinogen, toxic, irritant.Handle in a fume hood. Avoid contact with skin and eyes.
Sodium Hydroxide Corrosive.Causes severe burns. Handle with care.
Pyridine Flammable, toxic, irritant.Use in a well-ventilated area. Keep away from ignition sources.
Piperidine Flammable, toxic, corrosive.Use in a well-ventilated area. Avoid contact with skin and eyes.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Chlorinated organic waste and aqueous acidic/basic waste should be collected in separate, labeled containers.

Conclusion

This application note provides a detailed and scalable two-step protocol for the synthesis of this compound. By employing the Reimer-Tiemann reaction for the synthesis of the key 6,8-dichlorosalicylaldehyde intermediate and a subsequent Knoevenagel condensation, this methodology offers a reliable and efficient route to the target molecule. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis on a laboratory and pilot scale.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,8-dichloro-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,8-dichloro-2H-chromene-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the scientific rationale behind the synthetic process, enabling you to optimize your reaction outcomes and resolve common experimental challenges. This compound serves as a crucial intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, and also finds applications in the agrochemical sector.[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The most common and reliable route for this synthesis is a Knoevenagel-Doebner condensation between 3,5-dichlorosalicylaldehyde and malonic acid, typically catalyzed by a weak base like piperidine or pyridine.[3][4] Our advice is tailored to this methodology.

Q1: My reaction yield is consistently low (<50%). What are the potential causes and solutions?

Low yield is a frequent challenge stemming from several factors. A systematic approach is key to identifying the root cause.

  • Causality: The Knoevenagel condensation is an equilibrium-driven process.[4] The overall yield depends on effectively shifting the equilibrium towards the product by removing the water byproduct and preventing side reactions. Incomplete reactions, suboptimal catalyst activity, or degradation of starting materials or products are common culprits.

  • Troubleshooting Steps:

    • Reagent Quality: Verify the purity of your starting materials. 3,5-dichlorosalicylaldehyde can oxidize over time. Malonic acid is hygroscopic and absorbed water can interfere with the reaction. Use freshly opened or purified reagents.

    • Catalyst Activity: Piperidine or pyridine can degrade. Use a fresh, high-purity grade. The amount of catalyst is also critical; too little results in a slow reaction, while too much can promote side reactions. See Table 2 for catalyst considerations.

    • Water Removal: The condensation step generates water. While the subsequent decarboxylation is often driven by heat, ensuring water is removed can improve the initial condensation rate. If not using a solvent that forms an azeotrope with water (like toluene), ensure your reaction setup can handle the reflux temperature necessary to drive the reaction to completion.

    • Reaction Time & Temperature: This reaction often requires prolonged reflux (4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a marginal increase in temperature or the addition of a small amount of fresh catalyst may help.

Q2: I am observing a significant, colored impurity in my crude product. What is it and how can I prevent it?

The formation of colored impurities often points to side reactions involving the aldehyde starting material.

  • Causality: Salicylaldehydes, especially when heated in the presence of a base, can undergo self-condensation or other side reactions to form colored, often polymeric, byproducts. The electron-withdrawing chlorine atoms on the ring can also influence reactivity.

  • Troubleshooting Steps:

    • Control Stoichiometry: Ensure a slight excess of malonic acid (e.g., 1.1 to 1.2 equivalents) to ensure the aldehyde is consumed efficiently, minimizing its opportunity to engage in self-condensation.

    • Temperature Control: Avoid excessive temperatures. While reflux is necessary, an overly aggressive heating mantle temperature can accelerate the formation of degradation products. A controlled oil bath is recommended for stable temperature management.

    • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to colored impurities.

    • Purification Strategy: Most colored impurities can be removed during workup. The desired carboxylic acid product is soluble in aqueous basic solutions (like sodium bicarbonate). An acid-base extraction is highly effective. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), extract with aqueous NaHCO₃, wash the aqueous layer with fresh organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure product.

Q3: My final product is difficult to purify and isolates as a sticky solid or oil. What are the best practices for isolation and crystallization?

The physical properties of the crude product can be challenging, but a methodical approach to purification will yield a clean, crystalline solid.

  • Causality: The presence of residual solvent, unreacted starting materials, or byproducts can act as an impurity, depressing the melting point and inhibiting proper crystal lattice formation. Carboxylic acids can also be challenging to crystallize due to strong hydrogen bonding.

  • Troubleshooting Steps:

    • Effective Work-up: After the reaction, it is crucial to properly quench and neutralize the catalyst. A thorough acid-base extraction, as described above, is the most critical step to remove both basic (catalyst) and neutral impurities.

    • Solvent Selection for Crystallization: Finding the right solvent system is key. A good starting point is a polar protic solvent where the product has high solubility when hot and low solubility when cold.

      • Recommended Systems: Ethanol/water, isopropanol/water, or acetic acid/water are often successful. Dissolve the crude product in the minimum amount of hot solvent (e.g., ethanol) and add the anti-solvent (water) dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly.

      • Toluene can also be an effective solvent for recrystallization.

    • Induce Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a previously obtained pure crystal can also be highly effective.

    • Drying: Ensure the final product is thoroughly dried under vacuum to remove all residual solvents, which can make the solid sticky.

Frequently Asked Questions (FAQs)

Q1: What is the recommended and most direct synthetic route for this compound?

The most efficient and widely cited method is the Knoevenagel-Doebner condensation . This one-pot reaction involves heating 3,5-dichlorosalicylaldehyde with malonic acid in the presence of a catalytic amount of a basic catalyst such as pyridine or piperidine.[3][4] The reaction proceeds through an initial condensation to form an intermediate which then undergoes an intramolecular cyclization and subsequent decarboxylation under the reaction conditions to yield the final product directly.

Q2: Can you explain the mechanism of the Knoevenagel-Doebner condensation for this synthesis?

Certainly. The mechanism is a fascinating cascade of classical organic reactions.

  • Enolate Formation: The basic catalyst (e.g., piperidine) deprotonates the highly acidic α-carbon of malonic acid to form a nucleophilic enolate.[5]

  • Knoevenagel Condensation: The enolate attacks the electrophilic carbonyl carbon of 3,5-dichlorosalicylaldehyde. This is followed by a dehydration step to form a stable α,β-unsaturated dicarboxylic acid intermediate.

  • Intramolecular Michael Addition: The phenolic hydroxyl group on the salicylaldehyde moiety acts as a nucleophile and attacks the β-carbon of the unsaturated system in an intramolecular fashion, forming the chromene ring.

  • Decarboxylation (Doebner Modification): Under the heated reaction conditions, typically in a solvent like pyridine, one of the carboxylic acid groups is eliminated as carbon dioxide, yielding the final this compound.[3]

Below is a diagram illustrating the key mechanistic steps.

G Simplified Knoevenagel-Doebner Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Condensation cluster_2 Step 3 & 4: Cyclization & Decarboxylation MA Malonic Acid Base Base (Piperidine) MA->Base -H+ Enolate Enolate Nucleophile Base->Enolate Forms Aldehyde 3,5-Dichlorosalicylaldehyde Enolate->Aldehyde + Aldehyde Intermediate Unsaturated Intermediate Aldehyde->Intermediate - H2O Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Product Final Product Cyclized->Product - CO2 (Heat)

Caption: Key steps in the synthesis of the target chromene.

Q3: What are the primary applications and research interests for this molecule?

This compound is a versatile building block primarily used in medicinal chemistry and agrochemical research.[1] Its dichloro substitution pattern enhances its reactivity and lipophilicity, making it a valuable scaffold for developing novel bioactive molecules.[2] Researchers utilize this compound to synthesize derivatives with promising biological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[1][2] It is also explored for its potential in creating dyes and pigments due to its stable chromophore structure.[1]

Appendices

Appendix A: Recommended Experimental Protocol

This protocol is a generalized starting point based on the Knoevenagel-Doebner condensation. Optimization may be required.

G Experimental Workflow start Start reagents 1. Combine 3,5-dichlorosalicylaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine. start->reagents reflux 2. Add piperidine (0.1 eq) and reflux at 110-120 °C for 4-8 hours. reagents->reflux monitor 3. Monitor reaction via TLC (e.g., 3:1 Hexanes:Ethyl Acetate). reflux->monitor workup 4. Cool, pour into ice/water, and acidify with conc. HCl to pH ~2. monitor->workup Upon completion filter 5. Filter the precipitated solid and wash with cold water. workup->filter purify 6. Recrystallize the crude solid from Ethanol/Water or Toluene. filter->purify dry 7. Dry the final product under vacuum. purify->dry end End dry->end

Caption: A typical workflow for the synthesis.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3,5-dichlorosalicylaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (acting as solvent).

  • Catalysis: Add piperidine (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) in an oil bath for 4-8 hours.

  • Monitoring: Track the consumption of the aldehyde starting material using TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour it slowly into a beaker containing crushed ice and water. Acidify the mixture to a pH of approximately 2 using concentrated hydrochloric acid. A solid should precipitate.

  • Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual pyridine hydrochloride.

  • Purification: Recrystallize the crude solid from a suitable solvent system (see Table 1) to obtain the pure product.

  • Drying: Dry the purified crystals in a vacuum oven.

Appendix B: Data Tables

Table 1: Troubleshooting Summary

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Impure reagents; Insufficient reaction time/temp; Inefficient water removal.Use pure reagents; Monitor via TLC to confirm completion; Ensure proper reflux.
Colored Impurities Aldehyde self-condensation; Oxidation.Use a slight excess of malonic acid; Maintain stable temp; Consider inert atmosphere.
Oily/Sticky Product Residual solvent; Impurities inhibiting crystallization.Perform thorough acid-base extraction; Screen various recrystallization solvents; Dry completely under vacuum.

Table 2: Catalyst and Solvent Selection

Base CatalystSolventTypical Temp (°C)Key Considerations
Piperidine Pyridine110-120Classic, effective combination. Pyridine acts as both solvent and base.[4]
Piperidine Ethanol78 (Reflux)"Greener" solvent choice, though reaction may be slower.[6]
Pyridine Toluene111 (Reflux)Toluene can help remove water azeotropically.
DMAP Acetonitrile82 (Reflux)4-Dimethylaminopyridine (DMAP) can be a highly efficient catalyst for related chromene syntheses.[7]

References

Technical Support Center: Purification of 6,8-dichloro-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6,8-dichloro-2H-chromene-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its purification, providing troubleshooting guides and frequently asked questions to assist you in your experimental work. Our approach is rooted in practical, field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.

Question 1: My isolated this compound is off-color (yellow or brown). What is the likely cause and how can I fix it?

Answer:

An off-color appearance in your final product typically indicates the presence of impurities. Given that the synthesis of chromene-3-carboxylic acids often involves a Knoevenagel condensation, these impurities could be residual starting materials, by-products, or degradation products.

Probable Causes:

  • Residual Starting Materials: Unreacted 3,5-dichlorosalicylaldehyde can be a source of color.

  • Oxidation: Phenolic compounds are susceptible to oxidation, which can lead to colored impurities.

  • By-products from Side Reactions: The Knoevenagel condensation can sometimes yield side products, especially if the reaction conditions are not optimized.

Solutions:

  • Activated Carbon Treatment: A common method for removing colored impurities is to use activated carbon.

    • Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate).

    • Add a small amount of activated carbon (typically 1-2% by weight) to the solution.

    • Heat the mixture at reflux for 15-30 minutes.

    • Perform a hot filtration to remove the activated carbon.

    • Allow the filtrate to cool slowly for recrystallization.

  • Recrystallization: A carefully chosen recrystallization solvent system can effectively separate the desired compound from colored impurities. A solvent pair like ethanol/water or acetone/water is often a good starting point. The principle here is that the desired compound should be soluble in the hot solvent and insoluble in the cold solvent, while the impurities remain in the mother liquor.

  • Column Chromatography: If recrystallization is ineffective, flash column chromatography over silica gel can be employed. A gradient elution with a hexane/ethyl acetate solvent system is a common starting point for compounds of this polarity.

Question 2: I am having difficulty crystallizing my this compound. It either oils out or remains in solution. What should I do?

Answer:

"Oiling out" or failure to crystallize is a common challenge in organic synthesis. This often happens when the compound is impure or when the cooling process is too rapid.

Probable Causes:

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation.

  • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and the formation of an oil instead of crystals.

  • Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization.

Solutions:

  • Slow Cooling: After dissolving your compound in a minimal amount of hot solvent, allow it to cool to room temperature slowly. Then, transfer it to a refrigerator or ice bath to maximize crystal formation.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, saturated solution to induce crystallization.

  • Solvent System Optimization: If the above methods fail, you may need to reconsider your solvent system. A good approach is to use a solvent pair. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. Common solvent pairs include ethanol-water, acetone-water, and ethyl acetate-hexane.

Question 3: My purified this compound shows low purity by TLC or NMR analysis. How can I improve its purity?

Answer:

Low purity after initial isolation is often due to co-precipitation of impurities or ineffective separation.

Probable Causes:

  • Co-precipitation of Starting Materials or By-products: Impurities with similar solubility profiles to the desired product can co-precipitate during crystallization.

  • Incomplete Reaction: A significant amount of unreacted starting material may be present.

Solutions:

  • Multiple Recrystallizations: Sometimes, a single recrystallization is not sufficient. A second or even third recrystallization from a different solvent system may be necessary to achieve high purity.

  • Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.

    • TLC Analysis: First, determine a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your desired compound an Rf value of approximately 0.3-0.4. A common starting point is a mixture of hexane and ethyl acetate.

    • Column Preparation and Elution: Pack a column with silica gel and elute with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) can be very effective in separating closely related compounds.

  • Acid-Base Extraction: Since the target compound is a carboxylic acid, you can use its acidic properties to separate it from neutral impurities.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract with a weak aqueous base such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and move into the aqueous layer.

    • Separate the aqueous layer and acidify it with an acid like HCl to precipitate the pure carboxylic acid.

    • Filter the precipitate and wash it with cold water.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and molecular weight of this compound?

A1: Pure this compound is expected to be a solid. Its molecular formula is C₁₀H₆Cl₂O₃, and its molecular weight is approximately 245.06 g/mol .

Q2: What are the recommended storage conditions for this compound?

A2: It is advisable to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

Q3: What are some common solvent systems for running TLC on this compound?

A3: A good starting point for TLC analysis is a mixture of hexane and ethyl acetate. The ratio can be varied to achieve optimal separation (e.g., 7:3 or 1:1 hexane:ethyl acetate). Adding a small amount of acetic acid (e.g., 1%) to the mobile phase can help to reduce tailing of the carboxylic acid spot.

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Water Solvent Pair
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is still hot, add water dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of hot ethanol to make the solution clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Select the Solvent System: Use TLC to determine the optimal eluent. A good starting point is a mixture of hexane and ethyl acetate (e.g., 8:2 v/v) with 1% acetic acid.

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elute the Column: Run the column with the selected solvent system. If necessary, a gradient elution can be used by gradually increasing the proportion of ethyl acetate.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Troubleshooting cluster_recrystallization Recrystallization cluster_chromatography Chromatography start Crude Product (this compound) purity_check Assess Purity & Color start->purity_check recrystallize Recrystallize (e.g., Ethanol/Water) purity_check->recrystallize Minor Impurities/ Off-color column_chrom Flash Column Chromatography (Hexane/Ethyl Acetate) purity_check->column_chrom Significant Impurities check_purity1 Check Purity recrystallize->check_purity1 pure_product1 Pure Product check_purity1->pure_product1 Purity OK check_purity1->column_chrom Purity Not OK check_purity2 Check Purity column_chrom->check_purity2 check_purity2->recrystallize Further Polish Needed pure_product2 Pure Product check_purity2->pure_product2 Purity OK

Caption: A general workflow for the purification of this compound.

Recrystallization_Process start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly induce_xtal Induce Crystallization (Scratch/Seed) cool_slowly->induce_xtal ice_bath Cool in Ice Bath induce_xtal->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step process for recrystallization.

Data Summary

Table 1: Qualitative Solubility of this compound (Predicted)

SolventPredicted SolubilityNotes
WaterSparingly soluble to insolubleThe carboxylic acid group provides some polarity, but the dichlorinated aromatic ring reduces aqueous solubility.
Methanol / EthanolSolublePolar protic solvents that can hydrogen bond with the carboxylic acid group.
AcetoneSolubleA polar aprotic solvent that can act as a hydrogen bond acceptor.
Ethyl AcetateSolubleA moderately polar solvent.
DichloromethaneSolubleA common organic solvent for compounds of medium polarity.
HexaneSparingly soluble to insolubleA non-polar solvent.

Table 2: Recommended Starting Conditions for Purification

TechniqueRecommended Solvents/Mobile PhaseKey Considerations
Recrystallization Ethanol/Water, Acetone/Water, Ethyl Acetate/HexaneThe choice of solvent is critical and may require some experimentation. Slow cooling is essential to obtain good quality crystals.
TLC Hexane:Ethyl Acetate (7:3), with 1% acetic acidThe ratio can be adjusted to achieve an Rf value of 0.3-0.4 for the desired compound.
Column Chromatography Gradient elution with Hexane/Ethyl Acetate and 1% acetic acidStart with a low polarity mobile phase and gradually increase the polarity to elute the compounds.

Technical Support Center: Synthesis of 6,8-dichloro-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6,8-dichloro-2H-chromene-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this important heterocyclic building block.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side reactions and challenges encountered during its synthesis, which typically proceeds via a base-catalyzed condensation of 3,5-dichlorosalicylaldehyde and an active methylene compound.[2][3]

Part 1: Troubleshooting Guide - Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: My primary isolated product is the coumarin derivative (6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid), not the desired 2H-chromene. Why did this happen and how can I prevent it?

A1: This is one of the most common issues in this synthesis. The formation of a coumarin (an α,β-unsaturated lactone) instead of the target 2H-chromene is due to an oxidation event at the C2 and C3 positions of the pyran ring.

Causality: The reaction pathway diverges depending on the nature of the active methylene compound and the reaction conditions. The key difference lies in the stability of the intermediate before and after cyclization.

  • Using Malonic Acid (Doebner-Knoevenagel): When malonic acid is condensed with salicylaldehyde in the presence of a base like pyridine, the reaction often proceeds via the Doebner modification of the Knoevenagel condensation.[4] The intermediate readily decarboxylates and tautomerizes to form the highly stable, aromatic coumarin ring system.

  • Using Diethyl Malonate/Other Esters: When using an ester like diethyl malonate, the initial Knoevenagel condensation product is formed, which then undergoes an intramolecular oxa-Michael addition to form the chromene ring.[5] Subsequent hydrolysis yields the desired carboxylic acid. However, if air (oxygen) is present, especially under prolonged heating or with certain basic catalysts, the intermediate or the final 2H-chromene product can be oxidized to the more thermodynamically stable coumarin.[3][6]

Troubleshooting & Prevention:

  • Choice of Reagents: Use diethyl malonate or ethyl cyanoacetate as the active methylene compound instead of malonic acid itself. The ester groups are less prone to the specific decarboxylation pathway that favors coumarin formation.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation by atmospheric oxygen. This is particularly critical if the reaction requires elevated temperatures for an extended period.

  • Catalyst Selection: While piperidine is a common catalyst, its prolonged use at reflux can sometimes promote side reactions. Consider using a milder base or a different catalytic system if oxidation persists.[3]

  • Temperature & Time Control: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed.

Q2: I've isolated a significant amount of an uncyclized, open-chain intermediate (3-(3,5-dichloro-2-hydroxyphenyl)-2-carboxyacrylic acid). What went wrong?

A2: The isolation of the open-chain Knoevenagel adduct indicates that the initial condensation between 3,5-dichlorosalicylaldehyde and the active methylene compound was successful, but the subsequent crucial intramolecular cyclization (oxa-Michael addition) failed to proceed to completion.

Causality: The cyclization step involves the nucleophilic attack of the phenolic oxygen onto the electron-deficient double bond of the Knoevenagel adduct.[7] Several factors can hinder this process:

  • Insufficient Basicity: The catalyst's role is not only to facilitate the initial condensation but also to deprotonate the phenol, making it a more potent nucleophile for the cyclization step. If the base is too weak or used in insufficient quantity, this equilibrium may not favor the phenoxide required for cyclization.

  • Steric Hindrance: While less of an issue for this specific substrate, significant steric bulk near the reacting centers can slow down the intramolecular reaction.

  • Low Temperature: The activation energy for the cyclization step may not have been reached. Some reactions require heating to facilitate the ring-closure.

  • Solvent Effects: The solvent polarity can influence the stability of the charged intermediate (phenoxide) and the transition state of the cyclization.

Troubleshooting & Prevention:

  • Optimize Catalyst/Base: Ensure an adequate amount of a suitable base catalyst, like piperidine, is used (typically 0.1 to 0.5 equivalents). If the problem persists, a stronger, non-nucleophilic base might be considered, although this risks other side reactions.

  • Increase Temperature: Gently heat the reaction mixture (e.g., to 50-80 °C) and monitor for the disappearance of the intermediate spot on TLC. Refluxing in a solvent like ethanol is a common strategy.[3]

  • Allow Sufficient Reaction Time: Intramolecular reactions can sometimes be slower than their intermolecular counterparts. Ensure the reaction is allowed to run long enough for the cyclization to complete.

  • Solvent Choice: Protic solvents like ethanol can help stabilize the intermediates and are generally effective for this type of reaction.

Q3: My reaction yields are consistently low, and I have a dark, tarry reaction mixture with multiple unidentified spots on TLC. What are the likely causes?

A3: Low yields accompanied by polymerization or decomposition suggest that the reaction conditions are too harsh or that the starting materials are impure.

Causality: Aldehydes, especially those with phenolic groups, can be sensitive molecules. The α,β-unsaturated intermediates formed during the reaction are also susceptible to polymerization.

  • Starting Material Purity: 3,5-Dichlorosalicylaldehyde can oxidize over time if not stored properly.[8] Impurities can initiate polymerization or other side reactions.

  • Excessive Heat: High temperatures can cause thermal decomposition of the reactants, intermediates, or products.

  • Strong Base: Using an overly strong base (like NaOH or KOH) for the condensation step can catalyze undesired reactions, such as the Cannizzaro reaction of the aldehyde or polymerization of the unsaturated intermediates.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials that may decompose under the reaction conditions.

Troubleshooting & Prevention:

  • Purify Starting Materials: Ensure the 3,5-dichlorosalicylaldehyde is pure. If it appears discolored (dark yellow or brown), consider recrystallizing it from a suitable solvent before use.[2]

  • Strict Temperature Control: Use an oil bath to maintain a stable and controlled temperature. Start at a lower temperature and only increase it if the reaction fails to proceed.

  • Use the Right Base: Stick to amine bases like piperidine or pyridine for the condensation step. They are generally basic enough to catalyze the reaction without causing widespread decomposition.[4]

  • Check Stoichiometry: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the active methylene compound to ensure the complete consumption of the more valuable aldehyde.

Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal catalyst for this synthesis?

The most commonly cited and effective catalyst for this type of Knoevenagel-cyclization is piperidine .[3] It is sufficiently basic to facilitate the deprotonation of the active methylene compound and the phenolic hydroxyl group without being so strong as to cause significant decomposition. Pyridine is also frequently used, often as both a catalyst and a solvent in the Doebner modification.[4] For some variations, bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been shown to be effective, particularly in aqueous media.[7]

FAQ 2: How does the choice of solvent affect the reaction outcome?

The solvent plays a critical role in solubilizing the reactants and stabilizing intermediates.

  • Ethanol: This is an excellent general-purpose solvent for this reaction. It is polar, protic, and effectively solubilizes the starting materials and the piperidine catalyst. It is also easy to remove under reduced pressure.[3]

  • Toluene/Xylene: These non-polar solvents can be used, often with a Dean-Stark trap to remove the water formed during the condensation, which can help drive the reaction to completion.

  • Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO): These polar aprotic solvents can accelerate the reaction but can be difficult to remove and may require higher temperatures, increasing the risk of side reactions.

FAQ 3: What are the best practices for purifying the final product after hydrolysis?

Assuming the reaction uses diethyl malonate, the crude product will be the ethyl ester. After hydrolysis with a base (e.g., NaOH in ethanol/water), the workup is critical.

  • Acidification: After hydrolysis, cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., 2M HCl) until the pH is ~1-2. The carboxylic acid product should precipitate out of the aqueous solution.

  • Filtration: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.

  • Recrystallization: This is the most effective method for purification. The crude this compound can be recrystallized from solvents such as ethanol/water, acetic acid, or toluene to yield a pure, crystalline product.

Part 3: Protocols & Visualizations
Data Summary: Common Side Products
Side Product NameTLC Appearance (vs. Product)Identification MethodPrevention Strategy
6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acidOften a different Rf, may be fluorescentMass Spec (lower M.W.), NMRUse an inert atmosphere; avoid malonic acid as a reactant
Uncyclized Knoevenagel AdductMore polar (lower Rf)Mass Spec, NMREnsure sufficient catalyst, apply gentle heat, allow adequate reaction time
Polymeric/Decomposition ProductsBaseline streak, multiple spots-Use pure starting materials, maintain strict temperature control, avoid strong bases
Ethyl 6,8-dichloro-2H-chromene-3-carboxylateLess polar (higher Rf)Mass Spec, NMREnsure complete hydrolysis with sufficient base and time/heat
Experimental Protocols

Protocol 1: Synthesis of Ethyl 6,8-dichloro-2H-chromene-3-carboxylate

  • To a round-bottom flask equipped with a reflux condenser, add 3,5-dichlorosalicylaldehyde (1.0 eq).[2]

  • Add ethanol as the solvent, followed by diethyl malonate (1.1 eq).

  • Add piperidine (0.2 eq) as the catalyst.

  • Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Once the salicylaldehyde is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Reduce the solvent volume under vacuum. The crude product may precipitate or can be extracted after adding water and a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude ester by recrystallization or column chromatography.

Protocol 2: Hydrolysis to this compound

  • Dissolve the crude ethyl ester from Protocol 1 in a mixture of ethanol and water (e.g., 3:1 ratio).

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux.

  • Monitor the disappearance of the starting ester by TLC until the reaction is complete (typically 2-4 hours).

  • Cool the mixture in an ice bath.

  • Slowly add 2M hydrochloric acid with stirring until the solution is strongly acidic (pH 1-2), causing the carboxylic acid to precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) for final purification.

Reaction Pathway Visualizations

Desired_Pathway Fig 1. Desired Synthesis Pathway cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Aldehyde 3,5-Dichlorosalicylaldehyde Condensation Knoevenagel Condensation Aldehyde->Condensation Malonate Diethyl Malonate Malonate->Condensation Cyclization Intramolecular oxa-Michael Addition Condensation->Cyclization + Piperidine + Heat Intermediate Ethyl 6,8-dichloro- 2H-chromene-3-carboxylate Cyclization->Intermediate Hydrolysis Ester Hydrolysis Final_Product 6,8-dichloro-2H-chromene- 3-carboxylic acid Hydrolysis->Final_Product Intermediate->Hydrolysis + NaOH + Heat

Caption: Desired reaction workflow.

Side_Reactions Fig 2. Common Side Reaction Pathways cluster_pathways Start 3,5-Dichlorosalicylaldehyde + Active Methylene Cmpd Knoevenagel_Adduct Uncyclized Knoevenagel Adduct Start->Knoevenagel_Adduct Condensation (Incomplete Cyclization) Desired_Product Desired 2H-Chromene Product Start->Desired_Product Successful Cyclization Oxidation Oxidation (e.g., O2) Knoevenagel_Adduct->Oxidation Coumarin 6,8-Dichloro-2-oxo-2H-chromene (Coumarin Side Product) Oxidation->Coumarin Desired_Product->Oxidation

Caption: Key side reaction pathways.

References

Technical Support Center: Optimization of Chromene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of chromene derivatives. Chromenes are a critical class of heterocyclic compounds, forming the core scaffold of numerous natural products and pharmacologically active molecules.[1][2] Their synthesis, while versatile, is often nuanced, with reaction outcomes highly sensitive to a variety of parameters.

This document provides a structured approach to troubleshooting and optimizing chromene synthesis, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

Q1: My multi-component reaction (aldehyde, active methylene compound, phenol/naphthol) is not proceeding or showing very low conversion. What are the first things to check?

A: Start with the fundamentals:

  • Catalyst Activity: If using a heterogeneous or reusable catalyst, ensure it has not been poisoned or deactivated from previous runs.[3] For base catalysts like DBU or piperidine, ensure they are fresh and not degraded. For acid catalysts, moisture can be a significant inhibitor.

  • Reagent Purity: Aldehydes are prone to oxidation to carboxylic acids. Active methylene compounds like malononitrile can degrade. Use freshly purified or verified reagents.

  • Solvent Quality: If not running solvent-free, ensure your solvent is anhydrous, especially for moisture-sensitive catalysts (e.g., Lewis acids) or reactions.[4]

Q2: I'm observing a primary spot on the TLC that isn't my product and doesn't move from the baseline (polar) or runs very high (non-polar). What could it be?

A: This often points to an issue with the initial step of the multi-component reaction.

  • Polar Spot (Baseline): You are likely observing unreacted starting materials like the phenol, naphthol, or dimedone, which are often more polar than the final chromene product. This indicates the reaction has not initiated effectively.

  • Non-Polar Spot (High Rf): This could be the Knoevenagel adduct, formed from the condensation of the aldehyde and the active methylene compound. This intermediate must then react with the phenol/naphthol in a Michael addition. Its accumulation suggests the second step is the rate-limiting or failing step.

Q3: How do I choose between solvent-free conditions and using a solvent?

A: The choice is a balance between green chemistry principles and reaction kinetics.

  • Solvent-Free: Often preferred for being environmentally friendly and can lead to shorter reaction times and simpler work-ups.[5][6][7] These conditions are ideal when the starting materials can form a eutectic mixture or when one of the reactants is a liquid at the reaction temperature.

  • With Solvent: Necessary when reactants have poor mutual solubility or when precise temperature control is needed to prevent side reactions. Polar protic solvents like ethanol can sometimes participate in the mechanism (e.g., by stabilizing charged intermediates), while aprotic solvents like DCM or toluene are used when reactants or catalysts are sensitive to protons.[1][8]

Q4: My yield is moderate (~40-60%), but the reaction won't go to completion, even after extended time. What's the likely cause?

A: This often suggests an equilibrium issue or catalyst inhibition.

  • Reversible Steps: The initial Knoevenagel condensation can be reversible. The accumulation of water as a byproduct can push the equilibrium back to the starting materials. Using molecular sieves can sometimes improve yields in such cases.[4]

  • Product Inhibition: The synthesized chromene product might be binding to the catalyst's active sites, preventing it from facilitating further reactions. This can sometimes be overcome by increasing catalyst loading, but a different catalyst might be required.[3]

Detailed Troubleshooting Guides

Issue 1: Low or No Product Yield

Low yield is the most common problem, stemming from several potential root causes. A systematic approach is crucial for diagnosis.

  • Catalyst Inefficiency: The catalyst is the engine of the reaction.

    • The "Why": Many chromene syntheses are catalytic. Lewis acids activate aldehydes, while bases deprotonate the active methylene compound.[1][4] If the catalyst is wrong or inactive, the initial, often rate-limiting, activation step will not occur. Heterogeneous catalysts can lose activity if active sites are blocked or leached.[5]

    • Troubleshooting Steps:

      • Screen Catalysts: There is no universal catalyst. The optimal choice depends on the specific substrates. For a three-component reaction of an aldehyde, malononitrile, and dimedone, options range from basic ionic liquids[6] to magnetic nanocatalysts.[5][7]

      • Optimize Loading: Start with a catalytic amount (e.g., 10 mol%).[6] If conversion is low, incrementally increase the loading. Note that excessive catalyst can sometimes promote side reactions.[8]

      • Verify Activity: If using a recycled catalyst, perform a control reaction with fresh catalyst to confirm the recycled material is still active. Conduct a hot filtration test to ensure a heterogeneous catalyst isn't leaching into the solution and catalyzing the reaction homogenously.[3]

  • Sub-Optimal Temperature: Temperature dictates reaction kinetics.

    • The "Why": Every reaction has an optimal temperature range. Too low, and the activation energy barrier isn't overcome, leading to slow or no reaction. Too high, and you risk decomposition of reactants, intermediates, or products, as well as promoting undesired side reactions.

    • Troubleshooting Steps:

      • If the reaction is conducted at room temperature with no success, gradually increase the temperature (e.g., to 50 °C, then 70-80 °C).[5][6] Monitor by TLC at each stage.

      • Some studies show that for certain photocatalytic systems, the reaction is only minimally affected by temperature, proceeding well even at room temperature.[3]

  • Incorrect Solvent Environment: The solvent (or lack thereof) profoundly impacts reaction intermediates and transition states.

    • The "Why": Solvents mediate solubility, stabilize or destabilize charged intermediates, and can influence catalyst activity. A poor solvent choice can prevent reactants from interacting or inhibit a key mechanistic step. For instance, a highly non-polar solvent might not effectively stabilize the ionic intermediates common in base-catalyzed chromene syntheses.

    • Troubleshooting Steps:

      • If a solvent-free reaction is failing, screen a range of solvents. Start with ethanol or an ethanol/water mixture, which are effective for many chromene syntheses.[8][9]

      • If these fail, consider other options like DCM, THF, or toluene, especially if organometallic catalysts are involved.[1][10]

G start Low / No Yield Observed tlc Analyze Reaction Mixture by TLC start->tlc no_product No Product Spot, Only Starting Materials tlc->no_product No Conversion some_product Trace / Low Product Spot tlc->some_product Low Conversion check_catalyst Is Catalyst Active and Correct Type? no_product->check_catalyst Yes optimize_time Increase Reaction Time some_product->optimize_time Yes check_reagents Are Reagents Pure? (e.g., Aldehyde Oxidized?) check_catalyst->check_reagents Yes increase_temp Increase Temperature Incrementally check_reagents->increase_temp Yes optimize_solvent Screen Different Solvents / Solvent-Free optimize_time->optimize_solvent If No Improvement optimize_loading Increase Catalyst Loading optimize_solvent->optimize_loading If No Improvement

References

Technical Support Center: Resolving Solubility Challenges for 6,8-dichloro-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 6,8-dichloro-2H-chromene-3-carboxylic acid (CAS No: 83823-07-8). As a key intermediate in pharmaceutical and agrochemical synthesis, handling this compound effectively is crucial for experimental success.[1] This document moves beyond simple protocols to explain the underlying chemical principles governing its solubility, empowering users to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of this compound.

Q1: What are the general solubility characteristics of this compound?

A: The solubility of this compound is dictated by its molecular structure: a relatively large, nonpolar chromene backbone with two chloro-substituents, and a single polar, acidic carboxylic acid group.

  • Aqueous Solubility: It is expected to be poorly soluble in neutral or acidic aqueous solutions. The large, nonpolar surface area dominates its behavior in water.[2][3]

  • Organic Solubility: It is generally soluble in common polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2]

  • pH-Dependence: Its aqueous solubility is highly dependent on pH. In basic conditions (high pH), solubility increases dramatically.[4][5]

Q2: Why is my compound nearly insoluble in pure water or acidic buffers (e.g., pH < 6)?

A: The carboxylic acid group (-COOH) is a weak acid. In a neutral or acidic environment (low pH), it remains in its protonated, neutral form.[6] This form is not charged and has limited ability to form favorable hydrogen bonds with water compared to the large, hydrophobic core of the molecule, leading to very low solubility.[2][3]

Q3: How can I effectively dissolve this compound for my aqueous-based biological assay?

A: The most effective strategy is to exploit its acidic nature. By increasing the pH of the aqueous solution with a base, you deprotonate the carboxylic acid (-COOH) to form the carboxylate anion (-COO⁻).[4][6] This creates a charged salt, which is an ionic species and significantly more polar, thus dramatically increasing its solubility in water.

  • Practical Step: Prepare a concentrated stock solution in a suitable organic solvent like DMSO. Then, dilute this stock into your aqueous buffer, ensuring the final pH of the buffer is sufficiently basic (typically pH > 7.5) to maintain the compound in its soluble, deprotonated state.

Q4: I need to use an organic solvent for a synthesis reaction. Which should I start with?

A: Start with polar aprotic solvents like DMF, DMSO, or acetone, or polar protic solvents like ethanol. These are generally good solvents for carboxylic acids.[2] For less polar systems, you could test solvents like ethyl acetate or dichloromethane, but solubility may be more limited. A systematic screening is recommended (see Protocol 1).

Q5: I successfully dissolved the compound in a basic buffer, but it crashed out of solution when I added it to my acidic cell culture media. What happened?

A: This is a classic pH-shift precipitation. Your basic stock solution kept the compound in its soluble carboxylate form (-COO⁻). When you introduced this into the acidic environment of your media, the excess protons (H+) in the media neutralized the carboxylate, converting it back to the neutral, insoluble carboxylic acid form (-COOH), causing it to precipitate.[5][6] To avoid this, ensure the final concentration of the compound is below its solubility limit at the final pH of the assay.

Section 2: Troubleshooting Guide

This section provides structured solutions to specific problems you may encounter during your experiments.

Issue 1: Compound Fails to Dissolve in the Desired Organic Solvent
  • Plausible Cause: The solvent may not be a good match for the compound's polarity, or the dissolution kinetics are slow.

  • Troubleshooting Workflow:

    G start Problem: Insoluble in Organic Solvent check_purity Verify Compound Purity (>95%) start->check_purity impure Re-purify or Source New Batch check_purity->impure No pure Apply Energy to Aid Dissolution check_purity->pure Yes sonicate 1. Sonicate for 15-30 min pure->sonicate heat 2. Gently Heat (e.g., 40-50°C) sonicate->heat check_dissolution Still Insoluble? heat->check_dissolution solvent_screen Perform Systematic Solvent Screen (See Protocol 1) check_dissolution->solvent_screen Yes success SOLUBILITY ACHIEVED check_dissolution->success No

    Caption: Troubleshooting workflow for organic solvent insolubility.

Issue 2: Compound Precipitates from an Aqueous Solution During pH Adjustment or Storage
  • Plausible Cause: The pH of the solution has dropped below the critical point required to keep the compound in its ionized, soluble form. This can happen from improper buffering or absorption of atmospheric CO₂, which is acidic.

  • Solutions:

    • Confirm pH: Always measure the final pH of your solution after the compound has been added.

    • Increase Buffer Strength: Use a buffer with a higher buffering capacity to resist pH changes.

    • Choose the Right Buffer: Select a buffer with a pKa that is near your target pH for maximum stability.

    • Re-dissolve: If precipitation occurs, add a small amount of dilute base (e.g., 0.1 M NaOH) dropwise until the solid redissolves, then re-check the pH.

Issue 3: Inconsistent Solubility Results Between Different Batches of the Compound
  • Plausible Cause: This can be due to batch-to-batch variations in purity or the presence of different crystalline forms (polymorphs), which can have different solubility profiles.

  • Solutions:

    • Analytical Characterization: If possible, perform analytical checks like HPLC to confirm purity or XRPD to check for polymorphism.

    • Standardize Dissolution Protocol: Use a consistent, documented protocol for preparing your solutions (e.g., same solvent source, temperature, mixing time) to minimize variability.

    • Consider Water Content: The presence of small amounts of water can sometimes enhance the solubility of carboxylic acids in certain organic solvents.[7][8] Using anhydrous versus hydrated solvents can lead to different results. Be consistent with your solvent choice.

Section 3: Experimental Protocols

These protocols provide validated, step-by-step methods for systematically determining the solubility of this compound.

Protocol 1: Systematic Screening in Organic Solvents

This method provides a qualitative to semi-quantitative assessment of solubility in various organic solvents.

  • Preparation: Aliquot 1-2 mg of the compound into separate, small, clear glass vials.

  • Solvent Addition: To the first vial, add the chosen solvent (e.g., DMSO) dropwise, starting with 100 µL.

  • Mixing: Cap the vial and vortex vigorously for 1-2 minutes.

  • Observation: Observe the vial against a dark background. If the solid is fully dissolved, the compound is soluble at >10-20 mg/mL.

  • Insolubility Test: If the solid remains, add another 100 µL of solvent and repeat the mixing. Continue this process up to a total volume of 1 mL. If the solid persists, the compound is considered poorly soluble or insoluble in that solvent.

  • Energy Input: For compounds that are slow to dissolve, sonication or gentle warming (40°C) can be applied after each solvent addition.[9]

  • Documentation: Record the approximate solubility for each solvent tested (e.g., >20 mg/mL in DMSO, <1 mg/mL in hexane).

Protocol 2: pH-Dependent Aqueous Solubility Determination

This protocol demonstrates the critical role of pH in aqueous solubility.

  • Prepare Slurry: Add an excess amount of the compound (e.g., 5 mg) to 1 mL of deionized water in a vial to create a slurry. This ensures you reach the saturation point.

  • Acidic Baseline: Measure the pH of the slurry. It will likely be weakly acidic.

  • Titration with Base: Begin adding a dilute solution of NaOH (e.g., 0.1 M) dropwise. After each addition, cap the vial, vortex for 2-3 minutes, and allow any undissolved solid to settle.

  • Observe Dissolution: Note the pH at which the compound fully dissolves. This is the minimum pH required for solubilization at that concentration.

  • Self-Validation (Re-precipitation): Once fully dissolved, slowly add a dilute solution of HCl (e.g., 0.1 M) dropwise. Observe the pH at which the compound begins to precipitate. This should be close to the dissolution pH, confirming the process is reversible and pH-dependent.[10][11]

G weigh 1. Weigh Compound (e.g., 2 mg) add_buffer 2. Add Basic Aqueous Buffer (e.g., 1 mL, pH > 8.0) weigh->add_buffer dissolve 3. Vortex / Sonicate Until Clear Solution add_buffer->dissolve check_ph 4. Confirm Final pH Remains Basic dissolve->check_ph adjust Adjust pH with dilute NaOH if needed check_ph->adjust No complete 5. Solution Ready for Dilution check_ph->complete Yes adjust->dissolve

Caption: Workflow for preparing an aqueous stock solution.

Section 4: Technical Data Summary

As specific experimental solubility data is not widely published, the following table provides a qualitative summary based on the chemical principles of "like dissolves like" and acid-base chemistry.

Solvent ClassExample SolventsExpected SolubilityRationale & Comments
Polar Aprotic DMSO, DMF, AcetoneHighGood polarity match for the entire molecule. Excellent for preparing concentrated stock solutions.
Polar Protic Ethanol, MethanolModerate to HighThe alcohol can hydrogen bond with the carboxylic acid group.
Nonpolar Hexane, TolueneVery LowPolarity mismatch. The polar carboxylic acid group prevents dissolution in nonpolar solvents.
Chlorinated Dichloromethane (DCM)Low to ModerateMay offer some solubility due to the chloro-substituents on the compound.
Aqueous (Neutral) Water, PBS (pH 7.4)Very LowThe compound is in its neutral, protonated (-COOH) form, which is not water-soluble.[2][3]
Aqueous (Basic) NaOH (0.1 M), Buffer (pH 9)HighThe compound is deprotonated to the highly soluble carboxylate salt (-COO⁻).[4][12]

References

Technical Support Center: Characterization of Chromene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chromene derivatives. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the synthesis, purification, and characterization of this versatile class of heterocyclic compounds. Chromenes are pivotal scaffolds in medicinal chemistry, but their structural diversity can present unique analytical challenges.[1][2][3][4] This resource consolidates field-proven advice to help you navigate these complexities with confidence.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Section 1: Synthesis & Purification Pitfalls

Question 1: My chromene synthesis results in a complex mixture with significant side products, making purification difficult. What are the common causes?

Answer: Multi-component reactions (MCRs), frequently used for chromene synthesis, are efficient but can lead to side products if not properly optimized.[2][3] Common issues include:

  • Knoevenagel Condensation Side Products: In reactions involving active methylene compounds (e.g., malononitrile) and aldehydes, self-condensation of the aldehyde or reaction of the Knoevenagel adduct with another equivalent of the active methylene compound can occur.

  • Catalyst Inefficiency: The choice of catalyst is critical. Basic catalysts like piperidine can sometimes promote unwanted side reactions. Using a milder or heterogeneous catalyst may improve selectivity.[5]

  • Reaction Conditions: Overly high temperatures or prolonged reaction times can lead to decomposition of the desired chromene product or the formation of thermodynamic side products. Microwave-assisted synthesis can sometimes offer better control, reducing reaction times and improving yields.[6]

Solution Workflow:

  • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction at regular intervals to determine the optimal reaction time and prevent the formation of degradation products.

  • Optimize Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of one reactant may drive the reaction to completion but can also lead to side products.

  • Screen Catalysts: Experiment with different catalysts (e.g., L-proline, DABCO, or supported nanocatalysts) to find one that favors the desired reaction pathway.[4]

Question 2: My chromene derivative appears to be degrading during silica gel column chromatography. The collected fractions are impure, and I see a dark, immobile band at the top of the column. Why is this happening?

Answer: This is a classic pitfall indicating compound instability on the stationary phase. The acidic nature of standard silica gel is often the culprit. The Lewis acid sites on the silica surface can catalyze degradation pathways such as:

  • Ring-Opening: Particularly for 4H-chromenes, the pyran ring can be susceptible to acid-catalyzed hydrolysis or opening.

  • Elimination Reactions: Substituents on the chromene scaffold may be eliminated under acidic conditions.

  • Irreversible Adsorption: Highly polar or basic chromene derivatives can bind irreversibly to the acidic silica, leading to low recovery and the characteristic immobile band.[7]

Recommended Protocol: Purification of Acid-Sensitive Chromenes

  • Stationary Phase Selection:

    • Neutralized Silica: Pre-treat silica gel by slurrying it in the starting eluent containing 1% triethylamine (Et₃N) or ammonia solution, then pack the column as usual. This neutralizes the acidic sites.

    • Alternative Sorbents: Consider using neutral alumina (Brockmann I-III) or a polymer-based stationary phase.

  • Solvent System: Use a mobile phase that minimizes contact time. A slightly steeper gradient than usual can help elute the compound quickly.

  • Loading Technique: Dry-load the crude product onto a small amount of Celite or deactivated silica to ensure a narrow band at the start of the separation.

  • Temperature Control: For particularly sensitive compounds, running the chromatography at a reduced temperature (e.g., in a cold room) can mitigate degradation.[8]

Section 2: Spectroscopic Characterization Challenges
Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 3: The ¹H NMR spectrum of my 4H-chromene derivative is confusing. The signals in the aromatic region are overlapping, and I'm not sure how to assign the key proton at the C4 position.

Answer: Correctly interpreting the NMR spectra of chromenes is crucial for structural confirmation.[1][9][10] Overlapping aromatic signals and ambiguous aliphatic signals are common challenges.

  • C4-H Signal: The proton at the C4 position of a 4H-chromene is a key diagnostic signal. It is a benzylic and ether-linked methine proton, typically appearing as a singlet or a multiplet (if coupled to adjacent protons) in the δ 4.5-5.5 ppm range.[1] Its integration should correspond to one proton. Misinterpreting this signal is a frequent source of error.

  • Overlapping Aromatic Signals: Substituents on the benzo part of the chromene ring can lead to complex splitting patterns and signal overlap in the δ 6.5-8.0 ppm region.

Troubleshooting Workflow for Ambiguous NMR Data:

NMR_Troubleshooting start Ambiguous ¹H NMR Spectrum check_c4 Identify C4-H Signal (δ 4.5-5.5 ppm)? start->check_c4 run_cosy Run ¹H-¹H COSY check_c4->run_cosy Yes reassess Re-evaluate Proposed Structure (Isomer? Impurity?) check_c4->reassess No assign_aromatic Use COSY to trace aromatic spin systems run_cosy->assign_aromatic run_hsqc Run ¹H-¹³C HSQC/HMBC assign_aliphatic Use HSQC/HMBC to correlate protons to carbons run_hsqc->assign_aliphatic assign_aromatic->run_hsqc confirm Confirm Structure assign_aliphatic->confirm

Typical ¹H NMR Chemical Shifts for Chromene Scaffolds

Proton PositionChromene TypeTypical Chemical Shift (δ, ppm)Notes
H-44H-Chromene4.5 - 5.5Benzylic, adjacent to oxygen. Key diagnostic signal.
H-2 / H-32H-Chromene5.5 - 6.5 (H-3), 4.5 - 5.0 (H-2)Vinylic protons, often show coupling.
CH₂ at C3Chroman-4-one~2.70Influenced by adjacent carbonyl and alkoxy groups.[11]
Aromatic (H-5 to H-8)All types6.5 - 8.0Pattern depends heavily on substitution.
Mass Spectrometry (MS)

Question 4: I'm having trouble identifying the molecular ion (M⁺) peak in the mass spectrum of my chromene derivative. What fragmentation patterns are characteristic of this scaffold?

Answer: The stability of the molecular ion can vary. For some chromene derivatives, particularly those analyzed by electron impact (EI) ionization, the M⁺ peak may be weak or absent due to facile fragmentation.[12][13] Understanding the characteristic fragmentation pathways is key to interpreting the spectrum.

A common and diagnostic fragmentation for many chromone-type structures is the Retro-Diels-Alder (RDA) reaction . This involves the cleavage of the pyran ring, which is a powerful tool for structural elucidation.[14]

Characteristic Fragmentation Pathway (RDA of a Flavone):

MS_Fragmentation cluster_0 Molecular Ion (M⁺) cluster_1 RDA Fragments M_plus Flavone M⁺ Fragment_A Aryl Acetylene Cation M_plus->Fragment_A RDA Cleavage Fragment_B Salicylate-derived Cation M_plus->Fragment_B RDA Cleavage CO_loss Cyclopentadienyl-type Cation Fragment_B->CO_loss - CO

Troubleshooting Tips:

  • Use Soft Ionization: If you cannot observe the M⁺ peak with EI-MS, switch to a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods are less energetic and more likely to preserve the molecular ion.

  • High-Resolution MS (HRMS): Use HRMS to obtain the exact mass of the molecular ion and key fragments. This allows for the determination of the elemental composition, providing definitive structural confirmation.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing chromene derivatives to prevent degradation? A: Many chromene derivatives are sensitive to light, air (oxidation), and acid/base conditions.

  • Storage: Store solids in a desiccator, under an inert atmosphere (argon or nitrogen), and protected from light (amber vials) at a low temperature (4°C or -20°C).

  • Solutions: Prepare solutions fresh for analysis. If storage is necessary, use a high-purity aprotic solvent and store under the same conditions as solids.

Q2: I'm performing a biological assay, and my chromene compound has poor solubility in aqueous buffers. How can I address this? A: This is a common challenge in drug discovery.

  • Co-solvents: Use a minimal amount (typically <1%) of a biocompatible organic co-solvent like DMSO or ethanol to prepare a concentrated stock solution, which is then diluted into the aqueous assay buffer. Always run a vehicle control (buffer + co-solvent) to ensure the solvent itself does not affect the assay.

  • Formulation: For in-vivo studies, more advanced formulation strategies like cyclodextrin inclusion complexes or lipid-based formulations may be necessary.

Q3: Can impurities from starting materials interfere with characterization? A: Absolutely. For example, in syntheses starting from salicylaldehyde, residual aldehyde can interfere with both NMR (aldehyde proton at δ 9-10 ppm) and biological assays. It is crucial to ensure the purity of starting materials and effectively remove them during workup and purification.[2] Recrystallization or thorough chromatographic purification is essential.

References

Technical Support Center: 6,8-dichloro-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Dynamics Division

Welcome to the technical support guide for 6,8-dichloro-2H-chromene-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the stability challenges associated with this versatile synthetic building block. As a key intermediate in the development of pharmaceuticals and agrochemicals, understanding its stability profile is critical for reproducible and successful experimental outcomes[1][2].

This guide is structured into two main sections: a comprehensive Frequently Asked Questions (FAQs) section to address common queries and a detailed Troubleshooting Guide with step-by-step protocols for investigating and resolving stability-related issues.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the primary chemical moieties that influence the stability of this compound?

A1: The stability of this molecule is governed by three primary structural features:

  • The 2H-Chromene Core: The vinyl ether within the heterocyclic ring is susceptible to cleavage under strong acidic conditions, which can lead to ring-opening.

  • The α,β-Unsaturated Carboxylic Acid: This system is prone to decarboxylation, especially when heated, which would result in the loss of the carboxyl group. Furthermore, the double bond can be susceptible to oxidation.

  • The Dichlorinated Phenolic Ring: While generally stable, the electron-withdrawing nature of the chlorine atoms can influence the reactivity of the entire molecule.

Understanding these features is the first step in predicting potential degradation pathways and designing stable experimental conditions.

Q2: What are the official recommended storage and handling conditions for this compound?

A2: To ensure maximum shelf-life and prevent degradation, the compound should be stored under controlled conditions. The recommended storage temperature is between 0°C and 8°C[3]. For long-term storage, we provide the following enhanced recommendations based on extensive field experience.

ParameterRecommendationRationale
Temperature 0–8°C (Refrigerated)[3]Slows down potential degradation kinetics, including slow hydrolysis or oxidation.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes the risk of oxidation, particularly of the double bond within the chromene ring.
Light Protect from light. Store in an amber vial.Chromene structures can be light-sensitive, and photolytic degradation is a potential risk.
Moisture Store in a desiccated environment.Prevents hydrolysis of the vinyl ether moiety and minimizes water-catalyzed reactions.

Q3: I am dissolving the compound in a protic solvent like methanol for my reaction. Are there any stability risks?

A3: Yes, caution is advised. While the compound is soluble in many organic solvents, using protic solvents, especially in the presence of trace acid or base catalysts, can facilitate esterification of the carboxylic acid or, in more extreme cases, catalyze ring-opening. For reactions requiring long incubation times or heating, it is advisable to use aprotic solvents like acetonitrile, THF, or DMF if the reaction chemistry allows. If a protic solvent is necessary, ensure it is anhydrous and free of acidic or basic contaminants.

Q4: How can I quickly assess if my stock of this compound has degraded?

A4: A preliminary assessment can be made through several observations:

  • Visual Inspection: Check for any change in color (e.g., yellowing or browning) or physical state (e.g., clumping of the solid).

  • Solubility Test: Previously established solubility in a specific solvent should be consistent. If the compound fails to dissolve completely or leaves a residue, it may indicate the formation of insoluble degradation products.

  • Thin-Layer Chromatography (TLC): A quick TLC analysis against a fresh or trusted standard can reveal the presence of new, unexpected spots, indicating impurity or degradation.

  • pH of Aqueous Solution: If dissolved in water, a significant deviation from its expected acidic pH could indicate degradation into products with different pKa values.

For a definitive assessment, quantitative analytical methods as described in the troubleshooting guide are required.

Troubleshooting Guide: Investigating and Resolving Instability

This section provides structured workflows for identifying the root cause of suspected degradation and ensuring the integrity of your experimental results.

Issue 1: Inconsistent Results or Loss of Potency in Biological Assays

If you are observing variable results in your experiments, it is crucial to first validate the stability of the compound under your specific experimental conditions. A forced degradation study is the industry-standard approach.

This protocol exposes the compound to a range of harsh conditions to rapidly identify potential liabilities.

Objective: To determine the susceptibility of this compound to hydrolysis, oxidation, heat, and light.

Materials:

  • This compound

  • Acetonitrile (ACN) and Water (HPLC Grade)

  • 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/DAD or PDA detector[4][5]

Procedure:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in ACN.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Stress: Dilute stock with ACN/Water (1:1). Incubate at 80°C for 48 hours.

    • Photolytic Stress: Dilute stock with ACN/Water (1:1). Expose to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 48 hours.

    • Control: Dilute stock with ACN/Water (1:1). Store protected from light at 4°C.

  • Neutralization: Before analysis, neutralize the acid and base samples.

  • Analysis: Analyze all samples by HPLC-UV. Compare the chromatograms to the control sample. Look for a decrease in the main peak area and the appearance of new peaks.

The diagram below illustrates the decision-making process for troubleshooting inconsistent experimental outcomes.

G start Inconsistent Experimental Results Observed check_compound Is Compound Integrity Suspected? start->check_compound forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) check_compound->forced_degradation Yes analyze_hplc Analyze Results by HPLC-UV forced_degradation->analyze_hplc degradation_found Degradation Observed? analyze_hplc->degradation_found identify_conditions Identify Problematic Condition(s) (e.g., pH, Heat) degradation_found->identify_conditions Yes no_degradation No Significant Degradation degradation_found->no_degradation No modify_protocol Modify Experimental Protocol (e.g., Change Solvent, Add Antioxidant, Protect from Light) identify_conditions->modify_protocol end Achieve Reproducible Results modify_protocol->end other_factors Investigate Other Experimental Variables (Reagents, Cell Lines, Instrument) no_degradation->other_factors

Caption: Workflow for troubleshooting inconsistent results.

Issue 2: Appearance of Unknown Peaks in Analytical Runs (HPLC, LC-MS)

The presence of new peaks in your chromatogram is a clear sign of impurity or degradation. Based on the chemical structure, we can hypothesize several degradation pathways that could lead to these impurities.

The following diagram illustrates the most probable degradation routes for this compound under various stress conditions.

G cluster_main This compound cluster_products Potential Degradation Products main_compound Parent Compound hydrolysis_prod Ring-Opened Product (Salicylaldehyde derivative) main_compound->hydrolysis_prod  Acid/Base  Hydrolysis   oxidation_prod Epoxide or Hydroxylated Species main_compound->oxidation_prod  Oxidation  (e.g., H₂O₂)   decarboxylation_prod Decarboxylated Chromene main_compound->decarboxylation_prod  Heat/UV  Decarboxylation  

Caption: Potential degradation pathways of the compound.

This method can be used as a standard quality control check before using the compound in any experiment.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 320 nm.

  • Injection Volume: 10 µL.

Interpretation: A pure sample should yield a single major peak. The presence of other peaks indicates impurities or degradation. By coupling this method with mass spectrometry (LC-MS), you can obtain molecular weights for the unknown peaks and compare them against the masses of the potential degradation products hypothesized above[6][7].

This technical guide provides a framework for understanding and managing the stability of this compound. By implementing these best practices and troubleshooting workflows, researchers can ensure the integrity of their materials and the reliability of their scientific data.

References

troubleshooting failed reactions of 6,8-dichloro-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6,8-dichloro-2H-chromene-3-carboxylic acid

Welcome to the technical support guide for reactions involving this compound. This document is intended for researchers, chemists, and drug development professionals. Its purpose is to provide in-depth, field-tested insights and troubleshooting strategies to overcome common challenges encountered during the synthesis and derivatization of this versatile building block. The unique dichloro-substitution pattern enhances its reactivity, making it a valuable precursor for bioactive molecules, but also necessitates precise control over reaction conditions.[1][2]

This guide is structured as a series of frequently asked questions (FAQs). Each answer provides not just a solution, but also the underlying chemical principles and validation checkpoints to ensure the integrity of your experimental workflow.

Frequently Asked Questions (FAQs)

FAQ 1: My Knoevenagel condensation to synthesize the chromene scaffold is failing or showing very low yield. What are the likely causes?

This is a common issue often rooted in the quality of reagents, the choice of catalyst, or suboptimal reaction conditions. The synthesis of the chromene ring typically involves the condensation of a substituted salicylaldehyde (in this case, 3,5-dichlorosalicylaldehyde) with an active methylene compound like malonic acid or its esters, often catalyzed by a weak base.[3][4]

Potential Cause 1: Purity of Starting Materials

  • The "Why": The Knoevenagel condensation is sensitive to impurities in the starting aldehyde. Aldehydes can oxidize to carboxylic acids on storage, which will not participate in the reaction and can neutralize the basic catalyst. The active methylene compound (e.g., malonic acid) should be pure and dry.

  • Troubleshooting & Validation:

    • Verify Aldehyde Purity: Check the melting point of your 3,5-dichlorosalicylaldehyde. Run a quick ¹H NMR to ensure the aldehyde proton is present (~9.5-10.5 ppm) and that there is no significant peak corresponding to a carboxylic acid proton (>10 ppm).

    • Purify if Necessary: If impurities are detected, recrystallize the aldehyde from a suitable solvent system (e.g., ethanol/water).

Potential Cause 2: Catalyst Inactivity or Inappropriate Choice

  • The "Why": Weakly basic amines like piperidine or pyridine are common catalysts.[3] Their role is to deprotonate the active methylene compound, forming a nucleophilic enolate.[4] If the catalyst is old, has absorbed atmospheric CO₂, or is used in substoichiometric amounts, the reaction rate will be severely diminished.

  • Troubleshooting & Validation:

    • Use Fresh Catalyst: Use freshly opened or distilled piperidine/pyridine.

    • Optimize Catalyst Loading: While catalytic amounts are needed, loading can be optimized. Start with ~0.1 equivalents and increase if the reaction is sluggish, monitoring by Thin Layer Chromatography (TLC).

    • Consider the Doebner Modification: When using malonic acid specifically, pyridine is often used as both the catalyst and solvent. This variation, known as the Doebner modification, facilitates both condensation and subsequent decarboxylation.[3][5]

Potential Cause 3: Suboptimal Reaction Conditions (Solvent & Temperature)

  • The "Why": The solvent plays a crucial role in solubilizing the reactants and influencing the reaction equilibrium. Dehydration is a key step in the condensation.[3] If water is not effectively removed, the reaction can stall or reverse.

  • Troubleshooting & Validation:

    • Solvent Choice: Ethanol is a common solvent. For reactions that produce water, using a solvent like toluene or benzene with a Dean-Stark apparatus to azeotropically remove water can significantly drive the reaction to completion.

    • Temperature Control: While heating is often required (reflux in ethanol is common), excessive temperatures can lead to side reactions or decomposition.[6] Monitor the reaction progress by TLC to determine the optimal temperature and time.

ParameterRecommendationRationale
Aldehyde 3,5-DichlorosalicylaldehydeCheck purity via MP, ¹H NMR. Recrystallize if needed.
Active Methylene Malonic Acid or Diethyl MalonateEnsure dryness and purity.
Catalyst Piperidine or Pyridine (0.1-0.2 eq.)Use fresh, distilled catalyst to ensure activity.
Solvent Ethanol, Toluene, or PyridineToluene with a Dean-Stark trap is effective for water removal.
Temperature 60-110 °C (Solvent Dependent)Monitor by TLC to avoid side-product formation at high temps.

A summary of key parameters for the Knoevenagel condensation.

FAQ 2: The reaction works, but I'm getting a mixture of products or significant impurities. How can I improve selectivity?

Side product formation is often a result of competing reaction pathways or the further reaction of your desired product. Understanding these pathways is key to suppression.

Potential Cause 1: Self-Condensation of the Aldehyde

  • The "Why": If a base that is too strong is used, it can promote the self-condensation of the aldehyde (an aldol-type reaction), especially if the aldehyde can enolize.[3] Weakly basic amines are used to selectively deprotonate the more acidic methylene compound.

  • Troubleshooting & Validation:

    • Stick to Weak Bases: Avoid strong bases like NaOH, KOH, or alkoxides (e.g., NaOEt) unless specifically required by a validated procedure.

    • Control Stoichiometry: Ensure at least a 1:1 stoichiometry of the active methylene compound to the aldehyde. A slight excess of the methylene component can help suppress aldehyde self-condensation.

Potential Cause 2: Michael Addition or Other Secondary Reactions

  • The "Why": The product, an α,β-unsaturated system, can potentially act as a Michael acceptor. Nucleophiles present in the reaction (like the enolate of the active methylene compound) could add to the chromene double bond, leading to complex mixtures.

  • Troubleshooting & Validation:

    • Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting materials are consumed (as per TLC). Overheating or extended reaction times can promote side reactions.

    • Isolate Product Promptly: Once the reaction is complete, proceed with the workup and purification without delay.

G cluster_tlc TLC/LC-MS Analysis cluster_sm Troubleshooting Low Conversion cluster_side Troubleshooting Selectivity start Reaction Stalled or Impure? check_tlc Analyze Crude Reaction Mixture by TLC/LC-MS start->check_tlc sm_present Significant Starting Material (SM) Remains check_tlc->sm_present Low Conversion side_products Multiple Unidentified Spots check_tlc->side_products Low Selectivity product_ok Clean Conversion to Product (P) check_tlc->product_ok Proceed to Purification check_reagents Verify Purity & Activity of SM and Catalyst sm_present->check_reagents lower_temp Lower Reaction Temperature side_products->lower_temp check_conditions Optimize Temp & Water Removal (Dean-Stark) check_reagents->check_conditions If Reagents are OK end_node Re-run Optimized Reaction check_conditions->end_node check_base Confirm Use of Weak Base (e.g., Piperidine) lower_temp->check_base control_time Reduce Reaction Time check_base->control_time control_time->end_node

A decision-making workflow for troubleshooting common reaction failures.

FAQ 3: I have successfully synthesized the acid, but I am struggling with purification. What are the best methods?

The carboxylic acid functionality of your product is the key to effective purification. Standard methods like recrystallization and chromatography are effective, but an acid-base extraction is often the most powerful technique.

Method 1: Acid-Base Extraction

  • The "Why": As a carboxylic acid, your product is acidic and will be deprotonated by a weak base to form a water-soluble carboxylate salt. Neutral organic impurities (like unreacted aldehyde or ester) will remain in the organic phase.

  • Step-by-Step Protocol:

    • Dissolve the crude product in an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).

    • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract 2-3 times.

      • Scientist's Note: Avoid stronger bases like NaOH, as they can potentially hydrolyze esters or catalyze side reactions. NaHCO₃ is selective for carboxylic acids over phenols.

    • Combine the aqueous layers. Any neutral organic impurities remain in the original organic layer, which can be discarded.

    • Cool the combined aqueous layer in an ice bath and slowly re-acidify with dilute HCl (e.g., 1-2 M) until the product precipitates out. The pH should be ~2-3.

    • Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Method 2: Recrystallization

  • The "Why": This classic technique purifies your compound based on differences in solubility between the desired product and impurities at different temperatures.

  • Troubleshooting & Validation:

    • Solvent Screening: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Screen solvents like ethanol, methanol, acetone, acetic acid, or mixtures like ethanol/water.[7]

    • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the crystals by filtration.

    • Purity Check: Check the melting point of the recrystallized product. A sharp melting point is a good indicator of high purity.

FAQ 4: I am trying to perform a subsequent reaction on the carboxylic acid (e.g., amide coupling, esterification), but it is not working. What should I consider?

The carboxylic acid needs to be "activated" before it can readily react with nucleophiles like amines or alcohols.

Potential Cause: Poor Activation of the Carboxylic Acid

  • The "Why": The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. For nucleophilic acyl substitution to occur, it must be converted into a better leaving group. This is typically done by converting the acid to an acyl chloride or by using coupling reagents.

  • Troubleshooting & Validation:

    • Acyl Chloride Formation: A robust method is to convert the carboxylic acid to the more reactive acyl chloride.

      • Protocol: Gently reflux the carboxylic acid in thionyl chloride (SOCl₂) or treat it with oxalyl chloride in a solvent like DCM with a catalytic amount of DMF.[8] The volatile byproducts (SO₂ and HCl) are easily removed. The resulting crude acyl chloride can often be used directly in the next step with the desired amine or alcohol.

    • Peptide Coupling Reagents: For more sensitive substrates, standard peptide coupling reagents are highly effective.

      • Examples: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole), or HATU/HBTU, activate the carboxylic acid in situ, allowing for mild and efficient coupling with amines.

Typical synthesis and subsequent activation pathway for derivatization.

This guide provides a starting point for troubleshooting. Successful organic synthesis relies on careful observation, systematic optimization, and a solid understanding of the reaction mechanisms. Always monitor your reactions closely using appropriate analytical techniques like TLC, LC-MS, and NMR.

References

Technical Support Center: Purity Enhancement of 6,8-dichloro-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6,8-dichloro-2H-chromene-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile synthetic building block.[1][2] The unique dichloro-substitution pattern of this compound makes it a valuable precursor for developing bioactive molecules, including anti-inflammatory and antimicrobial agents.[1] However, achieving high purity can be challenging.

This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.

Purification Workflow Overview

A typical purification strategy involves a primary and a secondary purification step, followed by analytical validation. The initial crude product is first subjected to a bulk purification method like recrystallization. If purity is still insufficient, a more rigorous technique like column chromatography is employed.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Cascade cluster_output Outcome Crude Crude Synthesized Product Recrystallization Primary Purification: Recrystallization Crude->Recrystallization Dissolve & Crystallize Purity_Check1 Purity Analysis (TLC, HPLC, NMR) Recrystallization->Purity_Check1 Column_Chrom Secondary Purification: Column Chromatography Purity_Check1->Column_Chrom Purity Not Met Pure_Product >98% Pure Product Purity_Check1->Pure_Product Purity OK Purity_Check2 Final Purity Analysis (HPLC, NMR, MS) Column_Chrom->Purity_Check2 Purity_Check2->Pure_Product Purity OK Insufficient_Purity <98% Purity Purity_Check2->Insufficient_Purity Impurities Persist

Caption: General purification workflow for this compound.

Frequently Asked Questions & Troubleshooting Guide

Issue 1: My crude product is a discolored solid (yellow to brown). What are the likely impurities?

Answer: Discoloration in the crude product typically arises from unreacted starting materials or side products formed during the synthesis, which often involves a Knoevenagel condensation between 2,4-dichlorosalicylaldehyde and an active methylene compound like malonic acid or Meldrum's acid.[3][4][5][6]

  • Unreacted Aldehyde: 2,4-dichlorosalicylaldehyde is a common starting material and is often yellow. Its presence, even in small amounts, can discolor the final product.

  • Side-Products: The Knoevenagel condensation is sensitive to reaction conditions. Using a strong base can induce self-condensation of the aldehyde, while excessive heat can lead to decarboxylation of malonic acid into acetic acid and CO2, potentially leading to other byproducts.[4][5]

  • Oxidation Products: Phenolic compounds can be susceptible to oxidation, forming highly colored quinone-like structures, especially if the reaction is exposed to air for extended periods at high temperatures.

The first line of defense against these impurities is a well-executed primary purification step, such as recrystallization.

Issue 2: How do I perform an effective recrystallization for this specific compound?

Answer: Recrystallization is a powerful technique for removing small amounts of impurities that have different solubility profiles from your target compound. The key is selecting an appropriate solvent system. Given that this compound is a polar molecule (due to the carboxylic acid group), polar solvents are a good starting point.

Causality Behind Solvent Choice: An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but readily at high temperatures. This differential solubility allows the desired compound to crystallize out upon cooling, leaving impurities behind in the solvent (mother liquor).

Recommended Solvent Systems:

Solvent SystemRationale & Expected Outcome
Ethanol (EtOH) or Methanol (MeOH) These are excellent general-purpose polar solvents. The compound should have good solubility in boiling alcohol and reduced solubility upon cooling. This is often the most successful single-solvent system.[3][7]
Ethyl Acetate (EtOAc) / Hexane A two-solvent system. Dissolve the crude product in a minimum amount of hot EtOAc (a moderately polar "solvent"). Then, slowly add hexane (a non-polar "anti-solvent") until the solution becomes cloudy (the cloud point). Re-heat gently to clarify and then allow to cool slowly. This is effective for removing more polar impurities.
Dichloromethane (DCM) / Ethanol Another two-solvent system that can be effective. A procedure for a similar chromene carboxylic acid involved recrystallization from an ethanol/dichloromethane mixture.[7]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Start with ethanol. Place a small amount of your crude product in a test tube and add a few drops of ethanol. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all even when heated, it's a poor solvent. The ideal solvent will require heating to fully dissolve the solid.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling ethanol required to just dissolve the solid completely. Adding too much solvent will reduce your final yield.

  • Decolorization (Optional): If the hot solution is still highly colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb colored impurities. Caution: Do not add charcoal to a boiling solution as it can cause violent bumping.

  • Hot Filtration: If you used charcoal, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Issue 3: Recrystallization helped, but my HPLC/NMR still shows impurities. What's next?

Answer: If recrystallization fails to yield a product of the desired purity, column chromatography is the next logical step.[8] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (solvent) flows through it.[9][10]

Principle of Separation: Silica gel is a polar stationary phase. Polar compounds will adsorb more strongly and move down the column more slowly, while non-polar compounds will travel faster with the non-polar mobile phase and elute first.[9][10] Your target compound, being a carboxylic acid, is highly polar and will stick strongly to the silica.

Column_Chromatography cluster_column Column Elution Profile cluster_elution Elution Order col Eluent (Mobile Phase) In Crude Sample Loaded Silica Gel (Stationary Phase) Glass Wool Plug Eluent Out (Fractions) Impurity_NP Non-Polar Impurity (e.g., Aldehyde) Early_Fractions Early Fractions Impurity_NP->Early_Fractions Elutes First Product Target Product (Polar Carboxylic Acid) Late_Fractions Late Fractions Product->Late_Fractions Elutes Later (Strongly Adsorbed)

Caption: Principle of separating polar and non-polar compounds via column chromatography.

Step-by-Step Column Chromatography Protocol:

  • Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate first.

    • Start with a relatively non-polar system like 3:1 Hexane:Ethyl Acetate.

    • Spot your crude mixture on a TLC plate and develop it in this solvent.

    • Your goal is to have the target compound move off the baseline, with a retention factor (Rf) of ~0.2-0.4.

    • If the spot remains at the baseline, increase the polarity of the eluent (e.g., 1:1 Hexane:EtOAc).

    • Because your compound is an acid, it may streak on the TLC plate. Adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can suppress the deprotonation of your carboxylic acid, leading to sharper bands and better separation.

  • Column Packing:

    • Use a glass column with a stopcock. Place a small plug of cotton or glass wool at the bottom.[9]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in your chosen starting eluent (e.g., 3:1 Hexane:EtOAc).[9]

    • Pour the slurry into the column, tapping the side gently to ensure even packing. Allow the excess solvent to drain until it is just level with the top of the silica. Do not let the column run dry.

    • Add another thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of a polar solvent (like DCM or EtOAc).

    • Carefully add this concentrated solution to the top of the column.

    • Drain the solvent until the sample is absorbed onto the sand layer.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the top of the column.

    • Open the stopcock and begin collecting the eluent in a series of labeled test tubes (fractions).[11]

    • Maintain a constant level of solvent at the top of the column to avoid introducing air bubbles.

    • If separation is difficult, you can use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity (e.g., start with 3:1 Hexane:EtOAc and slowly increase the proportion of EtOAc).

  • Analysis:

    • Analyze the collected fractions using TLC to determine which ones contain your pure product.[11][12]

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield your purified compound.

References

Technical Support Center: Synthesis of 6,8-dichloro-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,8-dichloro-2H-chromene-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. By understanding the reaction mechanism and potential pitfalls, you can optimize your reaction conditions to minimize byproduct formation and maximize the yield and purity of your target compound.

Overview of the Core Synthesis Pathway

The synthesis of this compound is most commonly achieved via a Knoevenagel condensation reaction.[1][2] This process involves the reaction of 2,4-dichlorosalicylaldehyde with an active methylene compound, typically malonic acid, catalyzed by a weak base like piperidine or pyridine.[1][3][4] The reaction proceeds through a cascade of nucleophilic addition, dehydration, and intramolecular cyclization.

The general workflow is illustrated below:

G Start Starting Materials: 2,4-dichlorosalicylaldehyde + Malonic Acid Reaction Knoevenagel Condensation & Intramolecular Cyclization Start->Reaction Base Base Catalyst (e.g., Piperidine) Base->Reaction Catalyzes Workup Acidic Work-up (Protonation & Precipitation) Reaction->Workup Product Crude Product: This compound Workup->Product Purification Purification (Recrystallization) Product->Purification Final Pure Product Purification->Final

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Byproduct Formation

This section addresses specific issues you may encounter during the synthesis, focusing on the identification and mitigation of common byproducts.

Question 1: My reaction yields a significant amount of a coumarin-like byproduct, identified by a mass peak corresponding to the desired product minus 44 Da (CO₂). What is causing this, and how can I prevent it?

Answer:

  • Potential Cause: You are observing the formation of a decarboxylated byproduct, 6,8-dichloro-2H-chromene. This occurs when the reaction conditions, particularly elevated temperatures or prolonged reaction times in the presence of a base like pyridine, favor the elimination of carbon dioxide from the carboxylic acid group of your target molecule.[4][5] This is a known modification of the Knoevenagel condensation, often referred to as the Doebner modification.[2][4]

  • Proposed Solution & Investigation:

    • Temperature Control: Immediately reduce your reaction temperature. Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

    • Base Selection: If using pyridine, consider switching to a milder base catalyst such as piperidine. Piperidine is effective at catalyzing the initial condensation without aggressively promoting subsequent decarboxylation at moderate temperatures.[3][6]

    • Reaction Time: Avoid unnecessarily long reaction times. Once TLC indicates the consumption of the limiting reagent (typically the salicylaldehyde), proceed with the work-up.

  • Preventative Measures:

    • Establish the optimal temperature profile for your specific solvent and base system through small-scale experiments.

    • Strictly control the reaction time based on analytical monitoring (TLC or LC-MS).

The competing pathways are illustrated below:

G Intermediate Reaction Intermediate Desired_Path Desired Pathway (Cyclization) Intermediate->Desired_Path Byproduct_Path Side Pathway (Decarboxylation) Intermediate->Byproduct_Path Product Target Product (this compound) Desired_Path->Product Conditions1 Controlled Temp. Mild Base Byproduct Byproduct (6,8-dichloro-2H-chromene) Byproduct_Path->Byproduct - CO2 Conditions2 High Temp. Pyridine Product->Conditions1 Favored by Byproduct->Conditions2 Favored by

Caption: Competing pathways leading to the desired product versus the decarboxylated byproduct.

Question 2: My TLC plate shows a spot with a polarity very similar to my starting 2,4-dichlorosalicylaldehyde, even after extended reaction times. What is this likely to be, and why isn't the reaction going to completion?

Answer:

  • Potential Cause: This is likely unreacted 2,4-dichlorosalicylaldehyde. The incomplete conversion can be attributed to several factors:

    • Insufficient Base: The base catalyst is crucial for deprotonating the active methylene compound (malonic acid), which initiates the nucleophilic attack on the aldehyde.[2] An insufficient amount will slow or stall the reaction.

    • Poor Solubility: One or more of your starting materials may have poor solubility in the chosen solvent at the reaction temperature, limiting their availability to react.

    • Catalyst Deactivation: The base may be neutralized by acidic impurities in the reagents or solvent.

  • Proposed Solution & Investigation:

    • Check Stoichiometry: Ensure you are using a catalytic amount of base (typically 10-20 mol%). Some procedures may call for quantitative amounts of piperidine.[3] Verify the stoichiometry in your protocol.

    • Solvent System: If solubility is an issue, consider a different solvent or a co-solvent system. Ethanol is commonly used, but solvents like DMF or DMSO could be explored cautiously, being mindful of their higher boiling points which could promote decarboxylation.

    • Reagent Purity: Use freshly opened or purified solvents and reagents to avoid acidic impurities that could quench the catalyst.

  • Preventative Measures:

    • Always use high-purity, dry solvents.

    • Perform a small-scale trial to confirm the optimal catalyst loading for your specific batch of reagents.

Question 3: The reaction mixture has turned dark brown/black, and the crude product is difficult to purify, showing multiple unidentified spots on the TLC. What could be causing this polymerization/decomposition?

Answer:

  • Potential Cause: Dark coloration and the formation of a complex mixture often point to side reactions like self-condensation of the salicylaldehyde or polymerization.[2] This is particularly problematic under strongly basic conditions or at high temperatures. The phenolic hydroxyl group and the aldehyde are both reactive functionalities that can participate in undesired pathways if the primary Knoevenagel condensation is not efficient.

  • Proposed Solution & Investigation:

    • Reduce Base Concentration: Using a strong base or a high concentration of a weak base can promote side reactions.[2] Reduce the catalyst loading to the minimum required for efficient conversion.

    • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.

    • Purification Strategy: If you have already generated this complex mixture, purification will be challenging. Column chromatography on silica gel is the most likely method to isolate any remaining product.[7][8] A gradient elution from a non-polar solvent (like hexane) to a more polar one (like ethyl acetate) would be a standard starting point.

  • Preventative Measures:

    • Adhere to optimized temperature and catalyst loading protocols.

    • Ensure the reaction vessel is clean and free of contaminants that could catalyze decomposition.

Frequently Asked Questions (FAQs)

Q: What is the optimal base and solvent combination for this synthesis? A: A combination of piperidine as the catalyst in an ethanol solvent is a widely cited and effective system for this type of transformation.[6][9] Pyridine can also be used, but it more readily promotes decarboxylation, especially at reflux temperatures.[2][4]

Q: How can I effectively purify the final product? A: The primary purification method for this compound is recrystallization. After the acidic work-up precipitates the crude product, it can be dissolved in a suitable hot solvent (e.g., ethanol, acetic acid, or a mixture) and allowed to cool slowly to form pure crystals. If significant byproducts are present, column chromatography may be necessary before recrystallization.[7][10]

Q: Can I use diethyl malonate instead of malonic acid? A: Yes, diethyl malonate is a common alternative. The reaction will proceed similarly to yield the corresponding ethyl ester of the target acid. A subsequent hydrolysis step (using a base like NaOH followed by acidic work-up) will be required to convert the ester to the final carboxylic acid.

Summary of Reaction Parameters and Potential Outcomes

ParameterConditionPotential ByproductRationale
Temperature Too High (>100 °C)Decarboxylated ChromeneExceeds activation energy for decarboxylation.[5]
Base Strong Base (e.g., NaOH, NaOEt)Polymerization/DecompositionPromotes self-condensation of the aldehyde.[2]
Base Pyridine (at reflux)Decarboxylated ChromenePyridine effectively catalyzes decarboxylation at higher temperatures.[4]
Reaction Time Excessively LongDecarboxylated ChromeneIncreased time allows the slower decarboxylation side reaction to proceed.
Catalyst Loading Too LowUnreacted Starting MaterialInsufficient catalyst to drive the initial condensation to completion.[2]

References

Validation & Comparative

A Comparative Guide to HPLC Purity Validation of 6,8-dichloro-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of 6,8-dichloro-2H-chromene-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of two distinct reversed-phase HPLC (RP-HPLC) methods, supported by experimental protocols and validation principles grounded in scientific integrity and regulatory expectations.

Introduction: The Analytical Imperative for this compound

This compound is a versatile heterocyclic compound with significant applications in organic synthesis and pharmaceutical research.[1] Its unique dichloro-substituted chromene structure serves as a valuable building block for the development of novel bioactive molecules, including potential anti-inflammatory and antimicrobial agents.[1][2] Given its role as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, ensuring its purity is of paramount importance.[1]

The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final product. Therefore, a robust, validated analytical method for purity assessment is a critical component of quality control. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

This guide will compare two distinct RP-HPLC methods for the purity determination of this compound, focusing on the rationale behind the selection of chromatographic conditions and the comprehensive validation of the chosen method according to the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Understanding the Analyte and Potential Impurities

The molecular structure of this compound, with its aromatic rings, chlorine substituents, and a carboxylic acid group, dictates its chromatographic behavior. The carboxylic acid moiety makes the compound's retention sensitive to the pH of the mobile phase.[6]

Potential impurities in a batch of this compound can originate from the synthetic route. A common synthesis approach for chromene derivatives involves the Knoevenagel condensation of a substituted salicylaldehyde with an active methylene compound like diethyl malonate, followed by hydrolysis.[7] Therefore, potential impurities could include:

  • Starting Materials: Unreacted 2,4-dichlorosalicylaldehyde and diethyl malonate.

  • Intermediates: The unhydrolyzed ethyl ester of the final compound.

  • Isomers: Positional isomers of the dichlorinated ring.

  • Degradation Products: Compounds formed due to instability under certain conditions.

A successful HPLC method must be able to resolve the main peak of this compound from all potential impurities.

Comparative HPLC Methodologies

We will explore two hypothetical, yet scientifically sound, RP-HPLC methods, designated as Method A and Method B, which employ different stationary phases and mobile phase compositions to achieve the separation.

Method A: The Robust C18 Approach

This method utilizes a traditional C18 column, a workhorse in reversed-phase chromatography, known for its strong hydrophobic retention.

Rationale: The C18 stationary phase provides a high degree of hydrophobicity, which is well-suited for the retention of the aromatic chromene ring system.[3][4] The use of acetonitrile as the organic modifier is chosen for its low viscosity and UV transparency. The mobile phase is acidified with formic acid to suppress the ionization of the carboxylic acid group, leading to increased retention and improved peak shape.[6]

Method B: The Phenyl-Hexyl Alternative for Enhanced Selectivity

This method employs a Phenyl-Hexyl stationary phase, which offers alternative selectivity compared to a standard C18 column.

Rationale: The phenyl-hexyl phase provides a mixed-mode retention mechanism, combining hydrophobic interactions from the hexyl chains with π-π interactions from the phenyl rings. This can offer unique selectivity for aromatic and halogenated compounds, potentially improving the resolution of closely related impurities. Methanol is chosen as the organic modifier to explore different solvent selectivity compared to acetonitrile. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to further enhance peak shape for acidic compounds.[8]

Head-to-Head Performance Comparison

The following table summarizes the key chromatographic parameters and expected performance of Method A and Method B based on established principles of HPLC.

ParameterMethod A: C18 with Acetonitrile/Formic AcidMethod B: Phenyl-Hexyl with Methanol/TFA
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 30% to 90% B in 20 min40% to 80% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection UV at 280 nmUV at 280 nm
Injection Volume 10 µL10 µL
Expected Retention Time ~12.5 min~15.2 min
Theoretical Plates > 10,000> 9,000
Tailing Factor < 1.2< 1.3
Resolution (from closest impurity) > 2.0> 2.5

Validation Protocol: A Self-Validating System

To ensure the chosen HPLC method (assuming Method A is selected for further validation based on superior initial performance) is fit for its intended purpose, a comprehensive validation must be performed in accordance with ICH Q2(R2) guidelines.[3][4][5]

System Suitability

Before each validation run, system suitability must be established to ensure the chromatographic system is performing adequately. This is achieved by injecting a standard solution multiple times and evaluating key parameters.

Acceptance Criteria:

  • Repeatability of injections (n=6): Relative Standard Deviation (RSD) of peak area ≤ 1.0%.

  • Tailing factor: ≤ 1.5.

  • Theoretical plates: ≥ 5000.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Approach:

  • Analyze a blank sample (diluent).

  • Analyze a solution of this compound reference standard.

  • Analyze a sample of the compound spiked with known potential impurities.

  • Perform forced degradation studies (acid, base, peroxide, heat, and light) and analyze the stressed samples to ensure the separation of degradation products from the main peak.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

Experimental Approach:

  • Prepare a series of at least five standard solutions of this compound at concentrations ranging from 50% to 150% of the target concentration.

  • Inject each solution in triplicate.

  • Plot a calibration curve of peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Approach:

  • Prepare samples of a known placebo spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percent recovery for each sample.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Experimental Approach:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • RSD of the results for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Approach:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Approach:

  • Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 2 °C).

    • Mobile phase composition (± 2% organic).

    • pH of the mobile phase (± 0.1 units).

  • Analyze the system suitability solution under each of these modified conditions.

Acceptance Criteria:

  • System suitability parameters should remain within the established limits.

Visualizing the Workflow and Validation Relationships

The following diagrams illustrate the experimental workflow for method validation and the interconnectedness of the validation parameters.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation prep_std Prepare Reference Standard Solutions sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solutions analysis Chromatographic Analysis prep_sample->analysis prep_spiked Prepare Spiked Samples prep_spiked->analysis prep_forced_deg Prepare Forced Degradation Samples prep_forced_deg->analysis sys_suit->analysis Proceed if passes specificity Specificity analysis->specificity linearity Linearity & Range analysis->linearity accuracy Accuracy analysis->accuracy precision Precision analysis->precision lod_loq LOD & LOQ analysis->lod_loq robustness Robustness analysis->robustness final_report Validation Report specificity->final_report linearity->final_report accuracy->final_report precision->final_report lod_loq->final_report robustness->final_report validation_parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Precision->Accuracy Range->Accuracy

References

A Comparative Guide to the Synthesis of 6,8-dichloro-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6,8-dichloro-2H-chromene-3-carboxylic acid is a crucial heterocyclic compound that serves as a versatile building block in the development of novel therapeutic agents and functional materials.[1] Its unique structural motif, featuring a dichlorinated benzene ring fused to a dihydropyran ring with a carboxylic acid functionality, imparts specific physicochemical properties that are of significant interest to researchers in medicinal chemistry and materials science. The chlorine substituents can enhance biological activity and modulate pharmacokinetic properties, while the carboxylic acid group provides a handle for further chemical modifications.[1] Consequently, the efficient and scalable synthesis of this molecule is of paramount importance.

This guide provides a comparative analysis of three distinct synthetic methodologies for obtaining this compound: a modern Rhodium-catalyzed [3+3] annulation, the classic Knoevenagel condensation, and the traditional Pechmann condensation. Each method will be critically evaluated based on its reaction mechanism, experimental protocol, and key performance indicators such as yield, purity, and operational complexity. This in-depth analysis aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to select the most appropriate synthetic strategy for their specific needs.

Method 1: Rhodium-Catalyzed [3+3] Annulation

The rhodium-catalyzed [3+3] annulation represents a contemporary and elegant approach to the synthesis of 2H-chromene-3-carboxylic acids. This method involves the reaction of an N-phenoxyacetamide with a three-carbon building block, such as a methyleneoxetanone, in the presence of a rhodium catalyst.

Causality Behind Experimental Choices

This reaction proceeds through a C-H activation mechanism, a powerful tool in modern organic synthesis that allows for the direct functionalization of otherwise unreactive C-H bonds. The choice of a rhodium catalyst is critical, as it facilitates the key C-H activation and subsequent annulation steps. The N-phenoxyacetamide serves as the precursor to the dichlorinated phenol component, with the acetamide group acting as a directing group to guide the rhodium catalyst to the ortho-C-H bond of the phenol ring. Methyleneoxetanone acts as the three-carbon electrophile. The solvent and base are crucial for optimizing the reaction yield and selectivity.

Reaction Mechanism

The catalytic cycle is initiated by the coordination of the rhodium catalyst to the N-phenoxyacetamide, followed by the directed C-H activation at the ortho position of the phenoxy ring. The resulting rhodacycle then coordinates with the methyleneoxetanone. A series of insertion and rearrangement steps lead to the formation of the chromene ring and the carboxylic acid functionality, followed by the regeneration of the active rhodium catalyst.

Rhodium-Catalyzed Annulation cluster_0 Catalytic Cycle N-phenoxyacetamide N-(3,5-dichlorophenoxy)acetamide Rhodacycle Rhodacycle Intermediate N-phenoxyacetamide->Rhodacycle C-H Activation Rh_cat [Rh(Cp*)Cl2]2 Rh_cat->Rhodacycle Annulation Annulation Product Rhodacycle->Annulation + Methyleneoxetanone Methyleneoxetanone Methyleneoxetanone Methyleneoxetanone->Annulation Product This compound Annulation->Product Ring Closure & Catalyst Regeneration Product->Rh_cat

Caption: Rhodium-catalyzed [3+3] annulation workflow.

Experimental Protocol

A plausible experimental protocol adapted from the literature for a similar transformation is as follows:

  • To a sealed tube are added N-(3,5-dichlorophenoxy)acetamide (1.0 equiv.), methyleneoxetanone (1.5 equiv.), [Rh(Cp*)Cl₂]₂ (2.5 mol%), and CsOAc (2.0 equiv.).

  • The tube is evacuated and backfilled with argon.

  • Anhydrous acetonitrile is added, and the mixture is stirred at 80 °C for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford this compound.

Performance Metrics
MetricPerformance
Yield Moderate to Good (expected)
Purity High (after chromatography)
Reaction Time 12-24 hours
Cost-Effectiveness Moderate (due to Rh catalyst)
Safety & Handling Requires inert atmosphere; Rh compounds can be toxic.

Method 2: Knoevenagel Condensation

The Knoevenagel condensation is a well-established and widely used method for the formation of carbon-carbon double bonds. In the context of chromene synthesis, it involves the condensation of a salicylaldehyde derivative with an active methylene compound, followed by intramolecular cyclization.

Causality Behind Experimental Choices

The key starting material for the synthesis of the target molecule via this route is 3,5-dichlorosalicylaldehyde. This aldehyde possesses the necessary chlorine substituents and the ortho-hydroxyl group required for the subsequent cyclization. The active methylene compound, typically malonic acid or its ester, provides the remaining two carbons and the carboxylic acid functionality of the chromene ring. The reaction is typically catalyzed by a weak base, such as piperidine or an amine, which facilitates the deprotonation of the active methylene compound.

Reaction Mechanism

The reaction is initiated by the base-catalyzed deprotonation of the active methylene compound to form a stabilized carbanion. This carbanion then acts as a nucleophile and attacks the carbonyl carbon of the 3,5-dichlorosalicylaldehyde. The resulting aldol-type adduct undergoes dehydration to form a substituted cinnamic acid derivative. Subsequent intramolecular Michael addition of the phenolic hydroxyl group onto the α,β-unsaturated system, followed by cyclization, leads to the formation of the 2H-chromene ring.

Knoevenagel Condensation cluster_1 Reaction Pathway Salicylaldehyde 3,5-Dichlorosalicylaldehyde Condensation Knoevenagel Adduct Salicylaldehyde->Condensation Malonic_Acid Malonic Acid Malonic_Acid->Condensation + Base Base Base (e.g., Piperidine) Base->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Product This compound Cyclization->Product Pechmann Condensation cluster_2 Reaction Pathway Phenol 3,5-Dichlorophenol Condensation Pechmann Adduct Phenol->Condensation Ketoester β-Ketoester Ketoester->Condensation + Acid Acid Acid Catalyst (e.g., H₂SO₄) Acid->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Coumarin 6,8-dichloro-2-oxo-2H-chromene Cyclization->Coumarin Reduction Reduction Coumarin->Reduction Product This compound Reduction->Product

References

A Comparative Analysis of the Biological Activity of 6,8-dichloro-2H-chromene-3-carboxylic acid and Other Chromene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential

The chromene nucleus, a heterocyclic scaffold composed of a benzene ring fused to a pyran ring, is a cornerstone in medicinal chemistry, giving rise to a vast array of natural and synthetic compounds with significant pharmacological properties.[1] This guide provides a comparative analysis of the biological activity of a specific derivative, 6,8-dichloro-2H-chromene-3-carboxylic acid, in the context of other chromene-based compounds. We will delve into the structure-activity relationships that govern their anticancer, antimicrobial, and anti-inflammatory effects, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The Chromene Scaffold: A Privileged Structure in Drug Discovery

Chromene derivatives are recognized for their broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1] The versatility of the chromene ring allows for substitutions at various positions, leading to a diverse chemical space with distinct pharmacological profiles. This inherent adaptability has made the chromene scaffold a "privileged structure" in the design of novel therapeutic agents.

Spotlight on this compound: Predicted Bioactivity Profile

While specific experimental data for this compound is not extensively available in public literature, its structural features allow for a scientifically grounded prediction of its biological potential. It is recognized as a versatile building block for the synthesis of bioactive molecules with potential anti-inflammatory and antimicrobial properties.[2][3] The presence of two chlorine atoms at positions 6 and 8 of the benzene ring is particularly noteworthy. Halogenation is a common strategy in medicinal chemistry to enhance the lipophilicity and metabolic stability of a compound, often leading to improved biological activity.

Comparative Analysis of Biological Activities

To understand the potential of this compound, we will compare its predicted activities with experimentally validated data from structurally related chromene derivatives.

Anticancer Activity

Numerous chromene derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1][4] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and disruption of the cell cycle.[5][6][7]

Structure-Activity Relationship (SAR) Insights:

  • Halogenation: The presence of halogen atoms on the benzene ring of the chromene scaffold has been shown to enhance anticancer activity. For instance, some halogenated 1H-benzo[f]chromene derivatives exhibited greater cytotoxic efficacy against PC-3, HepG-2, and MCF-7 cancer cell lines compared to their non-halogenated counterparts.[5]

  • Substituents at Position 3: The nature of the substituent at the 3-position of the pyran ring is critical. The presence of a carboxylic acid or its derivatives can significantly influence cytotoxicity.

Comparative Cytotoxicity Data:

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various chromene derivatives against common cancer cell lines, providing a benchmark for the potential efficacy of this compound.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
4-Clpgc (a dihydropyrano[2,3-g]chromene)K562 (Leukemia)102 ± 1.6[5][8]
Halogenated 1H-benzo[f]chromeneMCF-7 (Breast)5.4[5]
Halogenated 1H-benzo[f]chromeneHepG-2 (Liver)4.5[5]
Aminoimino chromene derivativeMCF-7 (Breast)0.45 µg/mL[1]
Aminoimino chromene derivativeHCT-116 (Colon)1.7 µg/mL[1]
9-Hydroxy-1H-benzo[f]chromene derivativeMCF-7/ADR (Resistant Breast)8.6 ± 0.7[9]

Anticancer Mechanism of Action: Induction of Apoptosis

A common mechanism by which chromene derivatives exert their anticancer effects is through the induction of apoptosis. This is often mediated by the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase Chromene_Derivative Chromene Derivative Bax Bax (Pro-apoptotic) Chromene_Derivative->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Chromene_Derivative->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Cytochrome c release Bcl2->Mitochondrion Inhibits Cytochrome c release Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Anticancer mechanism of chromenes via apoptosis induction.
Antimicrobial Activity

Chromene derivatives have shown considerable promise as antimicrobial agents against a range of pathogenic bacteria and fungi.[10] The dichloro-substitution in this compound is anticipated to contribute positively to its antimicrobial potential.

Structure-Activity Relationship (SAR) Insights:

  • Halogenation: The introduction of halogen atoms into the chromene structure is a well-established strategy for enhancing antimicrobial activity. This is attributed to increased lipophilicity, which facilitates passage through microbial cell membranes.

  • Hydrophobicity: Increased hydrophobicity of the chromene molecule often correlates with improved antibacterial activity.

Comparative Antimicrobial Data:

The following table presents the Minimum Inhibitory Concentration (MIC) values of various chromene derivatives against representative Gram-positive and Gram-negative bacteria.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
[Cr(phen)₃]³⁺ (Chromium complex)Staphylococcus aureus1[11]
[Cr(phen)₂(dppz)]³⁺ (Chromium complex)Escherichia coli0.125[11]
4-hydroxy-chromen-2-one derivativeStaphylococcus aureus-[12]
4-hydroxy-chromen-2-one derivativeEscherichia coli-[12]
4-Butylamino-chromen-2-one derivativeStaphylococcus aureus-[13]
7-chloro-4-hydroxy-chromen-2-one derivativeStaphylococcus aureus-[14]
Anti-inflammatory Activity

The anti-inflammatory properties of chromenes are of significant interest for the development of new treatments for inflammatory diseases.[15] Some chromene derivatives have been shown to inhibit the production of pro-inflammatory mediators.[15]

Mechanism of Action: Inhibition of the NF-κB Pathway

A key mechanism underlying the anti-inflammatory effects of certain chromenes is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16][17] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Chromene Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates Chromene_Derivative Chromene Derivative Chromene_Derivative->IKK Inhibits IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates IkB_NFkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces

Inhibition of the NF-κB pathway by chromene derivatives.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key in vitro assays.

Synthesis of 2H-Chromene-3-carboxylic Acids

A general and efficient method for the synthesis of 2H-chromene-3-carboxylic acids involves a solvent-controlled, rhodium(III)-catalyzed C-H activation/[3+3] annulation sequence.[18]

Workflow for Synthesis:

synthesis_workflow Start Starting Materials: N-phenoxyacetamides & methyleneoxetanones Reaction Reaction Conditions: [Cp*RhCl₂]₂, CsOAc, MeCN, 60°C Start->Reaction Annulation C-H Activation/ [3+3] Annulation Reaction->Annulation Product 2H-chromene-3-carboxylic acid Annulation->Product

General synthesis workflow for 2H-chromene-3-carboxylic acids.
In Vitro Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chromene derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Step-by-Step Protocol:

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the chromene derivatives in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The chromene scaffold represents a highly valuable platform for the development of novel therapeutic agents. Based on established structure-activity relationships, this compound is a promising candidate for further investigation, particularly for its potential anticancer, antimicrobial, and anti-inflammatory activities. The dichloro substitution is predicted to enhance its biological efficacy.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Elucidating the precise molecular targets and mechanisms of action will be crucial for its development as a potential therapeutic agent. The experimental protocols provided in this guide offer a solid foundation for such investigations, paving the way for the discovery of new and effective chromene-based drugs.

References

A Guide to the Spectroscopic Analysis for Structural Confirmation of 6,8-dichloro-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed walkthrough for the structural confirmation of 6,8-dichloro-2H-chromene-3-carboxylic acid using a suite of spectroscopic techniques. As researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a molecule's structure is paramount. This document moves beyond a simple recitation of data, offering insights into the rationale behind spectral interpretations and providing comparative data to enhance confidence in structural assignment.

The unique dichloro-substituted chromene scaffold present in this compound makes it a valuable building block in medicinal chemistry and materials science.[1] Its proper identification is the first critical step in its application. This guide will delve into the expected outcomes from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, offering a robust framework for its characterization.

The Analytical Workflow: A Spectroscopic Quartet

The structural elucidation of a novel or synthesized compound is a puzzle where each piece of spectroscopic data provides unique and complementary information. For this compound, our approach integrates four key techniques.

G cluster_0 Structural Confirmation Workflow Sample Sample ¹H_NMR ¹H NMR Spectroscopy Sample->¹H_NMR ¹³C_NMR ¹³C NMR Spectroscopy Sample->¹³C_NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Structure_Confirmed Structure Confirmed: This compound ¹H_NMR->Structure_Confirmed Proton Environment Connectivity ¹³C_NMR->Structure_Confirmed Carbon Skeleton MS->Structure_Confirmed Molecular Weight Elemental Composition IR->Structure_Confirmed Functional Groups

Caption: Workflow for the spectroscopic confirmation of this compound.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environments, and their proximity to one another.

For this compound, we anticipate a spectrum revealing distinct signals for the aromatic, vinylic, methylene, and carboxylic acid protons. The electron-withdrawing nature of the chlorine and carboxylic acid groups will significantly influence the chemical shifts of adjacent protons, generally shifting them downfield.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
COOH10.0 - 12.0Singlet (broad)-The acidic proton of the carboxylic acid is typically broad and appears significantly downfield.
H4~7.8Singlet-This vinylic proton is deshielded by the adjacent carboxylic acid and the ring oxygen.
H5~7.4Doublet~2.5Aromatic proton ortho to a chlorine atom, showing meta coupling to H7.
H7~7.2Doublet~2.5Aromatic proton between two chlorine atoms, showing meta coupling to H5.
H2~5.0Singlet-The methylene protons at position 2 are adjacent to the oxygen atom, resulting in a downfield shift.

Comparative Analysis: While direct experimental data for the target molecule is not readily available in the public domain, we can draw comparisons with similar structures. For instance, in 6,8-dichloro-2-styryl-4H-chromen-4-one, the aromatic protons appear in the range of 7.40-8.08 ppm.[2] The vinylic protons in related 2H-chromene systems also typically resonate in the downfield region.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxylic Acid)~170The carbonyl carbon of the carboxylic acid is highly deshielded.
C8a~148Quaternary aromatic carbon attached to oxygen, shifted downfield.
C4~135Vinylic carbon, deshielded by the adjacent carboxylic acid.
C6~130Aromatic carbon bearing a chlorine atom.
C8~128Aromatic carbon bearing a chlorine atom.
C5~127Aromatic methine carbon.
C7~125Aromatic methine carbon.
C4a~120Quaternary aromatic carbon.
C3~118Vinylic carbon attached to the carboxylic acid.
C2~65Methylene carbon adjacent to the ring oxygen.

Comparative Analysis: In substituted 2,2-dimethylchroman-4-ones, the aromatic carbons show predictable shifts based on substituent effects.[3] For example, carbons para to a substituent show good correlation with Hammett constants.[3] We can extrapolate that the two chlorine atoms in our target molecule will have a significant deshielding effect on the carbons to which they are attached (C6 and C8) and influence the shifts of the other aromatic carbons.

Mass Spectrometry: Determining the Molecular Weight and Formula

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₁₀H₆Cl₂O₃

  • Molecular Weight: 245.06 g/mol [1]

  • Expected [M]⁺ Peak (m/z): A characteristic isotopic cluster for two chlorine atoms. The most abundant peaks will be at m/z 244 (for ³⁵Cl₂) and 246 (for one ³⁵Cl and one ³⁷Cl), with a smaller peak at m/z 248 (for ³⁷Cl₂). The expected ratio of these peaks will be approximately 9:6:1.

  • Major Fragmentation Pathways:

    • Loss of COOH (m/z -45): A common fragmentation for carboxylic acids.[4]

    • Loss of Cl (m/z -35 or -37): Cleavage of a carbon-chlorine bond.

    • Retro-Diels-Alder reaction: Cleavage of the dihydropyran ring, a characteristic fragmentation for chromene derivatives.

Comparative Analysis: The fragmentation of chromene derivatives often involves the heterocyclic ring. For example, the mass spectra of TMS esters of 4-oxo-4H-chromene-2-carboxylic acid and its analogs show characteristic fragmentation patterns involving the chromene core.[1]

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Predicted IR Absorption Bands:

Functional GroupPredicted Absorption Range (cm⁻¹)Appearance
O-H (Carboxylic Acid)3300 - 2500Broad
C-H (Aromatic)3100 - 3000Sharp, medium
C-H (Aliphatic)3000 - 2850Sharp, medium
C=O (Carboxylic Acid)1725 - 1700Strong, sharp
C=C (Aromatic/Vinylic)1600 - 1450Medium to weak
C-O1300 - 1000Medium to strong
C-Cl800 - 600Strong

Comparative Analysis: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretch and a strong C=O stretch.[5] In related chromone derivatives, the C=O stretch of the chromone is typically observed around 1650 cm⁻¹.[2] The presence of both a broad O-H and a sharp C=O band in the predicted regions would be strong evidence for the carboxylic acid functionality.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument used.

1. ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters (Typical):

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay (d1): 1 s

    • Acquisition time: ~4 s

    • Spectral width: ~16 ppm

  • ¹³C NMR Parameters (Typical):

    • Pulse sequence: zgpg30 (proton decoupled)

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay (d1): 2 s

    • Spectral width: ~240 ppm

2. Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • LC Conditions (Typical):

    • Column: C18 reverse-phase column.

    • Mobile phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Flow rate: 0.2-0.5 mL/min.

  • MS Conditions (Typical):

    • Ionization mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Mass range: m/z 50-500.

    • Data acquisition: Full scan mode.

3. Infrared Spectroscopy (FT-IR)

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

  • Parameters (Typical):

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Conclusion

The structural confirmation of this compound relies on the synergistic interpretation of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. By comparing the predicted spectral features with experimentally obtained data and referencing analogous structures, researchers can achieve a high degree of confidence in their structural assignment. This guide provides a comprehensive framework for this analytical process, emphasizing the importance of a multi-faceted spectroscopic approach for unambiguous structural elucidation in modern chemical research.

References

A Comparative Guide to the Determination of Enantiomeric Excess of 6,8-dichloro-2H-chromene-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical composition of drug candidates is a critical parameter in pharmaceutical development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and chiral drug development. This guide provides a comprehensive comparison of established analytical methodologies for determining the enantiomeric excess of 6,8-dichloro-2H-chromene-3-carboxylic acid derivatives, a class of compounds with significant potential in medicinal chemistry.

This document will delve into the mechanistic underpinnings, practical considerations, and comparative performance of direct and indirect methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Understanding the Analytical Challenge

The core challenge in determining enantiomeric excess lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment.[1][2] To distinguish between them, a chiral environment must be introduced.[2] This can be achieved in several ways, forming the basis of the comparative methods discussed herein.

Comparative Analysis of Key Methodologies

The choice of an analytical method for determining enantiomeric excess is often a balance between the required accuracy, sample throughput, available instrumentation, and the need for method development. Below is a comparative overview of the most common techniques.

Method Principle Advantages Disadvantages
Direct Chiral HPLC Enantiomers are separated on a chiral stationary phase (CSP).[2][3][4]- Direct analysis without derivatization.[5] - High resolution and accuracy. - Broad applicability to various compound classes.[6]- CSPs can be expensive.[5] - Method development can be time-consuming.[6] - Not all enantiomers can be resolved on a single CSP.
Indirect Chiral HPLC Enantiomers are derivatized with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a standard achiral column.[1][3][7]- Uses conventional, less expensive achiral columns.[3] - Can be highly sensitive depending on the CDA used.- Requires a suitable functional group for derivatization. - Derivatization reaction must be quantitative and free of racemization.[8] - Additional sample preparation steps are needed.
Chiral GC Enantiomers are separated on a chiral stationary phase, often after derivatization to increase volatility.[9][10]- High resolution and sensitivity. - Suitable for volatile and thermally stable compounds.- Derivatization is often necessary for carboxylic acids to improve volatility and peak shape.[11] - Limited to thermally stable analytes.
NMR Spectroscopy with Chiral Solvating Agents (CSAs) A chiral solvating agent is added to the sample, forming transient diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum.[12][13][14][15]- Rapid, non-separative technique.[16] - Provides structural information. - Requires only small amounts of sample.- Lower sensitivity and accuracy compared to chromatographic methods. - Peak overlap can be an issue. - Requires a suitable chiral solvating agent.

In-Depth Methodologies and Experimental Protocols

Direct Enantioseparation by Chiral High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC is often the preferred method due to its accuracy and the elimination of derivatization steps.[5][17] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[2][18] For carboxylic acids like the this compound derivatives, polysaccharide-based and macrocyclic glycopeptide CSPs are often excellent starting points for method development.[6][19]

Workflow for Direct Chiral HPLC Method Development

Caption: Workflow for developing a direct chiral HPLC method.

Experimental Protocol: Direct Chiral HPLC

  • Column Selection: Begin screening with polysaccharide-based CSPs such as CHIRALPAK® AD-H or CHIRALCEL® OD-H, and macrocyclic glycopeptide phases like Chirobiotic® T.[19] These have demonstrated broad selectivity for acidic compounds.

  • Mobile Phase Screening:

    • Normal Phase: Heptane/Isopropanol with a small amount of a competitive agent like trifluoroacetic acid (TFA) or acetic acid. A typical starting gradient could be 90:10 (Heptane:Isopropanol) with 0.1% TFA.

    • Reversed Phase: Acetonitrile/Water or Methanol/Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).

  • Initial Analysis: Inject a solution of the racemic standard (e.g., 1 mg/mL) and monitor the chromatogram.

  • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve a baseline resolution (Rs ≥ 1.5) between the enantiomeric peaks.

  • Quantification: Calculate the enantiomeric excess using the peak areas of the two enantiomers:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Indirect Enantioseparation by HPLC via Diastereomer Formation

This method involves reacting the carboxylic acid with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[1][3][7] These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[1][3]

Workflow for Indirect Chiral HPLC Analysis

Caption: Workflow for indirect chiral analysis via derivatization.

Experimental Protocol: Indirect Chiral HPLC

  • Choice of CDA: For carboxylic acids, enantiomerically pure amines such as (R)- or (S)-1-(1-Naphthyl)ethylamine are commonly used.

  • Derivatization Reaction:

    • Dissolve the carboxylic acid derivative (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF).

    • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

    • Add the chiral amine (1.1 equivalents) and stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction, extract the diastereomeric amides, and purify if necessary.

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA is a good starting point.

    • Detection: UV detection at a wavelength where the derivative absorbs strongly.

  • Quantification: The enantiomeric excess of the original acid is equal to the diastereomeric excess of the product mixture, calculated from the peak areas of the two diastereomers.

Chiral Gas Chromatography (GC)

For GC analysis, the carboxylic acid must typically be derivatized to increase its volatility and thermal stability.[11] This is often achieved by converting the carboxylic acid to a methyl or other alkyl ester.

Experimental Protocol: Chiral GC

  • Derivatization (Esterification):

    • React the carboxylic acid with an excess of an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., a few drops of concentrated sulfuric acid) and heat.

    • Alternatively, use a milder derivatizing agent like (trimethylsilyl)diazomethane.

  • GC Analysis:

    • Column: A chiral GC column, such as one coated with a cyclodextrin derivative (e.g., Rt-βDEXsm), is required.[9]

    • Injector and Detector Temperature: Typically 250 °C.

    • Oven Program: Start with an initial temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 220 °C) to ensure elution and separation.

    • Carrier Gas: Helium or hydrogen.

  • Quantification: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.[10]

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

This technique offers a rapid assessment of enantiomeric excess without the need for chromatographic separation.[14][15] A chiral solvating agent (CSA) is added to the NMR sample, which forms transient, non-covalent diastereomeric complexes with the enantiomers.[12][13][14][15] This results in separate signals for the enantiomers in the ¹H NMR spectrum.

Experimental Protocol: NMR with CSAs

  • Choice of CSA: For carboxylic acids, chiral amino alcohols like (R)-(-)-2-amino-1,1-diphenyl-1-propanol or derivatives of BINOL can be effective.[12][13]

  • Sample Preparation:

    • Dissolve a precise amount of the carboxylic acid derivative in a suitable deuterated solvent (e.g., CDCl₃ or benzene-d₆).

    • Acquire a standard ¹H NMR spectrum.

    • Add an increasing amount of the CSA (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition.

  • Analysis:

    • Look for the splitting of a well-resolved proton signal (e.g., the proton at the stereocenter or a nearby aromatic proton) into two distinct signals corresponding to the two diastereomeric complexes.

    • Integrate the two signals to determine the ratio of the enantiomers and calculate the enantiomeric excess. A linear relationship between the known and observed ee values should be established for accurate quantification.[12][16]

Conclusion and Recommendations

The selection of the most appropriate method for determining the enantiomeric excess of this compound derivatives depends on the specific requirements of the analysis.

  • For high accuracy, regulatory submissions, and routine quality control , direct chiral HPLC is the gold standard. Its robustness and direct nature minimize potential sources of error.

  • Indirect chiral HPLC is a viable alternative if a suitable chiral column is not available or if derivatization can enhance detection sensitivity.

  • Chiral GC is a powerful technique but is likely to require derivatization for these specific analytes.

  • NMR with CSAs is an excellent tool for rapid screening and reaction monitoring where high precision is not the primary concern.

It is highly recommended to validate the chosen method by analyzing samples with known enantiomeric ratios to ensure accuracy and reliability.

References

A Comparative Guide to the Bioactivity of 6,8-dichloro-2H-chromene-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the chromene scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1] Strategic modifications to this heterocyclic system have paved the way for the development of potent therapeutic agents. This guide provides an in-depth comparative analysis of the bioactivity of 6,8-dichloro-2H-chromene-3-carboxylic acid and its analogs, offering valuable insights for researchers, scientists, and professionals in drug development. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols.

Introduction: The Significance of the Chromene Scaffold

The 2H-chromene ring system is a fundamental component of many natural products and synthetic molecules exhibiting a wide array of pharmacological activities.[2] The introduction of halogen substituents, particularly chlorine, onto the chromene ring has been shown to significantly enhance the biological efficacy of these compounds.[3] The subject of this guide, this compound, serves as a key intermediate in the synthesis of various pharmaceuticals, notably in the development of anti-inflammatory and analgesic drugs.[4] This guide aims to elucidate the structure-activity relationships (SAR) of this core compound and its derivatives, providing a comprehensive overview of their therapeutic potential.

Comparative Bioactivity Analysis

The bioactivity of this compound and its analogs has been evaluated across several key therapeutic areas. Here, we present a comparative summary of their performance based on available experimental data.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of chromene derivatives against various human cancer cell lines. The mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.[5][6]

Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound Analogs against Various Cancer Cell Lines

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)
Analog A 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acidNot SpecifiedData Not Available
Analog B 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileMDA-MB-231 (Breast)Not Specified
A549 (Lung)Not Specified
MIA PaCa-2 (Pancreatic)Not Specified
Analog C Benzo[h]chromene derivative 5aHL-60 (Leukemia)Not Specified
Analog D Benzo[h]chromene derivative 6aHL-60 (Leukemia)Not Specified

The data suggests that modifications to the chromene core, such as the introduction of trifluoromethyl groups or the fusion of additional rings to form benzochromene structures, can lead to potent anticancer agents.[7][8]

Antimicrobial Activity

The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents.[2] Chromene derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9] The mechanism of action is believed to involve the inhibition of essential enzymes like DNA gyrase and topoisomerases, which are crucial for bacterial DNA replication and cell division.[10]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Halogenated 2H-Chromene Analogs

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)
Analog E 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl esterSalmonella typhimurium12.5[3]
Analog F 6-Bromo-3-nitro-2-phenyl-2H-chromeneStaphylococcus aureusNot Specified[11]
Analog G 2-(4-Chlorophenyl)-3-nitro-2H-chromeneNot SpecifiedNot Specified[11]
Analog H 2-(4-Bromophenyl)-3-nitro-2H-chromeneNot SpecifiedNot Specified[11]

Note: The table showcases the antimicrobial potential of various halogenated chromene derivatives. Direct comparative data for this compound was limited.

The presence of both chlorine and bromine atoms, along with a nitro group, appears to be a favorable combination for potent antibacterial activity, particularly against Gram-positive bacteria.[11]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a key focus of pharmaceutical research. Certain chromene derivatives have been shown to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[12][13] The underlying mechanism often involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[14]

Table 3: Anti-inflammatory Activity of Chromene Analogs

Compound IDAssayKey Finding
Analog I Novel 2-phenyl-4H-chromen derivativesInhibition of LPS-induced NO release in RAW264.7 cells.
Analog J 4-aryl-4H-chromenesDecrease in nitric oxide (NO) levels and production of pro-inflammatory cytokines in LPS-induced Raw 264.7 cells.[15]
Analog K Novel chroman derivativesInhibition of TNF-α-induced ICAM-1 expression on human endothelial cells.[16]

The diverse substitutions on the chromene scaffold allow for the fine-tuning of anti-inflammatory potency.

Experimental Methodologies

To ensure scientific integrity and reproducibility, it is imperative to detail the experimental protocols used to generate the bioactivity data.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.[17]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[17]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Test Compounds incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_1_5h Incubate for 1.5h add_mtt->incubate_1_5h add_dmso Add DMSO incubate_1_5h->add_dmso shake_15min Shake for 15 min add_dmso->shake_15min read_absorbance Read Absorbance at 492 nm shake_15min->read_absorbance

MTT Assay Workflow for Cytotoxicity Assessment.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of test compounds.[18]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Agar Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Well Creation: Create wells of 6-8 mm in diameter in the agar plate using a sterile cork borer or a pipette tip.[19]

  • Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.[19]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.[18]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.[18]

Agar_Well_Diffusion_Workflow prep_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate create_wells Create Wells in Agar inoculate_plate->create_wells add_compound Add Test Compound to Wells create_wells->add_compound incubate_plate Incubate at 37°C for 18-24h add_compound->incubate_plate measure_zone Measure Zone of Inhibition incubate_plate->measure_zone

Agar Well Diffusion Method for Antimicrobial Susceptibility.
Anti-inflammatory Activity Assessment: Griess Assay for Nitric Oxide

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).

Protocol:

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • Sample Collection: After a suitable incubation period, collect the cell culture supernatant.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Add the Griess reagent to the cell culture supernatant in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve of sodium nitrite.

Mechanistic Insights: Signaling Pathways

Understanding the molecular mechanisms underlying the bioactivity of these compounds is crucial for rational drug design.

Induction of Apoptosis in Cancer Cells

Many chromene derivatives exert their anticancer effects by inducing apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[5] The extrinsic pathway is often initiated by the activation of death receptors like Fas, leading to the activation of caspase-8, which in turn activates downstream effector caspases such as caspase-3, ultimately leading to cell death.[20]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Chromene Chromene Derivative FasR Fas Receptor Chromene->FasR Activates FasL Fas Ligand FasL->FasR Casp8 Caspase-8 FasR->Casp8 Activates Casp3 Caspase-3 Casp8->Casp3 Activates Bax Bax Mito Mitochondrion Bax->Mito Promotes release of Bcl2 Bcl-2 Bcl2->Mito Inhibits release of CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Simplified Apoptosis Signaling Pathway.
Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a pivotal role in regulating the expression of genes involved in inflammation and cell survival.[14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Some chromene derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.[12]

Conclusion and Future Directions

This comparative guide underscores the significant therapeutic potential of this compound and its analogs as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationship studies, though not exhaustive for the parent compound, indicate that strategic substitutions on the chromene scaffold are key to modulating bioactivity. The dichlorination at the 6 and 8 positions, in combination with other functional groups, offers a promising avenue for the development of novel therapeutics.

Future research should focus on a more systematic evaluation of a library of 6,8-dihalo-2H-chromene-3-carboxylic acid analogs to establish a more definitive structure-activity relationship. Further elucidation of their molecular mechanisms of action will be crucial for the rational design of next-generation chromene-based drugs with improved efficacy and safety profiles. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers embarking on this exciting area of drug discovery.

References

assessing the novelty of 6,8-dichloro-2H-chromene-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Assessing the Novelty of 6,8-dichloro-2H-chromene-3-carboxylic Acid Derivatives

Introduction: The Chromene Scaffold and the Quest for Novel Therapeutics

The 2H-chromene motif is a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of naturally occurring and synthetic compounds with significant biological activities. Its inherent structural features allow for diverse functionalization, leading to compounds with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Within this vast chemical space, derivatives of this compound represent a particularly intriguing, yet underexplored, subclass. The presence of two chlorine atoms at the 6 and 8 positions can significantly modulate the electronic and lipophilic properties of the molecule, potentially leading to enhanced biological activity and novel mechanisms of action.

This guide provides a comprehensive framework for the systematic evaluation and novelty assessment of new this compound derivatives. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation and offer a strategic approach to experimental design, data interpretation, and contextual comparison. We will explore not only how to conduct the experiments but also why specific choices are made, ensuring a robust and self-validating investigation. This document is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate their novel chemical entities and understand their potential contribution to the field.

Part 1: Foundational Understanding of the Scaffold

Before embarking on the synthesis and evaluation of novel derivatives, a thorough understanding of the parent scaffold is paramount. The this compound core possesses several key features that influence its chemical reactivity and biological activity:

  • The Benzopyran Ring: The fusion of a benzene ring with a pyran ring creates a rigid, planar structure that can effectively interact with biological targets.

  • The Carboxylic Acid Group: This functional group at the 3-position is a key site for derivatization, allowing for the introduction of various amides, esters, and other functionalities to modulate physicochemical properties and target interactions.

  • The Dichloro Substitution: The two chlorine atoms on the benzene ring significantly increase the lipophilicity of the molecule and can influence its metabolic stability and binding affinity to target proteins.

A survey of the literature reveals that chromene derivatives often exert their biological effects through various mechanisms, including the inhibition of enzymes like carbonic anhydrase and tubulin polymerization, as well as the induction of apoptosis in cancer cells. Therefore, a rational approach to designing novel derivatives should consider these established mechanisms while also exploring the potential for new biological activities.

Part 2: Designing and Synthesizing Novel Derivatives: A Strategic Approach

The novelty of a new derivative can stem from its biological activity, mechanism of action, or physicochemical properties. A strategic approach to the design and synthesis of new this compound derivatives is crucial for maximizing the chances of discovering a truly innovative compound.

Rational Design Strategies

The design of new derivatives should be guided by a clear hypothesis. For instance, if the goal is to enhance anticancer activity, one might consider introducing moieties known to interact with specific cancer-related targets. Some common design strategies include:

  • Amide Library Synthesis: Converting the carboxylic acid to a diverse library of amides is a common and effective strategy. The choice of amines can be guided by factors such as the desire to introduce additional hydrogen bond donors/acceptors, modulate solubility, or mimic the side chains of amino acids.

  • Esterification: The synthesis of esters can be used to create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid. This can improve bioavailability and reduce off-target toxicity.

  • Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole, can significantly alter the pKa and pharmacokinetic properties of the molecule.

General Synthesis Protocol

The following is a general, two-step protocol for the synthesis of amide derivatives of this compound. This protocol should be optimized for each specific derivative.

Step 1: Synthesis of 6,8-dichloro-2H-chromene-3-carbonyl chloride

  • To a solution of this compound (1.0 eq) in dry dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude 6,8-dichloro-2H-chromene-3-carbonyl chloride in dry DCM (10 mL/mmol).

  • To this solution, add the desired amine (1.2 eq) and a base, such as triethylamine (TEA, 2.0 eq), at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

This compound This compound 6,8-dichloro-2H-chromene-3-carbonyl chloride 6,8-dichloro-2H-chromene-3-carbonyl chloride This compound->6,8-dichloro-2H-chromene-3-carbonyl chloride Oxalyl chloride, DMF (cat.), DCM Amide Derivative Amide Derivative 6,8-dichloro-2H-chromene-3-carbonyl chloride->Amide Derivative Amine, TEA, DCM

Caption: General synthesis scheme for amide derivatives.

Part 3: Comprehensive Evaluation of Novelty: A Multi-pronged Approach

A thorough assessment of novelty requires a multi-pronged approach that encompasses in vitro biological evaluation, mechanistic studies, and physicochemical profiling. The data obtained from these studies should be compared with that of relevant benchmark compounds to establish a clear advantage.

In Vitro Biological Evaluation: A Tiered Strategy

A tiered approach to in vitro testing is often the most efficient. Primary screening against a broad panel of targets can be followed by more focused secondary and tertiary assays for promising candidates.

3.1.1. Primary Screening: Anticancer Activity

Given the known anticancer potential of chromene derivatives, a primary screen against a panel of cancer cell lines is a logical starting point. The NCI-60 human tumor cell line screen is a valuable resource for this purpose.

MTT Assay for Cytotoxicity

  • Seed cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value for each compound.

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)

CompoundMCF-7 (Breast)HCT116 (Colon)A549 (Lung)
Derivative 1 5.28.112.5
Derivative 2 15.825.430.1
Doxorubicin 0.50.81.2
Mechanistic Studies: Unraveling the "How"

Identifying the mechanism of action is crucial for establishing novelty. If a derivative shows potent anticancer activity, further studies should be conducted to determine how it kills cancer cells.

3.2.1. Cell Cycle Analysis

  • Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells, fix them in 70% ethanol, and store them at -20 °C overnight.

  • Wash the cells with PBS and treat them with RNase A.

  • Stain the cells with propidium iodide (PI).

  • Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

3.2.2. Apoptosis Assay

  • Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

  • Stain the cells with Annexin V-FITC and PI.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Novel Derivative Novel Derivative Induction of DNA Damage Induction of DNA Damage Novel Derivative->Induction of DNA Damage Activation of p53 Activation of p53 Induction of DNA Damage->Activation of p53 Upregulation of BAX Upregulation of BAX Activation of p53->Upregulation of BAX Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Upregulation of BAX->Mitochondrial Outer Membrane Permeabilization Release of Cytochrome c Release of Cytochrome c Mitochondrial Outer Membrane Permeabilization->Release of Cytochrome c Activation of Caspase-9 Activation of Caspase-9 Release of Cytochrome c->Activation of Caspase-9 Activation of Caspase-3 Activation of Caspase-3 Activation of Caspase-9->Activation of Caspase-3 Apoptosis Apoptosis Activation of Caspase-3->Apoptosis

Caption: A potential apoptotic pathway induced by a novel derivative.

Physicochemical and ADMET Profiling: The Path to Drug-likeness

A biologically active compound is not necessarily a good drug candidate. Early assessment of its physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is essential.

3.3.1. Solubility and Lipophilicity

  • Kinetic Solubility: Determined by the turbidity measurement method.

  • Lipophilicity (LogP): Calculated using software like ChemDraw or determined experimentally by the shake-flask method.

3.3.2. In Vitro ADMET Assays

  • Metabolic Stability: Assessed using liver microsomes.

  • Plasma Protein Binding: Determined by equilibrium dialysis.

  • CYP450 Inhibition: Evaluated using commercially available kits.

Table 2: Hypothetical Physicochemical and ADMET Data

CompoundKinetic Solubility (µM)LogPMetabolic Stability (t1/2, min)
Derivative 1 553.245
Derivative 2 1202.590
Reference Drug 802.860

Part 4: Data Interpretation and Novelty Assessment: A Holistic View

The novelty of a new this compound derivative should be assessed by considering all the experimental data in a holistic manner. A "novel" compound should ideally exhibit one or more of the following characteristics:

  • Superior Potency: A significantly lower IC50 value compared to existing compounds.

  • Novel Mechanism of Action: Inducing a biological response through a previously unknown pathway for this class of compounds.

  • Improved Physicochemical Properties: Enhanced solubility, metabolic stability, or other properties that could translate to better in vivo efficacy and safety.

  • Selective Activity: High potency against a specific target or cell line with minimal off-target effects.

cluster_0 Novelty Assessment Workflow Design and Synthesis Design and Synthesis In Vitro Biological Evaluation In Vitro Biological Evaluation Design and Synthesis->In Vitro Biological Evaluation Mechanistic Studies Mechanistic Studies In Vitro Biological Evaluation->Mechanistic Studies Physicochemical and ADMET Profiling Physicochemical and ADMET Profiling Mechanistic Studies->Physicochemical and ADMET Profiling Data Interpretation Data Interpretation Physicochemical and ADMET Profiling->Data Interpretation Novelty Assessment Novelty Assessment Data Interpretation->Novelty Assessment

Caption: A workflow for assessing the novelty of new derivatives.

Conclusion: Beyond the Data—The Path Forward

The assessment of novelty is not a simple checklist but a dynamic process of scientific inquiry. The framework presented in this guide provides a robust starting point for the evaluation of new this compound derivatives. By combining rational design, rigorous experimental testing, and careful data analysis, researchers can effectively identify and characterize novel compounds with the potential to become the next generation of therapeutics. The journey from a novel compound to a new drug is long and challenging, but it begins with a thorough and honest assessment of its true innovation.

Benchmarking 6,8-dichloro-2H-chromene-3-carboxylic acid Against Known Inhibitors: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, targeting tumor metabolism has emerged as a formidable strategy to combat cancer. One of the key players in the metabolic reprogramming of cancer cells is the monocarboxylate transporter 1 (MCT1), a protein responsible for the transport of lactate and other monocarboxylates across the cell membrane.[1][2][3] The dysregulation of MCT1 activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention.[2][4] This guide provides a comprehensive technical comparison of a novel compound, 6,8-dichloro-2H-chromene-3-carboxylic acid, against the well-characterized and clinically evaluated MCT1 inhibitor, AZD3965.

Introduction to Monocarboxylate Transporter 1 (MCT1) as a Therapeutic Target

MCT1, encoded by the SLC16A1 gene, is a proton-coupled transmembrane transporter that facilitates the bidirectional movement of monocarboxylates such as lactate, pyruvate, and ketone bodies.[5][6][7] In highly glycolytic tumors, MCT1 plays a crucial role in extruding the excess lactate produced, thereby preventing intracellular acidification and maintaining the high glycolytic rate necessary for rapid proliferation.[1][4] Conversely, in oxidative cancer cells, MCT1 can facilitate the uptake of lactate from the tumor microenvironment to be used as a fuel source.[8] This metabolic symbiosis underscores the importance of MCT1 in tumor survival and progression.

Inhibition of MCT1, therefore, presents a powerful therapeutic strategy. By blocking lactate transport, MCT1 inhibitors can disrupt the metabolic equilibrium of cancer cells, leading to intracellular acidification, inhibition of glycolysis, and ultimately, cell death.[4][9] This approach has shown significant promise in preclinical studies and has led to the development of potent and selective MCT1 inhibitors, such as AZD3965, which is currently in Phase I clinical trials.[8][10][11]

This guide will now delve into a head-to-head comparison of this compound and AZD3965, outlining the experimental protocols to assess their inhibitory potential against MCT1.

Comparative Analysis of Inhibitors

For the purpose of this guide, we will designate our compound of interest, this compound, as Compound X . The established benchmark inhibitor, AZD3965, will be referred to as such.

FeatureCompound X (this compound)AZD3965
Chemical Structure C₁₀H₆Cl₂O₃C₂₄H₂₄N₆O₆S
Molecular Weight 257.06 g/mol 540.55 g/mol
Known Target Putative MCT1 InhibitorSelective MCT1 and MCT2 Inhibitor[4][10][12]
Reported Potency (IC₅₀) To be determined~1.6 nM (binding affinity)[10][12]
Clinical Development PreclinicalPhase I Clinical Trials[8][11]

In Vitro Benchmarking: A Step-by-Step Protocol

To quantitatively assess the inhibitory potency of Compound X against MCT1, a robust in vitro assay is paramount. A [¹⁴C]-Lactate uptake assay using a cell line with high endogenous MCT1 expression and low MCT4 expression, such as the Raji human B-cell lymphoma line, is the gold standard.[4]

Experimental Workflow: [¹⁴C]-Lactate Uptake Assay

G cluster_0 Cell Preparation cluster_1 Inhibitor Treatment cluster_2 Lactate Uptake cluster_3 Measurement & Analysis prep1 Culture Raji cells to logarithmic growth phase prep2 Harvest and wash cells in Krebs-Ringer-HEPES (KRH) buffer prep1->prep2 prep3 Resuspend cells to a final concentration of 1x10^6 cells/mL prep2->prep3 treat1 Aliquot cell suspension into microcentrifuge tubes prep3->treat1 treat2 Add varying concentrations of Compound X or AZD3965 (0.1 nM - 10 µM) treat1->treat2 treat3 Incubate for 15 minutes at room temperature treat2->treat3 uptake1 Add [¹⁴C]-Lactate to a final concentration of 1 µCi/mL treat3->uptake1 uptake2 Incubate for 2 minutes at room temperature uptake1->uptake2 uptake3 Stop uptake by adding ice-cold KRH buffer uptake2->uptake3 meas1 Pellet cells by centrifugation uptake3->meas1 meas2 Wash pellet with ice-cold KRH buffer meas1->meas2 meas3 Lyse cells and measure radioactivity using a scintillation counter meas2->meas3 meas4 Calculate IC50 values meas3->meas4

Caption: Workflow for the [¹⁴C]-Lactate Uptake Assay.

Rationale for Experimental Choices
  • Cell Line Selection: Raji cells are chosen due to their high expression of MCT1 and negligible expression of MCT4, another lactate transporter that could confound the results.[4] This ensures that the measured lactate uptake is predominantly mediated by MCT1.

  • Substrate and Concentration: Radiolabeled [¹⁴C]-Lactate allows for sensitive and quantitative measurement of uptake. The concentration is chosen to be near the Michaelis-Menten constant (Km) of MCT1 for lactate to ensure the assay is sensitive to competitive inhibition.[13]

  • Incubation Times: The pre-incubation with the inhibitor allows for target engagement. The short lactate uptake time ensures measurement of the initial rate of transport, which is critical for accurate kinetic analysis.

Hypothetical Comparative Data
InhibitorIC₅₀ (nM)
Compound X 5.2
AZD3965 1.8

This hypothetical data suggests that while Compound X is a potent inhibitor of MCT1, AZD3965 exhibits a slightly higher potency in this in vitro assay.

Cell-Based Assay: Assessing Impact on Cell Proliferation

To translate the findings from the biochemical assay into a more physiologically relevant context, a cell proliferation assay is essential. This will determine the functional consequence of MCT1 inhibition on cancer cell growth.

Experimental Workflow: Cell Proliferation Assay

G cluster_0 Cell Seeding cluster_1 Compound Treatment cluster_2 Viability Measurement cluster_3 Data Analysis seed1 Seed Raji cells in a 96-well plate at 5,000 cells/well seed2 Allow cells to adhere overnight (if applicable) seed1->seed2 treat1 Add serial dilutions of Compound X or AZD3965 seed2->treat1 treat2 Incubate for 72 hours treat1->treat2 measure1 Add a viability reagent (e.g., CellTiter-Glo®) treat2->measure1 measure2 Measure luminescence measure1->measure2 analyze1 Normalize data to vehicle-treated controls measure2->analyze1 analyze2 Calculate GI50 values analyze1->analyze2

Caption: Workflow for the Cell Proliferation Assay.

Rationale for Experimental Choices
  • Assay Duration: A 72-hour incubation period is typically sufficient to observe significant effects on cell proliferation.

  • Viability Reagent: A luminescence-based assay like CellTiter-Glo® provides a highly sensitive and linear readout of cell viability, which is a reliable indicator of proliferation.

Hypothetical Comparative Data
InhibitorGI₅₀ (nM)
Compound X 25.8
AZD3965 15.4

The hypothetical GI₅₀ values (concentration causing 50% growth inhibition) are expected to be higher than the IC₅₀ values from the uptake assay, as they reflect the overall cellular response to MCT1 inhibition. The trend in potency between the two compounds is consistent with the initial biochemical data.

Mechanistic Insights: The Role of MCT1 in Cancer Metabolism

G cluster_0 Glycolytic Cancer Cell cluster_1 Oxidative Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Enters Cell Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP Glycolysis->ATP Lactate Lactate Pyruvate->Lactate LDH Extracellular Space Extracellular Space Lactate->Extracellular Space MCT1/4 Extracellular Lactate Extracellular Lactate Extracellular Space->Extracellular Lactate Intracellular Lactate Intracellular Lactate Extracellular Lactate->Intracellular Lactate MCT1 Pyruvate_ox Pyruvate_ox Intracellular Lactate->Pyruvate_ox LDH TCA Cycle TCA Cycle Pyruvate_ox->TCA Cycle Oxidative\nPhosphorylation Oxidative Phosphorylation TCA Cycle->Oxidative\nPhosphorylation ATP_ox ATP Oxidative\nPhosphorylation->ATP_ox Inhibitor (Compound X / AZD3965) Inhibitor (Compound X / AZD3965) Inhibitor (Compound X / AZD3965)->Extracellular Space Blocks MCT1

Caption: Signaling pathway of lactate transport via MCT1 in cancer cells.

This diagram illustrates the dual roles of MCT1 in cancer metabolism. In glycolytic cells, it exports lactate, while in oxidative cells, it can import lactate as a fuel source. MCT1 inhibitors disrupt this metabolic symbiosis.

Conclusion and Future Directions

This guide has provided a framework for the head-to-head benchmarking of a novel compound, this compound (Compound X), against the established MCT1 inhibitor, AZD3965. The outlined in vitro and cell-based assays provide a robust methodology for determining the potency and cellular efficacy of new chemical entities targeting MCT1.

Based on our hypothetical data, Compound X demonstrates significant potential as an MCT1 inhibitor, albeit with slightly lower potency than AZD3965 in the presented assays. Further investigations are warranted to fully characterize its pharmacological profile. These should include:

  • Selectivity Profiling: Assessing the inhibitory activity of Compound X against other MCT isoforms (MCT2, MCT3, and MCT4) to determine its selectivity.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of Compound X in preclinical animal models of cancer.

  • Pharmacokinetic and Pharmacodynamic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X and correlating them with its target engagement in vivo.

The continued exploration of novel MCT1 inhibitors like this compound is crucial for expanding the therapeutic arsenal against cancer and overcoming potential resistance mechanisms to existing therapies.

References

Comparative Analysis of Off-Target Profiles: A Cross-Reactivity Study of 6,8-dichloro-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of 6,8-dichloro-2H-chromene-3-carboxylic acid, a compound identified as a key intermediate in the development of anti-inflammatory and analgesic drugs.[1] Understanding the off-target interaction profile of a drug candidate is paramount in modern drug discovery, as these interactions are a significant source of adverse drug reactions (ADRs) and potential toxicity.[2][3] This document outlines a tiered, systematic approach to de-risk this compound by mapping its selectivity and identifying potential liabilities early in the development process.

The chromene scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. For instance, related 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives have been identified as potent antagonists of the P2Y6 receptor, a target for inflammatory and neurodegenerative diseases.[4] Given this precedent, a thorough investigation into the broader pharmacological profile of this compound is not just a regulatory requirement but a scientific necessity to build a comprehensive safety and efficacy profile.

The Imperative of Early-Stage Cross-Reactivity Profiling

Undesired interactions with off-target proteins are a leading cause of dose-dependent adverse drug reactions.[2] Proactively screening for these liabilities offers several critical advantages:

  • Mitigation of Late-Stage Failure: Identifying potential safety issues early prevents the costly failure of drug candidates in later clinical phases.

  • Informed Lead Optimization: Understanding the structure-activity relationships (SAR) of off-target interactions allows medicinal chemists to design molecules with improved selectivity.

  • Prediction of Clinical Adverse Effects: Data from in vitro safety panels can predict potential clinical ADRs, enabling the design of more focused toxicology studies.[5]

This guide proposes a tiered approach, beginning with a broad screen against high-risk targets and progressing to more comprehensive profiling for lead candidates.

G cluster_0 Tier 1: Early Hazard Identification cluster_1 Tier 2: Lead Optimization & SAR cluster_2 Tier 3: Preclinical Candidate Profiling T1_Input Initial Compound (e.g., this compound) T1_Process Screen against Core Safety Panel (e.g., SafetyScreen44) ~44 high-risk targets T1_Input->T1_Process T1_Output Initial Hit Profile (Identifies major liabilities) T1_Process->T1_Output T2_Process Screen against Extended Panel (e.g., SafetyScreen59/77) ~60-80 targets T2_Input Selected Hits from Tier 1 + Analogs T1_Output->T2_Input Proceed if profile is manageable T2_Input->T2_Process T2_Output SAR for Off-Target Effects (Guides chemical design) T2_Process->T2_Output T3_Process Comprehensive Profiling (e.g., SafetyScreen87/PLUS) >87 targets T3_Input Lead Candidate T2_Output->T3_Input Proceed with optimized candidate T3_Input->T3_Process T3_Output Full Mechanistic Understanding (Informs clinical trial design) T3_Process->T3_Output

Caption: A tiered workflow for in vitro cross-reactivity screening.

Comparative Analysis: Hypothetical Off-Target Profile

To illustrate the process, we present a hypothetical cross-reactivity profile for This compound (Compound A) compared to a structural analog, (S)-6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid (Compound B) [6][7]. We will assume the primary target for both is a hypothetical anti-inflammatory enzyme, "InflammoKinase X".

The compounds were screened against a representative panel of 10 off-targets known for their association with adverse drug reactions. The data below represents the percent inhibition at a screening concentration of 10 µM.

Target ClassTarget NameCompound A (% Inhibition @ 10µM)Compound B (% Inhibition @ 10µM)Associated Potential ADR
Primary Target InflammoKinase X 95.2% 98.1% Efficacy
GPCRhERG (IKr)8.1%12.5%Cardiac Arrhythmia (QT Prolongation)
GPCR5-HT2B Receptor65.7%20.3%Valvular Heart Disease
GPCRM1 Muscarinic4.2%5.5%Anticholinergic Effects (dry mouth, etc.)
GPCRP2Y6 Receptor45.1%75.8%Pro-inflammatory signaling
Ion ChannelL-type Ca2+ Channel11.3%15.9%Hypotension, Bradycardia
Ion ChannelNaV1.52.5%4.1%Cardiac Conduction Abnormalities
EnzymeCOX-115.4%9.8%GI Bleeding, Ulcers
EnzymePhosphodiesterase 3 (PDE3)58.9%18.2%Increased Heart Rate, Arrhythmias
TransporterSerotonin Transporter (SERT)3.1%2.7%Serotonin Syndrome
Nuclear ReceptorGlucocorticoid Receptor6.7%8.3%Metabolic and Endocrine Effects

Interpretation of Hypothetical Data:

  • Compound A shows significant off-target activity at the 5-HT2B receptor and PDE3. The 5-HT2B interaction is a serious concern due to its link with valvular heart disease. The PDE3 inhibition could also present cardiovascular risks. It also shows moderate activity at the P2Y6 receptor.

  • Compound B , despite a similar primary target potency, shows a much-improved selectivity profile. The introduction of the trifluoromethyl group appears to have significantly reduced the affinity for the 5-HT2B and PDE3 off-targets. However, its activity at the P2Y6 receptor is more pronounced, which could be an interesting secondary pharmacology to explore, given the receptor's role in inflammation.[4]

This comparative data demonstrates how SAR can be used to mitigate off-target risks. The trifluoromethyl group in Compound B serves as a good example of a chemical modification that enhances selectivity.

Standardized Protocols for Cross-Reactivity Assessment

To ensure data reliability and reproducibility, standardized experimental protocols are essential. Below are representative methodologies for assessing binding and functional activity at off-targets.

Protocol: Radioligand Binding Assay (e.g., for 5-HT2B Receptor)

This protocol determines the affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT2B receptor.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh buffer and determine protein concentration via a Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 25 µL of the radioligand (e.g., [³H]-LSD, at a final concentration equal to its Kd).

    • Add 25 µL of the test compound (Compound A or B) at various concentrations (e.g., 0.1 nM to 100 µM).

    • For non-specific binding (NSB) wells, add a high concentration of a known non-labeled ligand (e.g., 10 µM Ketanserin).

    • For total binding wells, add 25 µL of vehicle.

  • Incubation & Filtration:

    • Add 100 µL of the prepared cell membrane suspension (e.g., 10-20 µg protein/well).

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Data Acquisition & Analysis:

    • Dry the filter mat and add liquid scintillation cocktail to each filter spot.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate percent inhibition and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Cell Culture HEK293 cells expressing 5-HT2B prep2 Membrane Homogenization Isolate receptor-containing membranes prep1->prep2 assay1 Plate Setup Add buffer, [³H]-LSD, and Test Compound prep2->assay1 assay2 Incubation Add membranes and incubate for 60 min assay1->assay2 assay3 Filtration Separate bound from unbound radioligand assay2->assay3 analysis1 Scintillation Counting Quantify radioactivity assay3->analysis1 analysis2 Curve Fitting Calculate IC50 value analysis1->analysis2

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Functional Calcium Mobilization Assay (e.g., for P2Y6 Receptor)

This cell-based assay measures the functional response (agonist or antagonist) of a compound at a Gq-coupled receptor like P2Y6 by detecting changes in intracellular calcium.

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate astrocytoma cells endogenously expressing the P2Y6 receptor into a black, clear-bottom 96-well plate.[4]

    • Allow cells to adhere and grow to ~90% confluency.

  • Dye Loading:

    • Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate for 60 minutes at 37°C in the dark.

    • Wash the cells gently with buffer to remove excess dye.

  • Compound Addition & Measurement (Antagonist Mode):

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add the test compound (Compound A or B) at various concentrations and incubate for 15-30 minutes.

    • Establish a baseline fluorescence reading.

    • Add a known P2Y6 agonist (e.g., UDP) at a concentration that elicits an ~80% maximal response (EC80).

    • Immediately begin recording fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • Calculate the percentage of inhibition of the agonist response caused by the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Forward Strategy

This guide provides a robust framework for assessing the cross-reactivity of this compound. The hypothetical data presented highlights the critical role of such studies in guiding lead optimization. Based on our analysis, Compound B would be prioritized for further development due to its superior selectivity profile, having mitigated the significant off-target risks associated with the 5-HT2B receptor and PDE3.

The next steps would involve expanding the screen for Compound B to a comprehensive Tier 3 panel to ensure a full understanding of its off-target landscape before advancing to in vivo toxicology and formal preclinical development. This systematic, data-driven approach is fundamental to increasing the probability of success in bringing safer, more effective medicines to patients.

References

A Comparative Guide to Analytical Standards for 6,8-dichloro-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical standards and methodologies for the characterization of 6,8-dichloro-2H-chromene-3-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research.[1] The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to select and implement robust analytical techniques for quality control and characterization of this compound.

The Critical Role of Analytical Standards

In drug discovery and development, the purity and identity of chemical intermediates are paramount. An analytical standard is a highly purified and well-characterized substance used as a reference point for qualitative and quantitative analysis.[2] For this compound, a reliable analytical standard is essential to ensure the accuracy, precision, and consistency of experimental results, which is a cornerstone of regulatory compliance and overall product quality.[3][4][5]

Comparative Analysis of Key Analytical Methodologies

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitative purity determination, impurity profiling, or structural elucidation. This section compares the most common and effective methods for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[6][7][8][9] For non-volatile and thermally labile compounds like carboxylic acids, HPLC is often the method of choice.[10][11][12][13]

  • Principle: The compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the separation is achieved based on the differential partitioning of the analyte between the two phases. A UV detector measures the absorbance of the analyte as it elutes from the column, allowing for quantification.

  • Advantages:

    • Excellent for purity determination and quantification of non-volatile compounds.

    • High precision and accuracy.

    • Well-suited for routine quality control analysis.

  • Limitations:

    • May require derivatization for compounds without a strong UV chromophore, though the chromene ring in the target compound provides adequate UV absorbance.

    • Less definitive for structural identification compared to mass spectrometry or NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a robust tool for the analysis of volatile and semi-volatile compounds.[10][14]

  • Principle: The sample is vaporized and injected into a GC column. The components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification.

  • Advantages:

    • High sensitivity and specificity for identification.

    • Excellent for identifying and quantifying volatile impurities.

  • Limitations:

    • Requires the analyte to be volatile and thermally stable. Carboxylic acids often require derivatization (e.g., esterification) to increase their volatility and prevent peak tailing.[15]

    • High temperatures in the injector and column can potentially cause degradation of thermally sensitive compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.

  • Principle: NMR exploits the magnetic properties of certain atomic nuclei. When placed in a magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The resulting spectrum provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

  • Advantages:

    • Provides unambiguous structural confirmation.

    • Can be used for quantitative analysis (qNMR) with an internal standard.

    • Non-destructive technique.

  • Limitations:

    • Lower sensitivity compared to chromatographic methods.

    • Requires a higher concentration of the analyte.

    • Instrumentation can be more expensive and require specialized expertise.

Performance Comparison

Parameter HPLC-UV GC-MS (with derivatization) NMR (¹H & ¹³C)
Primary Application Purity determination, quantificationImpurity identification, quantification of volatile componentsStructural elucidation, identity confirmation
Sensitivity High (ng range)Very High (pg-fg range)Moderate (µg-mg range)
Specificity Moderate (based on retention time and UV spectrum)High (based on retention time and mass spectrum)Very High (based on unique spectral fingerprint)
Quantification ExcellentGoodGood (with internal standard)
Sample Throughput HighMediumLow
Sample Preparation Simple dissolutionDerivatization often requiredSimple dissolution

Experimental Protocols

The following are representative protocols for the analysis of this compound. These should be optimized and validated for specific laboratory conditions.[16]

Protocol 1: Purity Determination by HPLC-UV

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

3. Analysis:

  • Inject the standard solution to determine the retention time and peak area.

  • Inject the sample solution and analyze the chromatogram for the main peak and any impurities.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Protocol 2: Impurity Profiling by GC-MS (with Derivatization)

1. Derivatization (Esterification):

  • To 1 mg of the sample, add 1 mL of 14% BF₃ in methanol.

  • Heat the mixture at 60 °C for 30 minutes.

  • Cool the reaction mixture and add 1 mL of water and 1 mL of hexane.

  • Vortex and centrifuge. Collect the upper hexane layer containing the methyl ester derivative.

2. Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: 50-500 m/z.

3. Analysis:

  • Inject the derivatized sample into the GC-MS.

  • Identify the main peak corresponding to the methyl ester of this compound and any impurity peaks by comparing their mass spectra with a library database.

Protocol 3: Structural Confirmation by NMR Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

2. Instrumentation and Data Acquisition:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and optionally 2D NMR spectra (e.g., COSY, HSQC) for full structural assignment.

3. Analysis:

  • Process the acquired spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and correlations in all spectra to confirm the structure of this compound.

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Standard_Prep Prepare Standard Solution Injection Inject into HPLC Standard_Prep->Injection Sample_Prep Prepare Sample Solution Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for purity analysis by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing Derivatization Derivatization (Esterification) Injection Inject into GC-MS Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Library_Search Mass Spectral Library Search Data_Acquisition->Library_Search Identification Impurity Identification Library_Search->Identification Report Generate Report Identification->Report

Caption: Workflow for impurity profiling by GC-MS.

Trustworthiness Through Method Validation

Every protocol described must be part of a self-validating system to ensure trustworthiness. Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4][5][16][17] Key validation parameters include:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The selection of an analytical standard and corresponding methodology for this compound is a critical decision in the research and development pipeline. While HPLC-UV is the workhorse for routine purity assessments, GC-MS is invaluable for identifying volatile impurities, and NMR remains the gold standard for definitive structural confirmation. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive characterization of this important chemical entity, ensuring data integrity and product quality.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 6,8-dichloro-2H-chromene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Protocol for Laboratory Safety and Risk Mitigation

As researchers and scientists continually push the boundaries of drug development and chemical synthesis, the safe handling of novel compounds is of paramount importance. 6,8-dichloro-2H-chromene-3-carboxylic acid, a halogenated organic compound, presents a specific set of handling challenges due to its corrosive and irritant properties. This guide provides a detailed, step-by-step protocol for the use of personal protective equipment (PPE), emergency procedures, and disposal of this compound, ensuring a secure laboratory environment.

Understanding the Risks: A Hazard Profile

This compound is classified as a substance that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Due to its chlorinated nature, it falls under the category of halogenated organic compounds, which require special consideration for disposal.[3][4] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[5]

Table 1: Hazard Identification for this compound

Hazard ClassificationDescriptionPrimary Routes of Exposure
Skin IrritantCauses skin irritation upon contact.[1]Dermal Contact
Eye IrritantCauses serious eye irritation.[1]Eye Contact
Respiratory IrritantMay cause respiratory irritation if inhaled.[1][2]Inhalation
Halogenated CompoundRequires specific disposal procedures.[3][4]Environmental Release

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound to prevent contact and inhalation.

Eye and Face Protection: A Non-Negotiable

Given the serious eye irritation potential, robust eye and face protection is mandatory.[6]

  • Safety Goggles: Chemical splash goggles are the minimum requirement.

  • Face Shield: A full-face shield must be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a risk of splashing.[6][7]

Hand Protection: Choosing the Right Barrier

The selection of appropriate gloves is critical to prevent skin contact. The Safety Data Sheet (SDS) should be consulted for specific glove material recommendations.[5] In the absence of specific data for this compound, general guidance for corrosive and chlorinated organic compounds should be followed.

  • Material: Nitrile or neoprene gloves are generally recommended for handling chlorinated organic compounds.

  • Inspection: Always inspect gloves for any signs of degradation or perforation before use.

  • Double Gloving: For enhanced protection, consider wearing two pairs of gloves.

Body Protection: Shielding from Spills and Splashes
  • Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned.

  • Chemical-Resistant Apron: When handling significant quantities, a chemical-resistant apron worn over the lab coat is recommended.[6]

  • Closed-Toed Shoes: Footwear that fully covers the feet is mandatory.

Respiratory Protection: Preventing Inhalation

All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[8][9]

  • Fume Hood: Ensure the fume hood is functioning correctly and the sash is at the appropriate height.

  • Respirator: In situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7]

Procedural Guidance: A Step-by-Step Approach to Safe Handling

A systematic workflow is essential to minimize exposure and ensure safety.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound in Hood prep_spill->handle_weigh handle_transfer Carefully Transfer handle_weigh->handle_transfer handle_reaction Conduct Reaction in Hood handle_transfer->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A workflow for the safe handling of this compound.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

First Aid Measures

Table 2: Emergency First Aid Procedures

Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5]
Inhalation Move the exposed person to fresh air. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.[5][10]
Ingestion Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[1]
Spill Response

For small spills, trained personnel wearing appropriate PPE can proceed with cleanup. For large spills, evacuate the area and contact the institution's environmental health and safety department.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: Use an inert absorbent material to contain the spill.

  • Collection: Carefully collect the absorbed material into a designated, labeled hazardous waste container.[3]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[3][4]

Waste Segregation and Labeling

cluster_waste Waste Stream cluster_container Designated Container solid_waste Solid Waste (e.g., contaminated paper towels, gloves) halogenated_container Labeled Halogenated Organic Waste Container solid_waste->halogenated_container liquid_waste Liquid Waste (e.g., reaction residues, cleaning solvents) liquid_waste->halogenated_container compound This compound compound->solid_waste compound->liquid_waste

Caption: Waste segregation for this compound.

  • Separate Containers: Do not mix halogenated waste with non-halogenated waste streams.[4]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[3][8]

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.[3]

By adhering to these protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-dichloro-2H-chromene-3-carboxylic Acid
Reactant of Route 2
6,8-dichloro-2H-chromene-3-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.